Boc-Arg(Z)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O6/c1-19(2,3)29-18(27)22-14(15(24)25)10-7-11-21-16(20)23-17(26)28-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,27)(H,24,25)(H3,20,21,23,26)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDCZFJSCZHUMM-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)NC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)NC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Nα-Boc-N',N''-bis(benzyloxycarbonyl)-L-arginine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of arginine-containing peptides is a cornerstone of therapeutic and research-focused peptide chemistry. Arginine's guanidinium side chain, with its high basicity and nucleophilicity, is often crucial for biological activity, mediating interactions with receptors and membranes.[1] However, these same properties present significant challenges during solid-phase peptide synthesis (SPPS), necessitating robust protection strategies to prevent side reactions and ensure the fidelity of the final peptide sequence.[1]
This guide provides an in-depth examination of Nα-Boc-N',N''-bis(benzyloxycarbonyl)-L-arginine, commonly referred to as Boc-Arg(di-Z)-OH or Boc-Arg(Z)₂-OH. We will delve into its chemical properties, the rationale behind its use, and detailed protocols for its application, offering field-proven insights for its successful incorporation into peptide chains.
It is critical to distinguish between the mono- and di-substituted benzyloxycarbonyl (Z) protected arginine derivatives. While both exist, this guide will focus on the di-substituted version, Boc-Arg(di-Z)-OH, which offers complete protection of the guanidinium group.
Core Properties and Specifications
Boc-Arg(di-Z)-OH is a white to off-white powder utilized as a building block for introducing arginine residues in Boc-based solid-phase peptide synthesis.[2] Its key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 51219-19-3 | |
| Molecular Formula | C₂₇H₃₄N₄O₈ | |
| Molecular Weight | 542.58 g/mol | |
| Appearance | Solid, white to off-white powder | [2] |
| Melting Point | ~140 °C | |
| Storage Temperature | 15-25°C |
The Rationale for Dual Protection: Structure and Mechanistic Insights
The structure of Boc-Arg(di-Z)-OH is designed for maximal stability during peptide synthesis. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the guanidinium side chain is protected by two benzyloxycarbonyl (Z or Cbz) groups.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Experimental Protocol: Coupling of Boc-Arg(di-Z)-OH
This protocol outlines a standard procedure for the incorporation of Boc-Arg(di-Z)-OH into a growing peptide chain on a solid support using a diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) activation strategy.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-Arg(di-Z)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Ninhydrin test kit
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DCM for 20-30 minutes, followed by washing with DMF (3 times).
-
Activation of Boc-Arg(di-Z)-OH:
-
In a separate vessel, dissolve 3 equivalents of Boc-Arg(di-Z)-OH and 3 equivalents of HOBt in DMF.
-
Causality: HOBt is an activation additive that suppresses racemization and accelerates the coupling reaction by forming a more reactive HOBt-ester intermediate. [3] * Add 3 equivalents of DIC to the amino acid/HOBt solution.
-
Allow the activation to proceed for 10-15 minutes. Note: Due to the steric hindrance of Boc-Arg(di-Z)-OH, ensure complete dissolution.
-
-
Coupling Reaction:
-
Drain the DMF from the resin.
-
Add the activated Boc-Arg(di-Z)-OH solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The extended coupling time is often necessary to overcome the steric hindrance of the di-Z protecting groups. [4]4. Monitoring the Reaction:
-
Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Self-Validation: If the ninhydrin test is positive (blue/purple beads), indicating incomplete coupling, a second coupling (double coupling) is required. Drain the reaction mixture, wash the resin with DMF, and repeat steps 2 and 3 with fresh reagents.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Challenges and Strategic Considerations
While Boc-Arg(di-Z)-OH provides robust protection, its use is not without challenges:
-
Steric Hindrance: As mentioned, the bulky di-Z groups can impede coupling efficiency. [4]Strategies to overcome this include extended coupling times, double coupling, or the use of more potent activating agents like HBTU or PyBOP.
-
Deprotection: The removal of the Z groups requires harsh conditions, typically catalytic hydrogenation or strong acids like anhydrous HF. [5]HF is highly corrosive and requires specialized equipment and safety protocols. [6]This is a significant drawback of the Boc/Bzl strategy in general.
-
δ-Lactam Formation: While a more significant issue for other arginine derivatives like Boc-Arg(Boc)₂-OH, the potential for intramolecular cyclization to form an inactive δ-lactam during activation should not be entirely dismissed, although the di-Z protection generally offers good stability against this side reaction. [1][6]
Comparative Analysis with Other Arginine Derivatives
The choice of protecting group for arginine is a critical decision in peptide synthesis design. Below is a comparison of Boc-Arg(di-Z)-OH with other commonly used arginine derivatives in Boc-SPPS.
| Arginine Derivative | Side-Chain Protection | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Boc-Arg(di-Z)-OH | Two Benzyloxycarbonyl (Z) groups | Hydrogenolysis or strong acid (HF) [5] | Complete protection of the guanidinium group, reducing side reactions during coupling. [7] | Steric hindrance leading to slower coupling; requires harsh deprotection. [4][6] |
| Boc-Arg(Tos)-OH | Tosyl (Tos) | Strong acid (HF) [8] | High coupling efficiency and reliability. [6] | Harsh deprotection required; the cleaved tosyl group can modify sensitive residues like tryptophan. [6][8] |
| Boc-Arg(NO₂)-OH | Nitro (NO₂) | Strong acid (HF) or reduction [8][9] | Stable protection. | Can lead to ornithine formation as a side product during HF cleavage. [8] |
| Boc-Arg(Boc)₂-OH | Two tert-butyloxycarbonyl (Boc) groups | Mild acid (TFA) [1] | Mild deprotection conditions compatible with Nα-Boc removal. | High propensity for δ-lactam formation during activation, leading to chain termination. [1][6] |
Conclusion
Nα-Boc-N',N''-bis(benzyloxycarbonyl)-L-arginine is a valuable, albeit challenging, building block in the repertoire of peptide chemists. Its strength lies in the complete and robust protection of the arginine side chain, which is essential for the synthesis of complex peptides where side reactions must be minimized. However, researchers must be prepared to address the challenges of steric hindrance during coupling and the harsh conditions required for final deprotection. By understanding the underlying chemical principles and employing optimized protocols, Boc-Arg(di-Z)-OH can be used effectively to synthesize high-purity, arginine-containing peptides for a wide range of research and therapeutic applications.
References
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Al Musaimi, O., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2936. [Link]
- AAPPTec. (n.d.). Boc-Arg(Z)2-OH [51219-19-3].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Boc-Arg(Z)-OH in Dimethylformamide (DMF) and Dichloromethane (DCM)
Abstract
The selection of an appropriate solvent is a critical parameter in solid-phase peptide synthesis (SPPS), directly influencing reaction kinetics, resin solvation, and, most fundamentally, the solubility of reagents. This guide provides an in-depth analysis of the solubility of Nα-Boc-Nω-Z-L-arginine (Boc-Arg(Z)-OH) and its commonly used di-Z protected variant, Boc-Arg(Z)₂-OH, in two cornerstone solvents of peptide chemistry: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). By examining the physicochemical properties of the solute and solvents, we elucidate the underlying mechanisms of solvation and provide field-tested protocols for researchers, scientists, and drug development professionals to ensure efficient and reproducible synthesis workflows.
Introduction: The Critical Role of Solvent Selection
Protected amino acids are the fundamental building blocks in the stepwise assembly of peptides. This compound, with its acid-labile α-amino protecting group (Boc) and a side-chain guanidinium group masked by the benzyloxycarbonyl (Z) group, is a key derivative for incorporating arginine into peptide sequences. The success of a coupling step in SPPS is contingent upon the complete dissolution of the incoming amino acid derivative in the reaction solvent. Incomplete solubility leads to lower effective concentrations, failed couplings, and the generation of deletion sequences, which complicates purification and reduces overall yield.
DMF and DCM are ubiquitous in peptide synthesis laboratories, yet they possess vastly different properties.[1][2] DMF is a polar aprotic solvent celebrated for its exceptional dissolving power, while DCM is a less polar solvent often employed for its excellent resin-swelling properties in polystyrene-based resins and its compatibility with trifluoroacetic acid (TFA) for Boc-deprotection steps.[3][4] Understanding the specific interactions between this compound and these solvents is essential for protocol optimization and troubleshooting.
Physicochemical Properties: A Comparative Overview
The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. A harmonized profile of polarity, hydrogen bonding capability, and dielectric constant is required for effective dissolution.
This compound is a complex molecule characterized by:
-
Polar Moieties: A free carboxylic acid and a protected guanidinium group, which are capable of hydrogen bonding.
-
Nonpolar Moieties: A bulky, hydrophobic tert-butoxycarbonyl (Boc) group and one or two aromatic benzyloxycarbonyl (Z) groups.
-
Physical State: A crystalline solid whose lattice energy must be overcome by solvent interactions.[5][6]
The properties of the solvents are summarized below.
| Property | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) |
| Formula | C₃H₇NO | CH₂Cl₂ |
| Molecular Weight | 73.09 g/mol [7] | 84.93 g/mol |
| Type | Polar Aprotic Solvent[7] | Relatively Nonpolar Solvent[8] |
| Boiling Point | 153 °C[7] | ~40 °C |
| Dielectric Constant (25°C) | 36.7[9] | 9.1 |
| Key Features | "Universal solvent" with high solvency power; strong H-bond acceptor.[9][10][11] | Volatile; excellent swelling for polystyrene resins; inert to TFA.[3][8] |
| Qualitative Solubility for this compound | High / Readily Soluble | Low to Moderate / Potentially Insoluble |
The Mechanism of Solvation: Why DMF Excels
The principle of "like dissolves like" provides a foundational but incomplete picture. The superior performance of DMF in dissolving this compound can be attributed to a combination of factors.
In DMF: DMF is a highly polar, aprotic solvent. Its high dielectric constant effectively insulates and stabilizes the polar carboxylic acid group of the protected amino acid. As a potent hydrogen bond acceptor, the oxygen atom of the formyl group in DMF readily interacts with and disrupts the intermolecular hydrogen bonds within the this compound crystal lattice, primarily at the carboxylic acid proton. This synergistic combination of polarity and hydrogen bonding capability allows DMF to effectively solvate all regions of the large molecule, from the polar acid terminus to the bulky, nonpolar protecting groups, leading to rapid and complete dissolution.[1][12]
In DCM: Dichloromethane is a solvent of much lower polarity. While it can engage with the hydrophobic Boc and Z groups through London dispersion forces, it is a poor hydrogen bonding partner.[3] It lacks the ability to effectively disrupt the strong intermolecular forces holding the crystalline solid together. Consequently, the energy required to break the solute-solute interactions is not sufficiently compensated by the energy released from solute-solvent interactions, resulting in poor solubility. Difficult couplings observed when using DCM have been directly attributed to its inefficient solvation of the growing peptide chain.[3]
The following diagram illustrates these molecular interactions.
Field-Proven Experimental Protocols
Adherence to a validated protocol is essential for reproducibility. The following workflows are designed to be self-validating systems for preparing solutions of this compound.
Protocol 1: Standard Dissolution in DMF for Peptide Coupling
This protocol is the recommended standard for preparing this compound for activation and coupling in SPPS.
-
Preparation: In a clean, dry vessel, weigh the required mass of this compound (e.g., 4 equivalents relative to resin substitution).
-
Solvent Addition: Add anhydrous, peptide-grade DMF to achieve the target concentration (typically 0.2-0.5 M). Causality Note: Anhydrous solvent is critical to prevent hydrolysis of activated esters and other water-mediated side reactions.
-
Dissolution: Vortex the mixture for 30-60 seconds. The powder should readily dissolve. If any particulates remain, sonicate the vessel in a water bath for 1-2 minutes.
-
Validation: Visually inspect the solution against a dark background. It must be completely clear and free of any suspended particles before proceeding to the activation step (e.g., addition of HBTU/DIEA).[13]
Protocol 2: Solubility Assessment and Troubleshooting in DCM
This workflow is designed to test solubility limits and provides a rescue strategy if DCM is required by a specific process.
-
Initial Test: In a test vial, weigh a small amount of this compound (e.g., 10-20 mg).
-
DCM Addition: Add a volume of anhydrous DCM equivalent to a standard coupling concentration (e.g., 0.2 M).
-
Observation: Vortex vigorously for 1 minute. Observe the mixture. It is highly probable that the solid will not fully dissolve, resulting in a fine suspension.
-
Troubleshooting Step 1 (Sonication/Warming): Sonicate the suspension for 5 minutes. If undissolved solid remains, gently warm the mixture to 30-35°C. Caution: Avoid temperatures above 40°C, as this can increase the risk of thermal degradation of the Boc group.
-
Troubleshooting Step 2 (Co-Solvent Addition): If the solid persists, add DMF dropwise while vortexing until a clear solution is achieved. Note the final percentage of DMF required. This confirms that a DCM/DMF co-solvent system is necessary.[14]
The logical flow for solvent selection and preparation is visualized below.
Sources
- 1. Peptide synthesis: chemical essentials for standard and greener investigations | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. tandfonline.com [tandfonline.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. This compound CAS#: 51219-18-2 [amp.chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Dimethylformamide (DMF) [commonorganicchemistry.com]
- 8. Dichloromethane - Wikipedia [en.wikipedia.org]
- 9. kianresin.com [kianresin.com]
- 10. nbinno.com [nbinno.com]
- 11. productcatalog.eastman.com [productcatalog.eastman.com]
- 12. biotage.com [biotage.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Preserving the Cornerstone: A Technical Guide to the Stability and Storage of Boc-Arg(Z)-OH
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Nα-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine, or Boc-Arg(Z)-OH, is a critical building block in modern peptide synthesis. Its dual-protection scheme allows for the precise and controlled incorporation of the highly functional arginine residue into complex peptide chains. However, the very chemical features that make it an elegant synthetic tool also render it susceptible to degradation if not handled and stored with the requisite scientific rigor. This guide serves as a comprehensive technical resource on the stability profile, optimal storage conditions, and proper handling of this compound to ensure its integrity from vial to final product.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use and preservation. Any deviation from its expected appearance, such as discoloration or clumping, can be an early indicator of degradation or impurity.
| Property | Value | Source(s) |
| CAS Number | 51219-18-2 | [1] |
| Molecular Formula | C₁₉H₂₈N₄O₆ | Inferred from structure |
| Molecular Weight | 408.45 g/mol | Inferred from formula |
| Appearance | White powder | [1] |
| Melting Point | 122-124 °C | [1] |
| Solubility | Soluble in water or 1% acetic acid | [1] |
Note: This guide specifically addresses this compound. A related compound, Boc-Arg(di-Z)-OH (CAS: 51219-19-3), where two Z groups protect the side chain, has different properties, such as a higher melting point of ~140 °C.[2][3] Researchers should verify the specific reagent in use.
The Chemical Stability Profile: A Tale of Two Protecting Groups
The stability of this compound is fundamentally dictated by the lability of its two key protecting groups: the acid-sensitive Boc group at the α-amine and the Z group on the side-chain guanidinium function, which is susceptible to hydrogenolysis.
The Acid-Labile Boc Group
The tert-butyloxycarbonyl (Boc) group is specifically designed for its facile cleavage under acidic conditions, while remaining robust against a wide range of other reagents.
-
Mechanism of Instability (Deprotection): The primary degradation pathway for the Boc group is acid-catalyzed hydrolysis.[] Treatment with acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent protonates the carbonyl oxygen. This initiates the collapse of the carbamate to form the free amine, carbon dioxide, and a stable tert-butyl cation.[5]
-
Orthogonal Stability: Crucially, the Boc group is stable in the presence of most nucleophiles and bases.[5] This stability allows for orthogonal deprotection strategies in complex syntheses, for instance, when a base-labile Fmoc group is used elsewhere in the molecule.[5]
Caption: Acid-catalyzed degradation pathway of the Boc protecting group.
The Hydrogenolysis-Sensitive Z Group
The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the nucleophilic guanidinium side chain of arginine. Its removal requires a distinct set of chemical conditions, making it orthogonal to the Boc group.
-
Mechanism of Instability (Deprotection): The Z group is most cleanly and commonly cleaved via catalytic hydrogenolysis.[6] This involves the use of a hydrogen source (e.g., H₂ gas) and a metal catalyst, typically palladium on carbon (Pd/C). The reaction cleaves the benzylic C-O bond, releasing the deprotected guanidinium group, toluene, and carbon dioxide.
-
Alternative Cleavage: While stable to mild acids, the Z group can also be removed by very strong acids, such as anhydrous HF or HBr in acetic acid, conditions which would also cleave the Boc group.
Caption: Cleavage of the Z protecting group via catalytic hydrogenolysis.
Key Factors Influencing Long-Term Stability
Several environmental factors can compromise the integrity of this compound during storage. A proactive approach to controlling these variables is critical for maintaining the reagent's purity and reactivity.
-
Temperature: Elevated temperatures accelerate all chemical degradation pathways. While some related derivatives are shipped on cold packs, the primary concern is preventing slow degradation over time.[7]
-
Moisture (Hygroscopicity): As a polar molecule with multiple hydrogen bond donors and acceptors, this compound can be hygroscopic. Absorbed water can lead to slow hydrolysis of the protecting groups or the carboxylic acid itself. Therefore, storage in a dry, sealed environment is paramount.[1]
-
Light: Photodegradation is a potential risk for many complex organic molecules. Supplier recommendations often specify storing the compound in a dark place to prevent light-induced decomposition.[1]
-
Atmosphere: Exposure to atmospheric oxygen and acidic or basic gases can initiate degradation. Storing under an inert atmosphere (e.g., Argon, Nitrogen) provides the most secure environment by displacing reactive gases and moisture.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is a non-negotiable aspect of quality control in peptide synthesis.
Optimal Storage Conditions
To maximize shelf-life and preserve purity, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation and slows hydrolytic reactions.[1] |
| Atmosphere | Sealed tightly under an inert gas (Argon or Nitrogen) | Prevents exposure to moisture and atmospheric contaminants.[1] |
| Light | In a dark place (e.g., amber glass vial inside a cabinet) | Protects against potential photodegradation.[1] |
| Container | Tightly sealed, chemically inert container (e.g., glass vial with a PTFE-lined cap) | Ensures no leaching or reaction with the storage vessel. |
For long-term stability over multiple years, storage at -20°C is a common practice for amino acid derivatives, provided the material is properly sealed to prevent moisture ingress during temperature cycling.[7]
Field-Proven Handling Procedures
-
Equilibration: Before opening, always allow the container to warm to ambient room temperature. This is a critical step to prevent atmospheric moisture from condensing onto the cold powder.
-
Inert Atmosphere: Whenever possible, handle the powder under a gentle stream of an inert gas. For weighing, briefly removing the cap is acceptable, but prolonged exposure should be avoided.
-
Use of Tools: Employ only clean, dry spatulas and weighing instruments. Contamination with residual solvents or moisture can initiate degradation.
-
Resealing: After dispensing the required amount, promptly flush the vial with inert gas, reseal it tightly, and return it to the recommended cold storage conditions.
Protocol for Stability Assessment via HPLC
Verifying the purity of this compound before use, especially if the material has been stored for an extended period, is a prudent quality control measure. High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment.[8]
Objective
To quantify the purity of a this compound sample and detect the presence of potential degradation products or process-related impurities.
Step-by-Step Methodology
-
System Preparation:
-
Instrument: Utilize an HPLC system equipped with a UV detector.[8]
-
Column: A Reverse-Phase C18 column is typically suitable.
-
Mobile Phase: Prepare a gradient system, commonly using (A) Water with 0.1% TFA and (B) Acetonitrile with 0.1% TFA.
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., a 50:50 mixture of Mobile Phase A and B) to create a 1 mg/mL stock solution.[8] Ensure complete dissolution.
-
-
Chromatographic Run:
-
Injection: Inject a standard volume (e.g., 10 µL) of the sample solution.
-
Gradient: Run a linear gradient, for example, from 20% B to 80% B over 20 minutes.
-
Detection: Monitor the elution profile at a suitable wavelength, typically 220 nm or 254 nm, where the benzoyl and carbamate chromophores absorb.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of this compound using the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100[8]
-
A purity level of ≥98.0% is generally considered acceptable for use in synthesis.
-
Caption: Experimental workflow for assessing this compound purity by HPLC.
By implementing these scientifically-grounded storage, handling, and verification procedures, researchers can ensure the stability and integrity of this compound, thereby safeguarding the success and reproducibility of their synthetic endeavors.
References
- PubChem. Boc-Arg(Z)2-OH. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Aapptec Peptides. Boc-Arg(Z)2-OH [51219-19-3]. [Link]
Sources
- 1. This compound CAS#: 51219-18-2 [amp.chemicalbook.com]
- 2. Boc-Arg(Z) 2-OH | C27H34N4O8 | CID 11731272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boc-Arg(Z)2-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. peptide.com [peptide.com]
- 7. caymanchem.com [caymanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Guide to the Synthesis and Purification of Nα-Boc-Nω,Nω'-di-Z-L-arginine (Boc-Arg(Z)₂-OH)
This document provides an in-depth technical guide for the synthesis and purification of Nα-Boc-Nω,Nω'-di-Z-L-arginine, a critical building block in solid-phase peptide synthesis (SPPS). The protocols and rationale described herein are curated from established chemical principles and field-proven methodologies to assist researchers, scientists, and drug development professionals in achieving high-purity material for their synthetic campaigns.
Foundational Principles: The Rationale for Arginine Protection
Arginine's side chain contains a highly basic and nucleophilic guanidinium group, which poses significant challenges during peptide synthesis.[1] To prevent unwanted side reactions, such as branching or reaction with activated carboxyl groups, this functionality must be masked with a "permanent" protecting group that remains stable throughout the peptide chain elongation process.[2][3][4]
Simultaneously, the α-amino group of the arginine monomer must be temporarily protected to control the direction of peptide bond formation. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classic and robust approach for SPPS.[5] In this context:
-
Nα-Boc Protection: The tert-butoxycarbonyl (Boc) group is used for temporary protection of the α-amino terminus. It is stable to the basic conditions used for coupling but is readily cleaved by moderate acids like trifluoroacetic acid (TFA), allowing for sequential addition of amino acids.[5][6]
-
Nω-Z Protection: The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the guanidinium side chain. Its stability to the acidic conditions used for Boc deprotection makes it an orthogonal protecting group. The Z groups are typically removed during the final cleavage step from the solid support, often using strong acids like anhydrous hydrogen fluoride (HF).[5]
The target molecule, Boc-Arg(Z)₂-OH, is therefore an essential reagent for incorporating arginine into a peptide sequence using the Boc-SPPS strategy.
Synthesis of Boc-Arg(Z)₂-OH: A Step-by-Step Protocol
The synthesis involves a two-stage protection of L-arginine. First, the highly reactive guanidinium group is protected with benzyl chloroformate, followed by the protection of the α-amino group with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Synthesis
Materials:
-
L-Arginine
-
Benzyl chloroformate (Z-Cl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Potassium hydrogen sulfate (KHSO₄) or Citric Acid
-
Deionized water
Procedure:
-
Guanidinium Group Protection (Z-protection):
-
Dissolve L-Arginine in a 1N NaOH solution in a reaction vessel and cool the mixture to 0-5°C in an ice bath with vigorous stirring.
-
In a separate flask, dissolve benzyl chloroformate (approx. 2.2 equivalents) in 1,4-dioxane.
-
Slowly add the benzyl chloroformate solution dropwise to the stirring arginine solution. Concurrently, add a 2N NaOH solution dropwise to maintain the pH of the reaction mixture between 9-10. The simultaneous addition is critical to ensure the amino group remains deprotonated for reaction while preventing hydrolysis of the Z-Cl.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
-
α-Amino Group Protection (Boc-protection):
-
To the resulting solution containing Arg(Z)₂-OH, add di-tert-butyl dicarbonate (approx. 1.1 equivalents).[7]
-
Continue stirring the mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours). The pH should be maintained around 8.0-9.0.
-
-
Work-up and Isolation of Crude Product:
-
Once the reaction is complete, extract the aqueous mixture with a non-polar solvent like pentane or hexane to remove unreacted reagents and by-products.[7]
-
Carefully acidify the combined aqueous layer to a pH of 2-3 using a cold solution of potassium hydrogen sulfate or citric acid.[7] This protonates the carboxylic acid, causing the product to become less water-soluble.
-
Extract the acidified aqueous phase multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude Boc-Arg(Z)₂-OH, which is often an oil or a semi-solid.[8][9]
-
Synthesis Workflow Diagram
Caption: Workflow for the two-stage protection of L-arginine.
Purification of Boc-Arg(Z)₂-OH
Obtaining high-purity Boc-Arg(Z)₂-OH is paramount for successful peptide synthesis, as impurities can lead to the formation of deletion or modified peptide sequences.[10] While chromatography is an option, crystallization is often a more scalable and efficient method for this particular compound.[11]
Experimental Protocol: Purification by Recrystallization
Principle: This process relies on the differential solubility of the desired compound and impurities in a selected solvent system at varying temperatures. The goal is to dissolve the crude product in a minimal amount of a hot solvent (or solvent mixture) and allow it to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor.
Procedure:
-
Solvent Selection: A common and effective solvent system is Ethyl Acetate (EtOAc) and a non-polar anti-solvent like Hexane or Pentane.
-
Dissolution: Transfer the crude oily or semi-solid product to an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate and swirl to dissolve the product completely. Gentle heating (e.g., 40-50°C water bath) may be necessary.
-
Inducing Crystallization:
-
Slowly add hexane dropwise to the warm, stirred solution until it becomes faintly cloudy (the point of saturation).
-
Add a few more drops of warm ethyl acetate until the solution becomes clear again.
-
(Optional but recommended) Add a seed crystal of pure Boc-Arg(Z)₂-OH to encourage crystallization.[8][9]
-
-
Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. Then, place it in a refrigerator or freezer (0 to -20°C) for several hours, or overnight, to maximize crystal precipitation.
-
Isolation and Drying:
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.[7]
-
Wash the crystals with a small amount of cold hexane to remove any remaining mother liquor.
-
Dry the purified product under a high vacuum at ambient temperature to a constant weight. The final product should be a white, crystalline solid.[7]
-
Purification Data Summary
| Step | Parameter | Description / Rationale | Expected Outcome |
| 1. Dissolution | Solvent System | Ethyl Acetate / Hexane | Product has good solubility in hot EtOAc and poor solubility in cold hexane. |
| 2. Crystallization | Cooling Method | Slow cooling (RT, then 0 to -20°C) | Promotes the formation of larger, purer crystals. |
| 3. Washing | Wash Solvent | Cold Hexane | Removes soluble impurities without dissolving the product crystals. |
| 4. Drying | Method | High Vacuum | Removes residual solvents to yield a dry, free-flowing powder. |
| 5. Quality Control | Analysis | TLC, HPLC, Melting Point | Purity should be ≥98% by TLC/HPLC.[12][13][14] Melting point ~140°C (with decomposition).[12] |
Purification Workflow Diagram
Caption: Recrystallization workflow for the purification of Boc-Arg(Z)₂-OH.
Conclusion
The successful synthesis of high-purity Boc-Arg(Z)₂-OH is a foundational step for the incorporation of arginine in Boc-based solid-phase peptide synthesis. The procedures outlined in this guide emphasize control over reaction conditions, particularly pH, and employ a robust crystallization method for purification. By understanding the causality behind each step—from the orthogonal nature of the protecting groups to the principles of recrystallization—researchers can reliably produce material of the high quality required for the synthesis of complex and therapeutically relevant peptides.
References
- Title: Protecting Groups in Peptide Synthesis: A Detailed Guide Source: Google Cloud URL
- Title: Protecting Groups in Peptide Synthesis Source: Biosynth URL
- Title: Protecting Groups in Peptide Synthesis - PubMed Source: NIH URL
- Title: Ch27 : Peptide synthesis Source: University of Calgary URL
- Title: Peptide synthesis - Wikipedia Source: Wikipedia URL
- Title: Boc-Arg(di-Z)
- Title: Boc-Arg(Z)
- Title: Synthetic procedure for preparing αN,ωN,ω′N-tris(tert-butoxycarbonyl)
- Title: L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- Source: Organic Syntheses Procedure URL:[Link]
- Title: Methods for the synthesis of arginine-containing peptides Source: Google Patents URL
- Title: Boc-Arg(Z)2-OH | C27H34N4O8 Source: PubChem - NIH URL:[Link]
- Title: Boc-Arg(Z)2-OH, >=98.0% (TLC) | 15493-2.5G Source: SIGMA-ALDRICH | SLS URL:[Link]
- Title: Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis Source: PMC - NIH URL:[Link]
- Title: Crystallization method of Boc-amino acid Source: Google Patents URL
- Title: Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?
- Title: impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis Source: Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry URL:[Link]
- Title: Crystallization method of Boc-amino acid Source: Eureka | P
- Title: Purification of the product by silica gel column chromatography Source: Scholars Research Library - Der Pharma Chemica URL:[Link]
- Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. biosynth.com [biosynth.com]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. ajpamc.com [ajpamc.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Boc-Arg(Z)2-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. Boc-Arg(Z)2-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's In-Depth Technical Guide to the Safe Handling of Boc-Arg(Z)-OH
For the modern researcher and drug development professional, Boc-Arg(Z)-OH, including its variants like Nα-Boc-Nδ,Nω-di-Z-L-arginine, is a cornerstone reagent in peptide synthesis. Its utility in creating complex peptide structures is well-established. However, a comprehensive understanding of its safety profile is paramount to ensuring a secure and productive research environment. This guide provides an in-depth analysis of the available safety data for this compound, offering a framework for its safe handling, storage, and emergency response, even in the context of incomplete toxicological and ecological data.
Compound Identification and Physicochemical Properties
A precise understanding of a chemical's identity and physical properties is the foundation of a robust safety assessment. This compound is a derivative of the amino acid L-arginine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the guanidino side chain is protected by one or two benzyloxycarbonyl (Z or Cbz) groups. This dual protection strategy is integral to its function in controlled peptide synthesis.
Key identifiers and properties are summarized below:
| Property | Data |
| Chemical Names | Nα-(tert-Butoxycarbonyl)-Nω-(benzyloxycarbonyl)-L-arginine; Boc-Arg(Cbz)-OH; (S)-5-(3-((Benzyloxy)carbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid[1]; Nα-Boc-Nδ,Nω-di-Z-L-arginine[2] |
| CAS Numbers | 51219-18-2 (mono-Z derivative)[1], 51219-19-3 (di-Z derivative)[2] |
| Molecular Formula | C₂₇H₃₄N₄O₈ (di-Z derivative)[2][3] |
| Molecular Weight | 542.58 g/mol (di-Z derivative)[2][3] |
| Appearance | White to off-white or beige powder/crystalline solid |
| Melting Point | Approximately 140 °C (with decomposition)[2] |
| Density | ~1.255 g/cm³[1] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[4] Limited data available for aqueous solubility. |
| Storage Class | 11 - Combustible Solids[2] |
The combustible nature of this solid and its fine powder form are critical factors influencing handling procedures, particularly concerning dust control and ignition sources.
Hazard Identification: Navigating the Data Gaps
A conspicuous aspect of the safety profile for this compound is the frequent reporting of "no data available" across multiple hazard categories in Safety Data Sheets (SDS). While this may suggest a lack of classification under the Globally Harmonized System (GHS), it is crucial to interpret this not as an absence of hazard, but as a lack of comprehensive testing.
Key Insight: For a research chemical with an incomplete toxicological profile, a conservative approach is warranted. It should be handled as a potentially hazardous substance until more definitive data becomes available. The primary physical hazard identified is its combustibility.[2]
The logical workflow for handling this substance is therefore dictated by mitigating exposure to a compound with unknown long-term effects and preventing conditions that could lead to combustion.
Sources
A Comprehensive Spectroscopic Guide to Nα-Boc-Nω,Nω'-di-Z-L-arginine (Boc-Arg(Z)₂-OH)
This technical guide provides an in-depth analysis of the spectroscopic data for Nα-(tert-Butoxycarbonyl)-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine, commonly referred to as Boc-Arg(Z)₂-OH. This compound is a critical building block in solid-phase peptide synthesis (SPPS), where the careful protection of the reactive arginine side chain is paramount.[1][2] Unambiguous characterization of this reagent is essential for ensuring the fidelity of peptide synthesis. This document will detail the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, explain the underlying principles of spectral interpretation, and provide field-proven protocols for data acquisition.
It is important to note that the common nomenclature "Boc-Arg(Z)-OH" can be ambiguous. The scientifically precise and commercially available derivative is Nα-Boc-Nω,Nω'-di-Z-L-arginine (Boc-Arg(Z)₂-OH), with the CAS Number 51219-19-3, which will be the focus of this guide.[1][3][4][5][6]
Molecular Structure and its Spectroscopic Implications
A thorough understanding of the molecular structure of Boc-Arg(Z)₂-OH is the foundation for interpreting its spectroscopic data. The molecule possesses several key functional groups that give rise to characteristic signals in NMR and IR spectroscopy:
-
Boc Protecting Group: The tert-butoxycarbonyl group at the α-amine.
-
Z Protecting Groups: Two benzyloxycarbonyl (Z) groups on the guanidinium side chain.
-
Arginine Backbone: The chiral α-carbon, methylene groups of the side chain (β, γ, δ), and the carboxylic acid.
-
Guanidinium Group: The central carbon atom of the arginine side chain, protected by the Z groups.
The presence of these groups, each with a unique electronic environment, allows for a detailed structural elucidation through spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the detailed structural analysis of molecules like Boc-Arg(Z)₂-OH, providing precise information about the chemical environment of each proton and carbon atom.[7]
¹H NMR Spectroscopy
The ¹H NMR spectrum of Boc-Arg(Z)₂-OH is expected to show distinct signals for each proton. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall molecular structure.
Table 1: Expected ¹H NMR Chemical Shifts for Boc-Arg(Z)₂-OH
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Boc (t-butyl) | ~1.44 | Singlet (s) | 9 protons, characteristic singlet for the Boc group.[8] |
| Arginine β, γ-CH₂ | ~1.50 - 1.90 | Multiplet (m) | Overlapping signals from the side chain methylene groups. |
| Arginine δ-CH₂ | ~3.10 - 3.40 | Multiplet (m) | Shifted downfield due to proximity to the guanidinium group. |
| Arginine α-CH | ~4.10 - 4.40 | Multiplet (m) | Chiral center, coupled to β-protons and NH. |
| Z (CH₂) | ~5.10 | Singlet (s) | 4 protons from the two benzylic CH₂ groups. |
| Z (Aromatic) | ~7.35 | Multiplet (m) | 10 protons from the two phenyl rings. |
| α-NH | Variable | Broad Singlet (br s) | Chemical shift is dependent on solvent and concentration. |
| COOH | Variable | Broad Singlet (br s) | Typically downfield, highly dependent on solvent and concentration. |
Note: Predicted chemical shifts are based on typical values for these functional groups in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
Table 2: Expected ¹³C NMR Chemical Shifts for Boc-Arg(Z)₂-OH
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Boc (CH₃) | ~28.4 | Characteristic signal for the methyl carbons of the Boc group.[7] |
| Arginine γ-C | ~25.0 | |
| Arginine β-C | ~29.0 | |
| Arginine δ-C | ~40.0 | Shifted downfield by the adjacent nitrogen. |
| Arginine α-C | ~53.0 | Chiral carbon. |
| Z (CH₂) | ~67.0 | Benzylic carbon. |
| Boc (Quaternary C) | ~80.0 | Quaternary carbon of the Boc group.[7] |
| Z (Aromatic C) | ~127-136 | Multiple signals for the aromatic carbons. |
| Boc (C=O) | ~156.0 | Carbonyl of the Boc group.[7] |
| Z (C=O) | ~157.0 | Carbonyl of the Z groups. |
| Guanidinium C | ~163.0 | Central carbon of the protected guanidinium group.[7] |
| COOH | ~174-176 | Carboxylic acid carbonyl.[7] |
Note: Predicted chemical shifts are based on typical values for these functional groups in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For Boc-Arg(Z)₂-OH, the IR spectrum will be dominated by the vibrations of the carbonyl groups and N-H bonds.
Table 3: Expected IR Absorption Bands for Boc-Arg(Z)₂-OH
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500-3300 | Broad | O-H Stretch |
| N-H (Amide/Guanidinium) | 3100-3400 | Medium | N-H Stretch[9] |
| C-H (Aromatic) | 3000-3100 | Medium | C-H Stretch |
| C-H (Aliphatic) | 2850-2980 | Medium | C-H Stretch |
| C=O (Carboxylic Acid) | 1700-1725 | Strong | C=O Stretch |
| C=O (Urethane - Boc, Z) | 1680-1720 | Strong | C=O Stretch |
| C=N (Guanidinium) | 1650-1680 | Strong | C=N Stretch[9] |
| N-H (Bend) | 1550-1650 | Medium | N-H Bend[9] |
| C=C (Aromatic) | 1450-1600 | Medium | C=C Stretch |
The presence of multiple carbonyl groups (Boc, Z, and carboxylic acid) will likely result in a broad, strong absorption band in the 1680-1725 cm⁻¹ region.
Experimental Protocols
To ensure high-quality, reproducible data, the following experimental protocols are recommended.
NMR Spectroscopy Protocol
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural verification of Boc-Arg(Z)₂-OH.
Materials:
-
Boc-Arg(Z)₂-OH (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6-0.7 mL)
-
NMR tube
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of Boc-Arg(Z)₂-OH and dissolve it in approximately 0.6 mL of the chosen deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.[7]
-
Instrument Setup: Tune and shim the spectrometer according to standard procedures to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Acquire 16-64 scans with a relaxation delay of 1-2 seconds.[7]
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled single-pulse experiment.
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.[7]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7]
-
IR Spectroscopy Protocol
Objective: To obtain the infrared spectrum of Boc-Arg(Z)₂-OH to identify its functional groups.
Materials:
-
Boc-Arg(Z)₂-OH (1-2 mg)
-
Potassium Bromide (KBr, spectroscopic grade) or an Attenuated Total Reflectance (ATR) accessory.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
Procedure (using ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the powdered Boc-Arg(Z)₂-OH onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualizations
Molecular Structure of Boc-Arg(Z)₂-OH
Caption: Molecular structure of Boc-Arg(Z)₂-OH.
Spectroscopic Characterization Workflow
Caption: Workflow for spectroscopic analysis.
Conclusion
The combination of NMR and IR spectroscopy provides a robust and comprehensive method for the structural characterization of Boc-Arg(Z)₂-OH. By understanding the expected spectroscopic data and following rigorous experimental protocols, researchers can confidently verify the identity and purity of this essential reagent, ensuring the successful synthesis of high-quality peptides for research and drug development.
References
- Benchchem. Characterization of Boc-Arg(Boc)2-OH: A Comprehensive Guide to 1H and 13C NMR Spectral Interpretation.
- Sigma-Aldrich. Boc-Arg(di-Z)-OH Novabiochem 51219-19-3.
- The Royal Society of Chemistry. †Electronic Supplementary Information (ESI).
- Aapptec Peptides. Boc-Arg(Z)2-OH [51219-19-3].
- Sigma-Aldrich. Boc-Arg(Z)2-OH = 98.0 TLC 51219-19-3.
- SpectraBase. Boc-Arg-OH - Optional[1H NMR] - Spectrum.
- MedChemExpress. Boc-Arg(di-Z)-OH | Amino Acid Derivative.
- ChemRxiv. Synthesis of Selectively 13C/2H/15N-Labelled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy.
- Chem-Impex. Nα-Boc-Nω,Nω-bis-Z-L-arginine.
- ResearchGate. Synthetic procedure for preparing αN,ωN,ω′N-tris(tert-butoxycarbonyl)-l-arginine[11] and the obtained product 10.
- Sigma-Aldrich. Boc-Arg(Pbf)-OH = 98.0 TLC 200124-22-7.
- ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. | Download Scientific Diagram.
- MDPI. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.
- ChemicalBook. Z-LYS(BOC)-OH(2389-60-8) 1H NMR spectrum.
- ChemicalBook. BOC-GLU(OBZL)-OH DCHA(13574-84-0) 13C NMR spectrum.
- Sigma-Aldrich. Boc-Arg-OH 13726-76-6.
- Sigma-Aldrich. Boc-Arg(Z)2-OH = 98.0 TLC 51219-19-3.
- ResearchGate. Spectroscopic studies of L-arginine molecule.
- Chem-Impex. Nα-Boc-Nω-Z-L-arginine.
- Aapptec Peptides. Boc-Arg(Tos)-OH [13836-37-8].
- ChemicalBook. Z-ARG(Z)2-OH(14611-34-8)IR1.
- Sigma-Aldrich. Boc-Arg(Z)2-OH = 98.0 TLC 51219-19-3.
- NIH. Infrared Spectroscopy of Cationized Arginine in the Gas Phase: Direct Evidence for the Transition from Nonzwitterionic to Zwitterionic Structure.
Sources
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- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Boc-Arg(Z)2-OH = 98.0 TLC 51219-19-3 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
The Benzyloxycarbonyl (Z) Group in Arginine Protection: A Technical Guide for Advanced Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Arginine Conundrum in Peptide Chemistry
Arginine, a cornerstone of many biologically active peptides, presents a unique and persistent challenge in synthetic peptide chemistry. Its side chain features the guanidinium group, a highly basic (pKa ≈ 12.5) and nucleophilic moiety that remains protonated under most physiological conditions.[1] While essential for biological function, this reactivity necessitates robust protection during peptide synthesis to prevent undesirable side reactions, such as acylation of the guanidino nitrogen, δ-lactam formation, and solubility issues.[1][2] The choice of protecting group for arginine is therefore a critical decision that profoundly impacts the efficiency, purity, and ultimate success of a synthetic strategy.
This guide provides an in-depth examination of the benzyloxycarbonyl (Z or Cbz) group, a classic and still highly relevant tool for the protection of the arginine side chain. We will explore the mechanistic underpinnings of its protective function, provide detailed experimental protocols for its application and removal, and offer a comparative analysis against other common arginine protecting groups to inform strategic decisions in complex peptide synthesis.
The Mechanism of Guanidinium Protection by the Z-Group
The efficacy of the benzyloxycarbonyl group in taming the reactive nature of the arginine side chain lies in its ability to decrease the nucleophilicity and basicity of the guanidinium moiety. This is typically achieved by reacting both terminal (ω and ω') nitrogens of the guanidino group with benzyl chloroformate, leading to the formation of a di-substituted derivative, most commonly Nα-protected-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine (e.g., Z-Arg(Z)₂-OH).[3]
The protective mechanism is twofold:
-
Electronic Withdrawal: The two electron-withdrawing carbonyl functions of the Z groups pull electron density away from the guanidinium nitrogens. This delocalization significantly reduces the availability of the lone pair of electrons on the nitrogens, thereby diminishing their nucleophilicity and preventing unwanted acylation during peptide coupling steps.
-
Steric Hindrance: The bulky benzyl groups sterically encumber the guanidinium moiety, physically blocking the approach of coupling reagents and other electrophiles.
This dual-mode of action effectively "neutralizes" the guanidino group, rendering it compatible with the reaction conditions of peptide synthesis.
Caption: Mechanism of Arginine Guanidinium Group Protection by Z-Groups.
Synthesis of Nα,Nω,Nω'-Tris(benzyloxycarbonyl)-L-arginine (Z-Arg(Z)₂-OH)
The preparation of tris-protected arginine is a crucial first step for its use in solution-phase synthesis. While several routes exist, a common strategy involves the guanidinylation of a suitably protected ornithine precursor.[4] An alternative and more direct approach starts from L-arginine itself. The following is a representative protocol.
Experimental Protocol: Synthesis of Z-Arg(Z)₂-OH
Materials:
-
L-Arginine
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Hydroxide (NaOH)
-
Dioxane
-
Water (deionized)
-
Diethyl ether
-
Ethyl acetate
-
Hexanes
-
Hydrochloric Acid (HCl)
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve L-Arginine (1 equivalent) in 2 M NaOH (aq) in a round-bottom flask equipped with a magnetic stirrer, and cool the solution in an ice bath to 0-5 °C.
-
Protection Reaction: While vigorously stirring, add Benzyl Chloroformate (approx. 3.5-4.0 equivalents) and a 2 M NaOH solution concurrently and dropwise to the flask. Maintain the temperature below 5 °C and the pH between 9-10 throughout the addition. The simultaneous addition is critical to ensure the arginine remains in solution and to neutralize the HCl generated.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), using a suitable solvent system (e.g., Chloroform:Methanol:Acetic Acid, 90:8:2).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2x) to remove excess benzyl chloroformate and benzyl alcohol.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 2 M HCl. The product, Z-Arg(Z)₂-OH, will precipitate as a white solid or oil.
-
Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude Z-Arg(Z)₂-OH can be purified by crystallization, typically from a solvent system like ethyl acetate/hexanes, to yield a white, solid product.
Deprotection of Z-Protected Arginine
The removal of the Z group(s) from the arginine side chain is a critical final step. The choice of method depends on the overall synthetic strategy and the presence of other sensitive functional groups within the peptide. The primary methods are catalytic hydrogenation, catalytic transfer hydrogenation, and acidolysis.
Catalytic Hydrogenolysis
This is often the cleanest and most preferred method for Z group removal, as the byproducts are toluene and carbon dioxide, which are easily removed.
Materials:
-
Z-protected peptide
-
Palladium on Carbon (Pd/C, 10% w/w)
-
Methanol (MeOH) or other suitable solvent (e.g., DMF, acetic acid)
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Filtration aid (e.g., Celite®)
Procedure:
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol) in a reaction flask.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 10-20 mol% relative to the substrate, but can be as high as a 1:1 weight ratio for difficult substrates.
-
Hydrogenation: Purge the flask with nitrogen, then introduce hydrogen gas (typically at 1-4 atm or via a balloon).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Filtration: Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon drying; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
Work-up: Wash the filter cake with the reaction solvent. Concentrate the combined filtrates under reduced pressure to obtain the deprotected peptide.
Catalytic Transfer Hydrogenation (CTH)
CTH offers a convenient alternative to using pressurized hydrogen gas, employing a hydrogen donor in the presence of a catalyst. Ammonium formate is a common and effective hydrogen donor.[5]
Materials:
-
Z-protected peptide
-
Palladium on Carbon (Pd/C, 10% w/w)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH) or DMF
-
Filtration aid (e.g., Celite®)
Procedure:
-
Setup: In a round-bottom flask, suspend the Z-protected peptide and 10% Pd/C (typically 1/5 to 1/10 the weight of the peptide) in methanol or DMF.
-
Hydrogen Donor Addition: Add ammonium formate (2-4 equivalents per Z group) to the stirred suspension.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 1-3 hours. Monitor progress by TLC or LC-MS.
-
Filtration and Work-up: Filter the reaction through Celite® as described in the hydrogenolysis protocol. Evaporate the filtrate to dryness. To remove excess ammonium formate, the residue can be dissolved in an organic solvent and washed with saturated NaCl solution, or purified directly via chromatography or dialysis if it is a larger peptide.
Acidolysis with Hydrogen Bromide in Acetic Acid (HBr/AcOH)
This is a harsh, non-reductive method suitable for peptides that are sensitive to hydrogenation (e.g., containing Cys or Met residues) but stable to strong acid.
Safety Precaution: Hydrogen bromide in acetic acid is highly corrosive and toxic.[6][7][8][9] This procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Have a neutralizer (e.g., sodium bicarbonate solution) readily available.
Materials:
-
Z-protected peptide
-
Hydrogen bromide in acetic acid (typically 33% w/w solution)
-
Glacial acetic acid (optional, for dissolution)
-
Scavenger (e.g., thioanisole, optional for protecting sensitive residues)
-
Anhydrous diethyl ether
Procedure:
-
Dissolution: Dissolve the Z-protected peptide in a minimal amount of glacial acetic acid if necessary. If the peptide contains sensitive residues like Met or Trp, add a scavenger such as thioanisole.
-
Acid Treatment: Cool the solution in an ice bath. Slowly add the 33% HBr/AcOH solution.
-
Reaction: Stir the mixture at room temperature for 30-90 minutes. Monitor the reaction by TLC or LC-MS.
-
Precipitation: Once the reaction is complete, precipitate the deprotected peptide by adding the reaction mixture dropwise to a large volume of cold, stirred, anhydrous diethyl ether.
-
Isolation: Collect the precipitated peptide hydrobromide salt by filtration or centrifugation. Wash the solid with fresh anhydrous diethyl ether to remove residual acid and byproducts.
-
Drying: Dry the product under vacuum.
Caption: Deprotection Pathways for Z-Protected Arginine.
Comparative Analysis and Strategic Considerations
The Z group is part of a larger arsenal of arginine protecting groups. Its selection over alternatives like Tosyl (Tos), Pentamethyldihydrobenzofuran-sulfonyl (Pbf), or Pentamethylchroman-sulfonyl (Pmc) depends on the overall synthetic strategy, particularly whether a Boc/Bzl or Fmoc/tBu approach is used.
| Protecting Group | Structure Type | Deprotection Conditions | Stability | Common Application | Key Disadvantages |
| Z (Cbz) | Carbamate | H₂/Pd-C; HBr/AcOH; Na/liq. NH₃ | Stable to mild acid (TFA) and base. | Solution-phase synthesis; Boc/Bzl strategy. | Requires harsh deprotection (strong acid or hydrogenation); not fully orthogonal to Bzl esters.[10] |
| Tos (Tosyl) | Sulfonyl | Strong acid (HF, TFMSA) | Very stable to acid (TFA) and base. | Boc/Bzl solid-phase synthesis. | Requires very strong, hazardous acids for cleavage; can cause side reactions with Trp.[10] |
| Pbf | Sulfonyl | Moderate acid (TFA) | Labile to TFA; stable to base. | Fmoc/tBu solid-phase synthesis. | Can be difficult to remove from multiple-Arg peptides; expensive.[1][11][12] |
| Pmc | Sulfonyl | Moderate acid (TFA) | More stable than Pbf to TFA; stable to base. | Fmoc/tBu solid-phase synthesis. | Requires longer/stronger TFA treatment than Pbf; risk of Trp alkylation.[13] |
| NO₂ (Nitro) | Nitroguanidine | H₂/Pd-C; SnCl₂ | Stable to strong acid (HF) and base. | Historically used in Boc/Bzl strategy. | Hydrogenolysis can be slow and lead to side products; reduction can be sequence-dependent.[1][10] |
Strategic Insights:
-
Solution-Phase vs. Solid-Phase: The Z group's stability to the trifluoroacetic acid (TFA) used in Boc-SPPS for Nα-deprotection, and its stability to the piperidine used in Fmoc-SPPS, would seem to make it versatile. However, its primary deprotection methods (hydrogenation or strong acidolysis with HBr/AcOH) are often incompatible with standard solid-phase linkers and other side-chain protecting groups. For instance, hydrogenation is difficult to perform efficiently on a solid support, and HBr/AcOH would cleave most standard linkers. This is why Z-protection of arginine is predominantly used in solution-phase synthesis , where the protected peptide fragments can be isolated and deprotected under optimal conditions before subsequent coupling.[10]
-
Orthogonality in Boc/Bzl Strategy: In a Boc/Bzl strategy, the Z group on the arginine side chain is not fully orthogonal to benzyl (Bzl) esters or ethers on other side chains, as both are removed by hydrogenolysis. However, it is orthogonal to the Nα-Boc group, which is removed by TFA. This allows for the synthesis of fully protected peptide fragments that can be deprotected globally in a final step.
Troubleshooting Deprotection
Even with established protocols, challenges can arise during the deprotection of Z-protected arginine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Catalyst Poisoning: Sulfur-containing residues (Cys, Met) or impurities can poison the Pd catalyst.[14] | Use purified reagents. Consider pre-treating the substrate with a scavenger resin. Increase catalyst loading. |
| Poor Catalyst Activity: Catalyst is old or of low quality. | Use fresh, high-quality catalyst. | |
| Steric Hindrance: The Z-group is sterically inaccessible in a folded peptide. | Increase reaction temperature/pressure. Switch to acidolytic deprotection (HBr/AcOH). | |
| Side Product Formation | Ornithine Formation: Cleavage of the guanidinium group itself under harsh acidic conditions or prolonged hydrogenation.[14] | Use the mildest effective deprotection conditions. Minimize reaction time. |
| Low Yield | Product Adsorption to Catalyst: The polar, deprotected peptide adsorbs strongly to the Pd/C catalyst. | After filtration, wash the catalyst thoroughly with polar solvents (water, dilute acetic acid) to recover the product. |
Conclusion
The benzyloxycarbonyl (Z) group remains a powerful and reliable choice for the protection of the arginine side chain, particularly within the domain of solution-phase peptide synthesis. Its ability to effectively mask the guanidinium group through both electronic and steric effects ensures clean coupling reactions. While its deprotection requires conditions that limit its utility in standard solid-phase protocols, a thorough understanding of the available cleavage methods—catalytic hydrogenolysis, transfer hydrogenation, and acidolysis—allows the synthetic chemist to strategically integrate Z-protected arginine into complex synthetic routes. By carefully considering the overall synthetic strategy and potential side reactions, researchers can leverage the Z group to successfully navigate the arginine conundrum and achieve their target peptides with high purity and efficiency.
References
- BenchChem. (2025).
- Thermo Fisher Scientific. (2022). SAFETY DATA SHEET: Hydrogen bromide, 33% w/w solution in acetic acid.
- BenchChem. (2025). A Comparative Analysis of Arginine Protecting Groups on Peptide Purity. BenchChem.
- Albericio, F., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464.
- Sdfine. (n.d.). hydrobromic acid 33% soln. in glacial acetic acid.
- Fisher Scientific. (2023). SAFETY DATA SHEET: Hydrogen bromide, 33 wt% solution in glacial acetic acid.
- Fisher Scientific. (2023). SAFETY DATA SHEET: Hydrogen bromide, 33 wt% solution in glacial acetic acid.
- TCI AMERICA. (2018). Hydrogen Bromide (30% in Acetic Acid, ca. 5.1mol/L) [for Peptide research].
- MedChemExpress. (n.d.). Z-Arg(Z)2-OH.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc).
- Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Gowda, D. C., et al. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 39B(7), 504-508.
- Chem-Impex. (n.d.). Nα,Nω,Nω'-Tris-Boc-L-arginine.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- Carter, J. (2022). Response to "Do I need to protect Fmoc-Arg in solid phase peptide synthesis?". ResearchGate.
- Fields, G. B. (Ed.). (2007). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- PubMed. (1981). The denaturing effectiveness of guanidinium, carbamoylguanidinium, and guanylguanidinium salts. PubMed.
- Izdebski, J., et al. (2005). New tris-alkoxycarbonyl arginine derivatives for peptide synthesis. Journal of Peptide Science, 11(1), 60-64.
- Albericio, F., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI.
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- Albericio, F., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.
- National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Al-Taie, Z. S., et al. (2022). N-Carbamate protected amino acid derived guanidine organocatalysts.
- Farmacia Journal. (n.d.).
- Ott, M., et al. (2020). Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. Chemistry – A European Journal, 26(4), 827-831.
- ChemUniverse. (n.d.). Z-ARG(Z)2-OH [P48391].
- Banik, B. K. (2004). Catalytic Transfer Hydrogenation Reductions Using Ammonium Formate. A Review. Zenodo.
- Alfei, S., & Castellaro, S. (2018). Synthetic procedure for preparing αN,ωN,ω′N-tris(tert-butoxycarbonyl)-l-arginine and the obtained product 10.
- De Vos, D., et al. (2018).
- Tamura, M., et al. (2014). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Chemical Communications, 50(50), 6656-6659.
- Spatola, A. F., & Anwer, M. K. (1987). Applications of ammonium formate-catalytic transfer hydrogenation. Part V (1). Transfer hydrogenolysis of peptides containing p-chlorophenylalanine as a convenient method for preparation of deuterium labeled peptides. International Journal of Peptide and Protein Research, 30(4), 489-497.
- National Center for Biotechnology Information. (2020). Combination of guanidinium and quaternary ammonium polymers with distinctive antimicrobial mechanisms achieving a synergistic antimicrobial effect. PubMed.
- Tamura, M., et al. (2014). ChemInform Abstract: Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration.
- Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736-3740.
- Gowda, D. C. (2003). Catalytic Transfer Hydrogenation of Imines to Secondary Amines Using Inexpensive Commercial Zinc Dust and Ammonium Formate.
- Gowda, D. C., et al. (2000). [PDF] Ammonium Formate Catalytic Transfer Hydrogenation: A Convenient Method for Removal of Halogenated Benzyloxycarbonyl and Benzyl Protecting Groups in Peptide Synthesis. Semantic Scholar.
- Tomishige, K., et al. (2014).
- National Center for Biotechnology Information. (n.d.). Carbamate Toxicity.
- ChemicalBook. (n.d.). H-ARG(Z)2-OH synthesis.
Sources
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New tris-alkoxycarbonyl arginine derivatives for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Boc-Arg(Z)₂-OH: Commercial Sourcing, Pricing, and Strategic Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of arginine into peptide sequences is fundamental to the synthesis of a vast array of biologically active molecules. Its guanidinium side chain, which is protonated under physiological conditions, is often crucial for receptor binding, cell penetration, and overall therapeutic efficacy. However, the high basicity and nucleophilicity of this functional group pose significant challenges during solid-phase peptide synthesis (SPPS), necessitating robust protection to prevent unwanted side reactions.
This technical guide provides an in-depth analysis of Nα-Boc-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine, commonly referred to as Boc-Arg(Z)₂-OH. As a Senior Application Scientist, this document aims to move beyond a simple cataloging of suppliers and prices to offer field-proven insights into the strategic selection, quality assessment, and effective utilization of this critical reagent in drug discovery and development. We will explore the causality behind its use, its advantages and disadvantages compared to other arginine derivatives, and provide actionable protocols for its successful implementation.
The Strategic Role of Boc-Arg(Z)₂-OH in Peptide Synthesis
The choice of a protecting group for arginine's side chain is a critical decision in peptide synthesis. In the context of Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry, several options exist, each with a unique profile of stability and lability. Boc-Arg(Z)₂-OH distinguishes itself by employing two benzyloxycarbonyl (Z) groups to shield the guanidinium moiety.
The rationale for this dual protection is to thoroughly suppress the nucleophilicity of the side chain, thereby minimizing the risk of side reactions during peptide elongation. This comprehensive protection is particularly advantageous in the synthesis of complex, arginine-rich peptides where incomplete protection can lead to a cascade of undesirable byproducts.
Comparison with Other Arginine Protecting Groups
The selection of an arginine derivative is a nuanced decision based on the specific peptide sequence and the desired cleavage conditions. Here's a comparative overview:
| Protecting Group | Structure | Key Advantages | Key Disadvantages |
| di-Z | Two benzyloxycarbonyl groups | - Complete protection of the guanidinium group.- Lower propensity for δ-lactam formation compared to some alternatives. | - Requires strong acid (e.g., HF) or hydrogenolysis for removal.- Potential for side reactions during harsh cleavage conditions. |
| Tos (Tosyl) | A single tosyl group | - Widely used and well-established in Boc SPPS.- Generally high coupling efficiency. | - Can lead to modification of sensitive residues like tryptophan during cleavage.- Requires HF for removal.[1] |
| Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | A bulky sulfonyl group | - Higher acid lability than Tos, allowing for cleaner cleavage. | - Can be susceptible to δ-lactam formation.- Generally more expensive than Tosyl derivatives. |
| NO₂ (Nitro) | A nitro group | - Stable to a wide range of conditions, useful for fragment condensation. | - Can lead to ornithine formation as a side product during HF cleavage. |
The primary advantage of Boc-Arg(Z)₂-OH lies in its robust protection, which can lead to higher purity crudes for certain challenging sequences. However, the trade-off is the need for harsher cleavage conditions compared to more acid-labile groups like Pbf.
Commercial Suppliers and Pricing Landscape
A variety of chemical suppliers offer Boc-Arg(Z)₂-OH, often under slightly different names such as Boc-Arg(di-Z)-OH or with the CAS number 51219-19-3. Pricing can vary significantly based on purity, quantity, and supplier. The following table provides a comparative snapshot of list prices from several reputable vendors. It is important to note that academic and industrial institutions often have access to preferential pricing through institutional accounts.
| Supplier | Product Name | CAS Number | Quantity | List Price (USD) |
| Sigma-Aldrich (Merck) | Boc-Arg(di-Z)-OH, Novabiochem® | 51219-19-3 | 5 g | $230.00 |
| 25 g | $918.00 | |||
| Crescent Chemical Company | BOC-ARG(DI-Z)-OH | 51219-19-3 | 5 g | $255.00 |
| Apollo Scientific | Boc-Arg(Z)2-OH | 51219-19-3 | 1 g | £22.00 (~$28) |
| 5 g | £72.00 (~$91) | |||
| 25 g | £278.00 (~$352) | |||
| BOC Sciences | N-alpha-Boc-N-omega,N'-omega-bis(Z)-L-arginine | 51219-19-3 | 10 g | $299.00 |
| 100 g | $999.00 | |||
| Aapptec | Boc-Arg(Z)2-OH | 51219-19-3 | 5 g | $120.00 |
| 25 g | Price on Request | |||
| AKSci | Boc-Arg(Z)2-OH, 98% (HPLC) | 51219-19-3 | 1 g | $49.00 |
| 5 g | $165.00 | |||
| 25 g | $658.00 |
Note: Prices are subject to change and may not include shipping and handling fees. Currency conversions are approximate.
Quality Control and Analytical Characterization: A Self-Validating System
Ensuring the quality of incoming protected amino acids is a cornerstone of successful peptide synthesis. A robust quality control (QC) program for Boc-Arg(Z)₂-OH should include a multi-pronged analytical approach to confirm identity, purity, and the absence of deleterious impurities.
Key Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for assessing the purity of Boc-Arg(Z)₂-OH. A well-developed reversed-phase HPLC method should demonstrate a sharp, symmetrical peak for the main component and allow for the quantification of any impurities. A purity of ≥98% is generally recommended for SPPS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the chemical structure. The spectra should be consistent with the expected shifts and integrations for the Boc, Z, and arginine protons and carbons. Particular attention should be paid to the signals corresponding to the protecting groups to ensure they are intact.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides confirmation of the key functional groups present in the molecule, such as the carbonyls of the Boc and Z groups, and the N-H bonds.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, providing an essential identity check.
-
Optical Rotation: The specific rotation should be measured to confirm the enantiomeric purity of the L-arginine derivative.
Experimental Protocol: HPLC Purity Assessment
Objective: To determine the purity of a batch of Boc-Arg(Z)₂-OH using reversed-phase HPLC.
Materials:
-
Boc-Arg(Z)₂-OH sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of Boc-Arg(Z)₂-OH in a suitable solvent (e.g., 50:50 ACN/water) to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the area percentage of the main peak to determine the purity.
Expected Outcome: A high-quality batch of Boc-Arg(Z)₂-OH will show a single major peak with a purity of ≥98%.
Application in Peptide Synthesis: Protocols and Best Practices
The successful incorporation of Boc-Arg(Z)₂-OH into a growing peptide chain requires careful consideration of the coupling and deprotection steps.
Coupling Strategies
Standard coupling reagents used in Boc-SPPS are generally effective for Boc-Arg(Z)₂-OH. The choice of coupling agent can influence the reaction kinetics and the potential for side reactions.
Caption: General workflow for the activation and coupling of Boc-Arg(Z)₂-OH in SPPS.
Recommended Coupling Protocol (HBTU/HOBt):
-
Swell the peptide-resin in dichloromethane (DCM).
-
Perform Nα-Boc deprotection using 25-50% trifluoroacetic acid (TFA) in DCM.
-
Wash the resin thoroughly with DCM, followed by a neutralization step with 5-10% diisopropylethylamine (DIEA) in DCM.
-
In a separate vessel, pre-activate Boc-Arg(Z)₂-OH (2-3 equivalents) with HBTU (2-3 equivalents) and HOBt (2-3 equivalents) in N,N-dimethylformamide (DMF) with the addition of DIEA (4-6 equivalents).
-
Add the activated amino acid solution to the resin and couple for 1-2 hours, or until a negative ninhydrin test is achieved.
-
Wash the resin with DMF and DCM to prepare for the next cycle.
Deprotection of the Z Groups
The benzyloxycarbonyl (Z) groups are stable to the acidic conditions used for Nα-Boc removal. Their cleavage requires more stringent methods, typically performed concurrently with the final cleavage of the peptide from the resin.
-
Anhydrous Hydrogen Fluoride (HF): This is the most common method for cleaving peptides from resins and removing side-chain protecting groups in Boc-SPPS. A standard HF cleavage cocktail (e.g., HF:anisole, 90:10) at 0°C for 1-2 hours is generally sufficient to remove the Z groups. Caution: HF is extremely toxic and corrosive, requiring specialized equipment and handling procedures.
-
Catalytic Hydrogenolysis: This method can be employed for peptides in solution. The peptide is dissolved in a suitable solvent (e.g., methanol, acetic acid) and treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is milder than HF cleavage but is not compatible with solid-phase synthesis.
Potential Side Reactions and Mitigation Strategies
While the di-Z protection is robust, there are potential side reactions to be aware of:
-
δ-Lactam Formation: Although less prone than some other arginine derivatives, intramolecular cyclization to form a lactam can still occur during the activation step, leading to chain termination. To mitigate this, use pre-activation or in situ activation methods and avoid prolonged activation times.
-
Incomplete Deprotection: The stability of the Z groups can sometimes lead to incomplete removal during HF cleavage, especially in sterically hindered sequences. Optimizing the cleavage time and the composition of the scavenger cocktail can help to ensure complete deprotection.
-
Side Reactions During Cleavage: The harsh conditions of HF cleavage can lead to side reactions with sensitive amino acids such as tryptophan and methionine. The use of appropriate scavengers (e.g., anisole, thioanisole) is crucial to minimize these byproducts.
Conclusion
Boc-Arg(Z)₂-OH is a valuable reagent in the arsenal of the peptide chemist, offering a high degree of side-chain protection that can be advantageous for the synthesis of complex peptides. Its selection over other arginine derivatives should be a strategic decision based on the specific challenges posed by the target sequence and the available cleavage methodologies. By implementing rigorous quality control of the starting material and optimizing coupling and cleavage protocols, researchers can effectively leverage the benefits of Boc-Arg(Z)₂-OH to achieve their synthetic goals. This guide provides the foundational knowledge and practical protocols to empower scientists and drug development professionals in making informed decisions and executing successful peptide syntheses.
References
- Aapptec. (n.d.). Boc-Arg(Z)2-OH.
- Aapptec. (n.d.). Boc-Arg(Tos)-OH.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Angliker, H., et al. (1993). The synthesis of inhibitors for processing proteinases and their action on the Kex2 proteinase of yeast. Biochemical Journal, 293(Pt 1), 75-81.
- Meldal, M., & Kindtler, J. W. (1986). A new approach to the synthesis of arginine containing peptides. Acta Chemica Scandinavica, B, 40, 235-241.
Sources
Historical development of Boc-Arg(Z)-OH in peptide synthesis
An In-Depth Technical Guide to the Historical Development of Boc-Arg(Z)-OH in Peptide Synthesis
Abstract
The incorporation of arginine into peptide sequences presents a persistent challenge in synthetic chemistry due to the high basicity and nucleophilicity of its side-chain guanidinium group. This guide provides a comprehensive technical overview of the historical development and application of Nα-Boc-Nω,Nω'-di-Z-L-arginine (Boc-Arg(Z)₂-OH), a key derivative in the evolution of peptide synthesis. We will explore the chemical rationale for its design, its strategic role within the Boc/Bzl protection scheme, and the technical nuances of its application. By examining its advantages and limitations in comparison to other protected arginine derivatives, this paper situates Boc-Arg(Z)₂-OH in its proper historical and contemporary context, offering field-proven insights for the modern peptide chemist.
The Genesis of Arginine Protection in Solid-Phase Synthesis
The advent of Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield in the early 1960s, revolutionized the field by anchoring the growing peptide chain to an insoluble resin support.[1][2] This innovation streamlined the synthetic process, allowing for the use of excess reagents to drive reactions to completion and simplifying purification by simple filtration and washing.[3][4] The success of SPPS hinges on a strategic interplay of protecting groups: a temporary group for the α-amino function and more permanent groups for reactive amino acid side chains.[3][5]
The Boc/Bzl strategy, an early cornerstone of SPPS, utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection, which is removed at each cycle with trifluoroacetic acid (TFA).[6][7] Concurrently, more robust, benzyl-type (Bzl) protecting groups are used for side-chain protection, which are stable to TFA but are cleaved at the end of the synthesis using strong acids like anhydrous hydrogen fluoride (HF).[4][6]
Arginine's guanidinium group, however, posed a significant hurdle. If left unprotected, its nucleophilic nature could lead to undesirable side reactions, most notably δ-lactam formation, which truncates the peptide chain.[8][9] Early attempts at protection in Boc chemistry involved derivatives like Boc-Arg(NO₂)-OH and Boc-Arg(Tos)-OH. While functional, these came with their own liabilities; the nitro (NO₂) group could lead to ornithine byproducts during HF cleavage, and the tosyl (Tos) group, upon cleavage, could generate reactive species that modify sensitive residues like tryptophan.[5][10] This set the stage for the development of more refined protection strategies.
The Introduction of Boc-Arg(Z)₂-OH: A Strategy of Orthogonality
In 1986, Meldal and Kindtler developed Boc-Arg(Z)₂-OH for use in solution-phase synthesis, introducing a derivative that offered a distinct advantage: orthogonality.[11] The benzyloxycarbonyl (Z or Cbz) group, a classic protecting group in organic chemistry, is stable to the mild acid (TFA) used to remove the Nα-Boc group.[5][12] Its removal requires fundamentally different and harsher conditions, such as catalytic hydrogenolysis or treatment with very strong acids like HBr in acetic acid.[8][12]
The design of Boc-Arg(Z)₂-OH, featuring two Z groups on the guanidinium moiety, was deliberate. This comprehensive shielding effectively suppresses the side chain's nucleophilicity, providing robust protection during coupling reactions.[8][11] The primary strategic value of this derivative lies in the synthesis of protected peptide fragments. A fragment can be synthesized on a resin, the Nα-Boc group can be removed, and the protected fragment can then be cleaved from the support while the Arg(Z)₂ side chain remains intact. This protected fragment is then ready for subsequent condensation with another fragment in a solution-phase ligation strategy.[5][8]
Technical Application: Incorporating Boc-Arg(Z)₂-OH in Boc-SPPS
The integration of Boc-Arg(Z)₂-OH into a standard Boc-SPPS workflow follows a well-defined cycle. The core principle is the selective deprotection of the α-amino group followed by the coupling of the next amino acid.
Standard Boc-SPPS Cycle Workflow
A typical cycle for the incorporation of an amino acid, including Boc-Arg(Z)₂-OH, is detailed below.
Experimental Protocol: Single Amino Acid Coupling Cycle in Boc-SPPS
-
Resin Preparation: Swell the peptide-resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes in a suitable reaction vessel.[13]
-
Nα-Boc Deprotection:
-
Washing: Wash the resin sequentially with DCM (3x), isopropanol (1x), and DCM (3x) to remove residual TFA and the cleaved tert-butyl carbocations.[13]
-
Neutralization:
-
Washing: Wash the resin with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x) to prepare for the coupling step.
-
Amino Acid Coupling (Activation and Addition):
-
In a separate vessel, dissolve Boc-Arg(Z)₂-OH (2-4 equivalents relative to resin substitution) and a suitable activating agent such as HBTU/HOBt (2-4 equivalents) in DMF.[13]
-
Add DIEA (4-8 equivalents) to the activation mixture to facilitate the formation of the active ester.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-4 hours, or until a negative Kaiser test indicates complete coupling.[13]
-
-
Final Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle.
Caption: A typical cycle for amino acid incorporation in Boc-SPPS.
Final Cleavage and Z-Group Deprotection
The key feature of the Arg(Z)₂ group is its stability during the repetitive TFA treatments of the synthesis. The final deprotection is a distinct, more rigorous process. This orthogonality is a planned feature of the synthetic strategy.
Caption: Orthogonality of protecting groups in the Boc/Bzl strategy.
The removal of the Z groups is typically achieved via one of two methods:
-
Catalytic Hydrogenolysis: The peptide is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is clean but is incompatible with peptides containing sulfur-containing amino acids like methionine or cysteine, as sulfur can poison the catalyst.[8][14]
-
Strong Acidolysis: Treatment with very strong acids such as anhydrous hydrogen fluoride (HF) or hydrogen bromide (HBr) in acetic acid will cleave the Z groups along with other Bzl-type side-chain protecting groups and the resin linker.[5][12] This is often the preferred method in a traditional Boc-SPPS context.
Comparative Analysis and Evolving Landscape
While Boc-Arg(Z)₂-OH provided a robust solution for arginine protection, the field of peptide chemistry has continuously evolved. The development of other protecting groups has offered alternative trade-offs between stability, ease of cleavage, and side reaction profiles.
Table 1: Comparison of Boc-Protected Arginine Derivatives
| Parameter | Boc-Arg(Z)₂-OH | Boc-Arg(Tos)-OH | Boc-Arg(NO₂)-OH | Boc-Arg(Pbf)-OH |
| Side-Chain Protection | Di-benzyloxycarbonyl (Z) | Tosyl (Tos) | Nitro (NO₂) | Pentamethyldihydrobenzofuran-sulfonyl (Pbf) |
| Primary Side Reaction | Requires separate, harsh deprotection step.[8][14] | Tosyl group can modify Trp during cleavage.[5][10] | Can form ornithine residues during cleavage.[5] | Pbf group can also modify Trp, though often less than Tos.[3][8] |
| Coupling Efficiency | Generally good due to robust protection.[11] | Generally high.[10] | Adequate, but can be slower. | High, widely used in modern Boc-SPPS.[8][15] |
| Deprotection Conditions | Hydrogenolysis or strong acid (HF, HBr/AcOH).[8][12] | Strong acid (HF).[5][10] | Strong acid (HF), or reduction (e.g., SnCl₂).[5] | Strong acid (HF), but more labile than Tos.[8][15] |
| Key Advantage | Orthogonal to Nα-Boc; ideal for protected fragment synthesis.[8] | Well-established, robust protection. | Useful for fragment synthesis due to stability to TFMSA/TMSOTf.[5] | Cleaved under standard HF conditions; good balance of stability and lability.[15] |
| Key Disadvantage | Separate deprotection step complicates workflow.[14] | Requires harsh HF; potential for Trp modification.[10] | High risk of side reactions during cleavage.[5] | More expensive; potential for Trp modification. |
The landscape of Boc-SPPS has largely shifted towards derivatives like Boc-Arg(Pbf)-OH . The Pbf group is sufficiently stable to withstand the repetitive TFA deprotection steps but is readily cleaved under the final, single-step HF treatment that also cleaves the peptide from the resin.[8][15] This simplifies the overall workflow, making it more amenable to automation and routine synthesis, thus diminishing the general-purpose role of Boc-Arg(Z)₂-OH.
Conclusion: A Legacy of Strategic Orthogonality
Boc-Arg(Z)₂-OH holds a significant place in the history of peptide synthesis. It represents a sophisticated, early solution to the complex challenge of arginine protection, embodying the strategic principle of orthogonality. While its use in routine, linear solid-phase peptide synthesis has been largely superseded by more convenient sulfonyl-based derivatives like Pbf, its value has not been entirely effaced. For complex synthetic strategies, particularly those involving the convergent synthesis of large peptides or proteins via the ligation of protected fragments, Boc-Arg(Z)₂-OH remains a relevant and powerful tool in the arsenal of the expert peptide chemist. Its development underscores a critical era of chemical innovation that paved the way for the synthesis of increasingly complex biomolecules.
References
- A Comparative Guide to Protected Arginine Derivatives in Peptide Synthesis: A Focus on Boc-D-Alg(Z)₂-OH. (n.d.). Benchchem.
- Common side reactions associated with Boc-arg(boc)2-OH and their prevention. (n.d.). Benchchem.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Boc-Arg(Z)₂-OH [51219-19-3]. (n.d.). Aapptec Peptides.
- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Advantages of using Boc-arg(boc)2-OH over other arginine derivatives like Boc-Arg(Tos). (n.d.). Benchchem.
- Application Notes and Protocols for the Use of Boc-Arg(Boc)2-OH in Solution-Phase Peptide Synthesis. (n.d.). Benchchem.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- A Cost-Benefit Analysis of Boc-His(Z)-OH in Large-Scale Peptide Synthesis: A Comparative Guide. (n.d.). Benchchem.
- Solid Phase Peptide Synthesis Brief History. (n.d.). AAPPTec.
- Methods and protocols of modern solid phase peptide synthesis. (2014).
- Z - Benzyloxycarbonyl. (2021, March 18). Bachem.
- Overview of Custom Peptide Synthesis. (n.d.).
- Amino Acid-Protecting Groups. (n.d.). ResearchGate.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
- A Technical Guide to the Synthesis of Arginine-Rich Peptides Using Boc-Arg(Pbf)-OH. (n.d.). Benchchem.
- The Strategic Role of Boc Protecting Groups in the Synthesis of Arginine-Containing Peptides. (n.d.). Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Application of Boc-Arg(Boc)2-OH in the Synthesis of Therapeutic Peptides: Application Notes and Protocols. (n.d.). Benchchem.
Sources
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Overview of Custom Peptide Synthesis [peptide2.com]
- 5. peptide.com [peptide.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
The Strategic Role of Boc-Arg(Z)-OH in Peptide Synthesis
An In-Depth Guide to the Application of Boc-Arg(Z)-OH in Solid-Phase Peptide Synthesis (SPPS)
For researchers, scientists, and professionals in drug development, the strategic selection of protected amino acids is a cornerstone of successful solid-phase peptide synthesis (SPPS). Arginine, a highly basic and nucleophilic amino acid, is crucial for the biological activity of many peptides but presents unique challenges during synthesis. Its guanidinium side chain must be effectively masked to prevent unwanted side reactions. This guide provides a comprehensive overview and detailed protocols for the application of Nα-Boc-Nδ-benzyloxycarbonyl-L-arginine (this compound) within the Boc/Bzl synthesis framework.
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a foundational technique in SPPS. It relies on a system of graduated acid lability: the temporary Nα-Boc protecting group is removed by a moderately strong acid like trifluoroacetic acid (TFA), while more permanent, benzyl-based side-chain protecting groups are cleaved only at the final stage with a much stronger acid, typically anhydrous hydrogen fluoride (HF).[1][2]
This compound fits perfectly within this orthogonal protection scheme.[3] The benzyloxycarbonyl (Z) group provides robust protection for the arginine side chain, remaining stable through the repeated TFA deprotection cycles required for peptide chain elongation. Its removal is reserved for the final, harsh acidolytic cleavage step, ensuring the integrity of the guanidinium group throughout the synthesis.[4][5]
Chemical Properties at a Glance
| Property | Value |
| Chemical Name | Nα-tert-butyloxycarbonyl-Nδ-benzyloxycarbonyl-L-arginine |
| Abbreviation | This compound |
| Molecular Formula | C19H28N4O6 |
| Molecular Weight | 424.45 g/mol |
| CAS Number | 13302-91-9 |
Note: While a mono-Z protected version is discussed, di-substituted derivatives like Boc-Arg(Z)₂-OH are also utilized for ensuring complete protection of the guanidino functionality.[6]
Comparative Analysis of Arginine Protecting Groups in Boc-SPPS
The choice of arginine derivative significantly impacts synthesis outcomes. While this compound is a valid option, it is essential to understand its context relative to other common derivatives.
| Derivative | Side-Chain Protection | Cleavage Conditions | Common Side Reactions & Considerations |
| This compound | Benzyloxycarbonyl (Z) | Strong Acid (HF) | Generally clean cleavage with appropriate scavengers. The Z group is a classic protecting group, stable and well-characterized.[4] |
| Boc-Arg(Tos)-OH | Tosyl (Tos) | Strong Acid (HF, TMSOTf) | Tryptophan Modification: The cleaved tosyl group can alkylate sensitive residues like tryptophan.[7][8] This is a widely used and robust derivative.[9] |
| Boc-Arg(NO₂)-OH | Nitro (NO₂) | Strong Acid (HF), Reduction | Ornithine Formation: The nitro group can undergo side reactions during HF cleavage, leading to the formation of ornithine residues.[7][8] |
| Boc-Arg(Boc)₂-OH | di-tert-butyloxycarbonyl (Boc) | Moderate Acid (TFA) | δ-Lactam Formation: Highly prone to intramolecular cyclization upon activation, leading to chain termination and reduced coupling efficiency.[10][11] |
Experimental Workflow and Protocols
The following section details the step-by-step protocols for the successful incorporation of this compound into a peptide sequence using manual Boc-SPPS.
Diagram of the Boc-SPPS Cycle
Caption: The iterative cycle for Boc-SPPS.
Protocol 1: Resin Preparation and Swelling
-
Place the appropriate amount of resin (e.g., Merrifield for a C-terminal acid or MBHA for a C-terminal amide) into a reaction vessel.
-
Add dichloromethane (DCM) to fully cover the resin.
-
Agitate gently for 30-60 minutes at room temperature to allow for complete swelling.
-
Drain the solvent by filtration.
Protocol 2: Standard Synthesis Cycle for Incorporating this compound
This cycle is performed after the initial amino acid has been loaded onto the resin and its Boc group has been removed.
A. Nα-Boc Deprotection
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the swollen peptide-resin.[1]
-
Agitate for 1-2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[1]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (IPA) (1x), and finally DCM (3x) to remove residual acid.[1]
B. Neutralization
-
To the deprotected peptide-resin (now a TFA salt), add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM.[2]
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with DCM (3x) and then dimethylformamide (DMF) (2x) to prepare for coupling.
C. Coupling of this compound This protocol uses HBTU as the coupling reagent, which is known for its efficiency.[12]
-
In a separate vial, dissolve 2-4 equivalents of this compound and 2-4 equivalents of HBTU in DMF.
-
Add this solution to the neutralized peptide-resin in the reaction vessel.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines. A yellow or colorless result indicates complete coupling, while a blue/purple color indicates an incomplete reaction.[12]
-
If the Kaiser test is positive, drain the reaction solution and repeat the coupling step with fresh reagents ("double coupling").[8]
-
Once coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents.
Protocol 3: Final Cleavage and Deprotection
This step is hazardous and requires specialized equipment and stringent safety protocols due to the use of anhydrous hydrogen fluoride (HF).
Safety First: HF is extremely corrosive and toxic. This procedure must be performed in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus and appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.
Diagram of the Final Cleavage Step
Caption: Final HF cleavage and deprotection workflow.
Procedure:
-
Thoroughly dry the final peptide-resin under vacuum.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add a scavenger, such as anisole or p-cresol (typically ~1.0 mL per gram of resin), to scavenge reactive carbocations generated during cleavage.[13]
-
Cool the reaction vessel to 0°C.
-
Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours. If multiple Arg(Tos) or other difficult-to-cleave groups are present, the time may be extended.[13]
-
After the reaction is complete, remove the HF by evaporation under a vacuum.
-
Wash the remaining residue of resin and crude peptide with cold diethyl ether to precipitate the peptide and remove the organic scavengers.
-
Collect the precipitated crude peptide by filtration and dry it under vacuum.
-
The crude peptide can then be purified, typically by reverse-phase HPLC.
Troubleshooting Guide
Even with robust protocols, challenges can arise. The following table addresses common issues encountered when using this compound.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after coupling | Steric Hindrance: The bulky Z-group can slow down the coupling reaction.[12] Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking access to the N-terminus.[14] | Double Couple: Drain the vessel and repeat the coupling step with fresh, newly activated this compound.[8] Switch Reagent: Use a more potent coupling reagent like HATU or HCTU.[8] Increase Time/Temp: Extend the coupling time (e.g., to 4 hours) or cautiously increase the temperature to 40-50°C, being mindful of potential racemization.[12] |
| Incomplete removal of Z group after HF cleavage | Insufficient Reaction Time: The Z group is very stable and requires sufficient time in strong acid for complete cleavage. Inefficient HF Cleavage: Issues with the HF apparatus or reagent quality. | Extend Cleavage Time: Increase the HF reaction time to ensure complete deprotection. Verify Reagents: Ensure the HF is fresh and the cleavage setup is functioning correctly. |
| Extra peaks in crude HPLC/LC-MS | Side Reactions During Cleavage: Reactive species generated during cleavage can modify sensitive residues (e.g., Trp, Met, Tyr).[8][14] Aspartimide Formation: If an Asp residue is present, it can form a stable five-membered ring, especially in basic or acidic conditions.[14] | Optimize Scavengers: Use a scavenger cocktail tailored to the peptide sequence. For peptides with tryptophan, adding thioanisole or using Boc-Trp(For)-OH is recommended.[14][15] Modify Conditions: For aspartimide, using in-situ neutralization protocols during synthesis can minimize its formation.[13] |
References
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Cleavage Cocktails; Reagent B - Aapptec Peptides. (n.d.).
- Common side reactions associated with Boc-arg(boc)2-OH and their prevention - Benchchem. (2025). BenchChem.
- Boc-Arg(Z)2-OH [51219-19-3] - Aapptec Peptides. (n.d.).
- Peptide Synthesis - Bio-protocol. (n.d.).
- Navigating Steric Hindrance with Boc-His(Z)-OH in Solid-Phase Peptide Synthesis: A Technical Guide - Benchchem. (2025). BenchChem.
- Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol - Benchchem. (2025). BenchChem.
- Advantages of using Boc-arg(boc)2-OH over other arginine derivatives like Boc-Arg(Tos) - Benchchem. (2025). BenchChem.
- Amino Acid-Protecting Groups - ResearchGate. (n.d.).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Chemistry. (n.d.).
- Overview of Custom Peptide Synthesis. (n.d.).
- Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis - Scribd. (n.d.).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Boc-Arg(Tos)-OH [13836-37-8] - Aapptec Peptides. (n.d.).
- Boc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
- Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - NIH. (2020).
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy - ResearchGate. (2025).
- Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem. (2025). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
Application Notes and Protocols for the Coupling of Boc-Arg(Z)-OH in Peptide Synthesis
Introduction: Navigating the Challenges of Arginine Incorporation
The incorporation of arginine into peptide sequences is a cornerstone of synthetic peptide chemistry, pivotal for creating molecules with profound biological activity. The arginine side chain, with its highly basic and nucleophilic guanidinium group, necessitates robust protection to prevent unwanted side reactions during peptide synthesis.[1][2] The derivative Nα-tert-butyloxycarbonyl-Nδ,Nω-dibenzyloxycarbonyl-L-arginine (Boc-Arg(Z)-OH) offers a classic protection strategy. The Nα-Boc group provides temporary, acid-labile protection for the alpha-amino group, while the two benzyloxycarbonyl (Z) groups shield the side-chain guanidinium function.
While effective, the coupling of this compound is not without its challenges. The steric hindrance imposed by the bulky protecting groups and the inherent reactivity of the arginine backbone can lead to suboptimal coupling efficiencies and the formation of side products. This guide provides a detailed exploration of the chemical principles and field-proven protocols for the successful coupling of this compound, designed for researchers, scientists, and drug development professionals.
Pillar 1: Understanding the Reaction Landscape - Causality Behind Experimental Choices
A successful coupling reaction hinges on the efficient activation of the carboxylic acid of this compound, rendering it susceptible to nucleophilic attack by the free amine of the growing peptide chain.[3][4] The choice of coupling reagent is therefore paramount and dictates the reaction mechanism, speed, and the profile of potential side reactions.
The Specter of Racemization
A primary concern during any peptide coupling is the loss of stereochemical integrity at the α-carbon of the activated amino acid. This occurs via the formation of an oxazolone intermediate, which can readily tautomerize, leading to racemization.[5][6] The risk is particularly pronounced when coupling peptide fragments. Fortunately, the urethane-based Boc protecting group significantly suppresses oxazolone formation, making racemization less of a concern for single amino acid additions compared to peptide fragment condensations.[6] The addition of auxiliary nucleophiles, such as 1-hydroxybenzotriazole (HOBt), further mitigates this risk by rapidly converting the initial active intermediate into a more stable active ester, which is less prone to racemization.[6][7]
Common Side Reactions and Mitigation Strategies
Beyond racemization, several other side reactions can compromise the purity and yield of the final peptide:
-
Guanidinylation: Uronium and aminium-based coupling reagents like HBTU and HATU can react directly with the deprotected N-terminal amine of the peptide chain.[8][9] This forms an irreversible guanidinium linkage, capping the peptide and preventing further elongation.[9] This can be minimized by pre-activating the this compound with the coupling reagent before introducing it to the peptide-resin.[9]
-
N-Acylurea Formation: When using carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea.[6][10] This side reaction consumes the activated amino acid and reduces the overall yield. The use of additives like HOBt intercepts the O-acylisourea to form an active ester, effectively preventing this rearrangement.[10]
-
Diketopiperazine Formation: This intramolecular cyclization is a significant issue at the dipeptide stage, particularly in Fmoc-based synthesis, but can also occur in Boc strategies.[9] It results in the cleavage of the dipeptide from the resin. Using in situ neutralization protocols can help suppress this side reaction.[9]
Pillar 2: Validated Coupling Protocols for this compound
The following protocols provide detailed, step-by-step methodologies for two robust and widely applicable coupling strategies for this compound in solid-phase peptide synthesis (SPPS).
Protocol 1: Carbodiimide-Mediated Coupling using DIC/HOBt
This classic and cost-effective method is highly reliable, particularly when racemization is a concern. The use of Diisopropylcarbodiimide (DIC) is preferred in SPPS over DCC because its urea byproduct (diisopropylurea) is soluble in common synthesis solvents, facilitating its removal.[10]
Workflow for DIC/HOBt Coupling
Caption: Workflow for DIC/HOBt mediated coupling of this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes. Drain the solvent.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Coupling Initiation: Add the dissolved amino acid/HOBt solution to the swelled resin. Add DIC (3 equivalents) to the resin slurry.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to monitor the reaction for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: If the Kaiser test is negative, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Recoupling (if necessary): If the Kaiser test is positive (blue beads), drain the solvent, and repeat steps 3-6.
-
Drying: Dry the resin under a vacuum for the next synthesis step.
Protocol 2: Uronium Salt-Mediated Coupling using HBTU
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a highly efficient coupling reagent that promotes rapid amide bond formation.[4][7] It is particularly useful for sterically hindered couplings. A key consideration is the use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), and a pre-activation step to minimize guanidinylation.[9]
Mechanism of HBTU Activation
Caption: HBTU activation and coupling mechanism.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes. Drain the solvent.
-
Pre-activation: In a separate reaction vessel, dissolve this compound (3 eq.), HBTU (2.95 eq.), and HOBt (3 eq., optional but recommended) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes. Note: The solution will typically change color.
-
Coupling: Add the pre-activated amino acid solution to the drained, swelled resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes. The reaction is typically much faster than with carbodiimides.
-
Monitoring: Perform a Kaiser test. A negative result indicates completion.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under a vacuum before proceeding to the next deprotection step.
Pillar 3: Data Presentation and Reagent Comparison
The choice of coupling protocol can significantly impact reaction time and efficiency. The following table summarizes key quantitative parameters for the described methods.
| Parameter | Protocol 1: DIC/HOBt | Protocol 2: HBTU/DIPEA | Reference |
| This compound (eq.) | 3.0 | 3.0 | [11] |
| Coupling Reagent (eq.) | 3.0 (DIC) | 2.95 (HBTU) | [11] |
| Additive (eq.) | 3.0 (HOBt) | 3.0 (HOBt, optional) | [7] |
| Base (eq.) | None | 6.0 (DIPEA) | [12] |
| Solvent | DMF | DMF | [11] |
| Typical Reaction Time | 2 - 4 hours | 30 - 60 minutes | [13][14] |
| Relative Cost | Lower | Higher | N/A |
| Key Advantage | Low cost, minimal side reactions | High speed and efficiency | [10][13] |
| Key Disadvantage | Slower reaction times | Potential for guanidinylation | [9][10] |
Conclusion and Future Perspectives
The successful incorporation of this compound is readily achievable with a clear understanding of the underlying chemical principles and adherence to validated protocols. Both carbodiimide and uronium salt-based methods offer reliable pathways, with the choice often depending on the specific requirements of the synthesis, such as scale, speed, and cost. For routine couplings, the DIC/HOBt method remains a robust and economical choice. For difficult sequences or when speed is critical, HBTU provides a powerful alternative. Newer generation coupling reagents, such as HATU, which exhibit even faster kinetics and lower racemization rates, also represent excellent, albeit more expensive, options for challenging arginine couplings.[13][15] As peptide synthesis continues to evolve, the fundamental principles of activation, coupling, and side-reaction prevention detailed herein will remain central to the successful construction of complex, arginine-containing peptides.
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Vertex AI Search. Retrieved January 7, 2026.
- Carbodiimides and Additives. (2021, May 19). Aapptec Peptides.
- HATU as a Peptide Coupling Reagent: Benefits for Pharmaceutical Manufacturing. (n.d.).
- HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021, January 18). YouTube.
- What is the mechanism of carbodiimide coupling reactions?. (n.d.). Benchchem. Retrieved January 7, 2026.
- HATU:a third-generation coupling reagent. (2024, July 3). ChemicalBook.
- HBTU. (n.d.). Wikipedia. Retrieved January 7, 2026.
- Mechanism of peptide bond formation through carbodiimide. (n.d.).
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Proposed mechanism for amidation using HBTU (9). (n.d.).
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Biochempeg. Retrieved January 7, 2026.
- Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. PNAS, 97(7), 3527-3532.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 7, 2026.
- Exploring the Diverse Functions of HBTU in Peptide Synthesis. (2025, April 17). Suzhou Highfine Biotech.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved January 7, 2026.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 7, 2026.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich. Retrieved January 7, 2026.
- Common side reactions associated with Boc-arg(boc)2-OH and their prevention. (n.d.). Benchchem. Retrieved January 7, 2026.
- Methods for the synthesis of arginine-containing peptides. (n.d.).
- Application Notes and Protocols for the Use of Boc-Arg(Boc)2-OH in Solution-Phase Peptide Synthesis. (n.d.). Benchchem. Retrieved January 7, 2026.
- Application Notes and Protocols for Boc-His(Z)-OH in Solution-Phase Peptide Synthesis. (n.d.). Benchchem. Retrieved January 7, 2026.
- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep. Retrieved January 7, 2026.
- Boc-Arg(Z)2-OH. (n.d.). Sigma-Aldrich. Retrieved January 7, 2026.
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Application Notes and Protocols for the Activation of Boc-Arg(Z)₂-OH using HBTU/HOBt
Introduction: The Challenge and Strategy for Incorporating Arginine
In the intricate process of peptide synthesis, the incorporation of arginine (Arg) represents a significant challenge due to the highly basic and nucleophilic nature of its guanidinium side chain (pKa ≈ 12.5).[1] To prevent undesirable side reactions and ensure the specific formation of the peptide bond at the α-amino group, effective protection of the guanidinium group is paramount. The benzyloxycarbonyl (Z) group is a well-established protecting group for this purpose. The derivative Nα-Boc-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine, abbreviated as Boc-Arg(Z)₂-OH, offers robust protection of the side chain, preventing its interference during peptide chain elongation.[2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the efficient activation and coupling of Boc-Arg(Z)₂-OH in peptide synthesis. We will focus on the widely adopted and highly efficient uronium salt-based coupling reagent system: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in conjunction with the additive HOBt (1-Hydroxybenzotriazole). This combination is renowned for its rapid coupling times, high efficiency, and potent suppression of racemization, a critical factor in maintaining the stereochemical integrity of the final peptide product.[3][4][5]
The Synergistic Mechanism of HBTU/HOBt Activation
The efficacy of the HBTU/HOBt system lies in a synergistic activation mechanism that converts the relatively unreactive carboxylic acid of Boc-Arg(Z)₂-OH into a highly reactive acyl-intermediate, primed for nucleophilic attack by a free amino group.
-
Initial Activation by HBTU : The process begins with the deprotonation of the carboxylic acid of Boc-Arg(Z)₂-OH by a tertiary amine base, typically N,N-Diisopropylethylamine (DIPEA). The resulting carboxylate anion then attacks the electron-deficient carbon atom of HBTU.[6][7][8]
-
Formation of the HOBt Active Ester : This initial attack leads to the formation of a highly reactive HOBt active ester intermediate and the byproduct tetramethylurea.[3][6] This active ester is more stable than the O-acylisourea intermediate formed with carbodiimide reagents, yet sufficiently reactive for efficient aminolysis.
-
The Critical Role of HOBt : While HBTU contains an HOBt moiety and can function alone, the external addition of HOBt is crucial for two primary reasons.[3][9] Firstly, it accelerates the coupling reaction.[9] Secondly, and most importantly, it acts as a powerful racemization suppressant.[4][10][11] Racemization can occur via the formation of a planar oxazolone intermediate from the activated amino acid.[12][13] HOBt intercepts the activated species to form the HOBt ester, which is significantly less prone to cyclizing into the racemization-prone oxazolone.[3][13][14]
-
Peptide Bond Formation : The HOBt active ester is then readily attacked by the nucleophilic primary or secondary amine of the growing peptide chain or amino acid ester, resulting in the formation of the desired peptide bond and the release of HOBt.[3]
The diagram below illustrates this activation and coupling pathway.
Caption: HBTU/HOBt activation pathway for Boc-Arg(Z)₂-OH.
Quantitative Parameters for Coupling Reactions
The stoichiometry of the reagents is a critical factor for achieving high coupling efficiency while minimizing side reactions. The following table provides typical molar equivalents relative to the limiting amine component, which is often the resin-bound peptide in solid-phase synthesis.
| Reagent/Component | Molar Equivalents (eq.) | Rationale and Key Considerations |
| Boc-Arg(Z)₂-OH | 1.5 – 4.0 | An excess is used to drive the reaction to completion. For difficult couplings, a higher excess may be required. |
| HBTU | 1.4 – 3.9 | Used in slight stoichiometric deficiency relative to the amino acid to prevent guanidinylation of the free N-terminal amine.[12][15] |
| HOBt | 1.5 – 4.0 | Used in equimolar amounts or slight excess relative to the amino acid to ensure efficient racemization suppression.[3] |
| DIPEA | 3.0 – 8.0 | A non-nucleophilic base is essential. Sufficient excess is required to neutralize the carboxylic acid and any hydrochloride salts present. |
| Solvent | N/A | High-purity, anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the preferred solvents for their excellent solvating properties.[16][17] |
| Pre-activation Time | 2 – 10 minutes | A short period of mixing the amino acid, coupling agents, and base before adding to the amine component allows for the formation of the active ester.[3][18] |
| Coupling Time | 30 – 120 minutes | Reaction progress should be monitored. Difficult or sterically hindered couplings may require extended reaction times or double coupling.[3] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for both solid-phase and solution-phase coupling of Boc-Arg(Z)₂-OH.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol assumes a standard Fmoc-based SPPS workflow where the N-terminal Fmoc group has just been removed from the resin-bound peptide, exposing a free primary amine.
Workflow Diagram:
Caption: Standard SPPS coupling cycle for Boc-Arg(Z)₂-OH.
Step-by-Step Procedure:
-
Resin Preparation : Following N-terminal Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]
-
Confirmation of Free Amine : Perform a Kaiser test on a small sample of resin beads. A positive result (dark blue beads) confirms the presence of the free primary amine, ready for coupling.[19]
-
Pre-activation of Amino Acid :
-
In a separate reaction vial, dissolve Boc-Arg(Z)₂-OH (e.g., 3 eq.), HOBt (e.g., 3 eq.), and HBTU (e.g., 2.9 eq.) in a minimal volume of anhydrous DMF.
-
Add DIPEA (e.g., 6 eq.) to the mixture.
-
Gently swirl the vial and allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may undergo a color change.[3]
-
-
Coupling Reaction :
-
Drain the DMF from the deprotected resin in the reaction vessel.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the mixture (using a shaker or nitrogen bubbling) for 30-60 minutes at room temperature.[3]
-
-
Monitoring the Coupling :
-
After the initial coupling time, take a small resin sample and perform a Kaiser test.[19]
-
A negative result (yellow or colorless beads) indicates the reaction is complete.
-
If the test is still positive, continue agitating for an additional 30-60 minutes. For persistently difficult couplings, a "double coupling" (draining the solution and repeating steps 4-5 with a fresh mixture) may be necessary.[19]
-
-
Final Wash : Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove all excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.
Protocol 2: Solution-Phase Coupling
This protocol describes the coupling of Boc-Arg(Z)₂-OH to an amine component (e.g., an amino acid ester hydrochloride) in solution.
Step-by-Step Procedure:
-
Preparation :
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine component (1.0 eq., e.g., H-Phe-OMe·HCl) in anhydrous DMF.
-
In a separate flask, dissolve Boc-Arg(Z)₂-OH (1.1 eq.) and HOBt (1.1 eq.) in anhydrous DMF.
-
-
Activation and Coupling :
-
Cool the flask containing the Boc-Arg(Z)₂-OH and HOBt solution to 0 °C in an ice bath.
-
To this cooled solution, add DIPEA (2.5 eq. if starting from a hydrochloride salt, or 1.2 eq. for a free amine).
-
Add HBTU (1.1 eq.) to the mixture and stir for 5-10 minutes at 0 °C for pre-activation.[14]
-
Add the solution of the amine component to the activated Boc-Arg(Z)₂-OH mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
-
Monitoring the Reaction : Monitor the consumption of the limiting reagent by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[20]
-
Work-up :
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid or 1M HCl), saturated aqueous NaHCO₃ solution, and brine.[14]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled peptide.
Troubleshooting and Scientific Insights
| Issue | Potential Cause(s) | Recommended Solution(s) & Explanation |
| Incomplete Coupling (Positive Kaiser Test) | Steric Hindrance: The sequence may be sterically demanding. Peptide Aggregation: The growing peptide chain is folding on itself, blocking the N-terminus. Inefficient Activation: Reagents may be old or hydrated. | Extend Reaction Time/Double Couple: Allow more time for the reaction or provide a fresh batch of activated amino acid.[19] Change Solvents: Use NMP or a DMF/DMSO mixture to disrupt secondary structures and improve solvation.[16][19] Use Fresh Reagents: Ensure all reagents, especially HBTU and solvents, are anhydrous and of high purity. |
| Racemization | Insufficient HOBt: Not enough HOBt to effectively suppress oxazolone formation. Prolonged Activation: Allowing the pre-activation mixture to stand for too long before adding the amine. Strong Base/High Temp: Use of a stronger base or elevated temperatures can promote epimerization. | Ensure Stoichiometry: Use at least an equimolar amount of HOBt relative to the amino acid.[4] Minimize Pre-activation Time: Add the activated mixture to the amine component promptly after the short pre-activation period.[3] Control Conditions: Use DIPEA as the base and maintain room temperature. For highly sensitive residues, a weaker base like 2,4,6-collidine could be considered.[5] |
| Guanidinylation of N-terminus (+98 Da mass addition) | Excess HBTU: HBTU is an aminium salt and can react directly with the free N-terminal amine, capping the peptide chain.[12][15] | Control Stoichiometry: Use a slight deficiency of HBTU relative to the carboxylic acid (e.g., 0.95 eq.).[12] This ensures the HBTU is consumed in activating the acid before it can react with the peptide's amine. Pre-activate: The pre-activation step helps consume the HBTU before it is exposed to the free amine on the resin.[18] |
Conclusion
The activation of Boc-Arg(Z)₂-OH with the HBTU/HOBt reagent system is a robust and highly effective method for its incorporation into peptide chains. By understanding the underlying chemical mechanism, carefully controlling reagent stoichiometry, and adhering to optimized protocols, researchers can achieve high coupling efficiencies while preserving the stereochemical integrity of the product. The provided protocols and troubleshooting guide serve as a comprehensive resource to navigate the complexities of arginine coupling, facilitating the successful synthesis of arginine-containing peptides for a wide range of applications in research and pharmaceutical development.
References
- The Critical Role of HOBt in Modern Peptide Synthesis. (n.d.). Iris Biotech GmbH.
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Watasen.
- HOBt Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
- HBTU. (n.d.). Wikipedia.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Albericio, F., et al. (2018). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 23(8), 1873. [Link]
- Krishnamurthy, S. (2016). In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete?. ResearchGate.
- Semenov, D. V., et al. (2002). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, 1, 35-39. [Link]
- Guttmann, S., Boissonnas, R., & Pless, J. (1968). U.S. Patent No. 3,388,113. Washington, DC: U.S.
- Kubik, L., et al. (2016). Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. Organic Letters, 18(23), 6148–6151. [Link]
- Proposed mechanism for amidation using HBTU (9). (n.d.). ResearchGate.
- Kumar, A., et al. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 12(42), 8462-8472. [Link]
- Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide–drug conjugates. RSC Advances, 7(80), 50946-50952. [Link]
- HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021, January 18). The Organic Chemistry Tutor. [Link]
- Boc-Arg(Z)2-OH [51219-19-3]. (n.d.). Aapptec Peptides.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Solvents for Solid Phase Peptide Synthesis. (n.d.). Aapptec Peptides.
- Methods for the synthesis of arginine-containing peptides. (2008).
- Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). Aapptec Peptides.
- Active Esters. (n.d.). Thieme Chemistry.
- Kumar, A., et al. (2014). HBTU Mediated 1-hydroxybenzotriazole (HOBt) Conjugate Addition: Synthesis and Stereochemical Analysis of β-benzotriazole N-oxide Substituted γ-amino Acids and Hybrid Peptides. PubMed. [Link]
- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (n.d.). Organic Syntheses.
- The formation and hydrolysis of the active ester made from α-amino acid... (2006).
- Kang, J., et al. (2019). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 23(11), 2493-2501. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
- Giralt, E., et al. (1991). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research, 4(1), 19-27. [Link]
- Greening the synthesis of peptide therapeutics: an industrial perspective. (2020). RSC Publishing. [Link]
- Montalbetti, C. A. G. N., & Falque, V. (2005). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 9(5), 582-592. [Link]
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- 6. HBTU - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
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- 15. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
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- 17. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Comprehensive Guide to Trifluoroacetic Acid (TFA)-Mediated Deprotection of the Boc Group
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone amine protecting group in modern organic synthesis, prized for its stability and predictable, orthogonal removal under acidic conditions.[1] Trifluoroacetic acid (TFA) stands as the preeminent reagent for this transformation due to its potent acidity, high efficacy, and volatility, which greatly simplifies product isolation.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the theory, optimization, and practical execution of TFA-mediated Boc deprotection. We will explore the reaction mechanism, the critical role of carbocation scavengers in preventing side reactions, detailed experimental protocols for both solution- and solid-phase applications, and essential safety considerations for handling TFA.
The Underlying Chemistry: Mechanism of Boc Deprotection
The cleavage of the Boc group with TFA is a robust and efficient acid-catalyzed elimination reaction.[3] Understanding the stepwise mechanism is fundamental to troubleshooting and optimizing the process for specific substrates. The reaction proceeds through a well-established pathway:
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA. This initial step activates the carbamate for cleavage.[1][2][3][4]
-
Carbocation Formation: The protonated intermediate is unstable and fragments, leading to the loss of a highly stable tertiary carbocation (the tert-butyl cation) and the formation of an unstable carbamic acid.[1][2][3][4]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide (CO₂) gas.[1][2][3][4] This step is thermodynamically driven and results in the formation of the free amine.
-
Amine Salt Formation: In the acidic reaction medium, the newly liberated amine is immediately protonated by excess TFA to yield the corresponding trifluoroacetate salt as the final product.[1][3][4]
It is imperative to note that this reaction generates gaseous byproducts (CO₂ and potentially isobutylene from the t-butyl cation). Therefore, reactions must be conducted in a well-ventilated fume hood and never in a sealed or closed system .[2][4][5]
Figure 1: The four-step mechanism of acid-catalyzed Boc deprotection.
Preventing Side Reactions: The Critical Role of Scavengers
The primary challenge in Boc deprotection is managing the highly reactive tert-butyl cation generated in Step 2.[2][3][6] This potent electrophile can alkylate any nucleophilic sites within the substrate, leading to undesired side products.[6] In peptide synthesis, certain amino acid residues are particularly vulnerable:
-
Tryptophan (Trp): The electron-rich indole side chain is highly susceptible to tert-butylation.[6]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[6]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[6][7]
-
Tyrosine (Tyr): The activated phenolic ring can undergo electrophilic substitution.[6][7]
To mitigate these risks, scavengers are added to the deprotection cocktail. These are nucleophilic agents designed to react with and neutralize the tert-butyl cation more rapidly than the sensitive residues of the target molecule.[6][7][8] The choice of scavenger is dictated by the substrate's composition.
Figure 2: Competing pathways for the reactive t-butyl cation.
Table 1: Common Scavengers for TFA-Mediated Boc Deprotection
| Scavenger | Target Residue(s) & Function | Typical Concentration (v/v) | Notes |
|---|---|---|---|
| Triisopropylsilane (TIS) | Trp, general carbocation trapping | 2.5 - 5% | A highly effective and widely used scavenger. It works by reducing the carbocation.[3] |
| Water (H₂O) | Trp, traps t-butyl cation to form t-butanol | 2.5 - 5% | Often used in combination with TIS. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5).[6][9] |
| Ethanedithiol (EDT) | Cys, Met | 2.5 - 5% | Highly effective for sulfur-containing residues but has a strong, unpleasant odor.[6][10] |
| Thioanisole | Arg(Pmc/Pbf), general protection | 2 - 5% | Helps prevent sulfonation and alkylation of Trp, but can alkylate Trp itself if used improperly.[8] |
| Phenol | Trp, Tyr, Arg | ~5% (w/v) | Prevents alkylation of phenolic and indole rings. |
Optimizing Reaction Conditions
While TFA deprotection is generally reliable, optimizing conditions such as concentration, time, and temperature is crucial for achieving high yields and purity, especially with complex or sensitive substrates.
Table 2: Typical TFA Deprotection Conditions
| % TFA in Solvent (DCM) | Reaction Time | Temperature | Notes & Considerations |
|---|---|---|---|
| 20-25% | 1 - 2 hours | Room Temp | A common and generally effective starting point for many substrates.[3][11] |
| 50% | 30 min - 1 hour | 0 °C to Room Temp | A more robust condition, often used as a standard protocol.[11][12] |
| 55% | 30 minutes | Room Temp | Found to give higher purity peptides in Solid-Phase Peptide Synthesis (SPPS) compared to 100% TFA due to superior resin swelling.[3][13] |
| 100% (Neat) | 5 min - 1 hour | 0 °C to Room Temp | Very rapid deprotection, but can lead to incomplete reactions in SPPS due to poor resin swelling and may increase side reactions if scavengers are not used.[3][13] |
-
Solvent Choice: Dichloromethane (DCM) is the most frequently used solvent due to its ability to dissolve a wide range of protected substrates and its volatility.[2][5]
-
Temperature Control: Reactions are typically run at room temperature.[3][14] For substrates that are particularly sensitive to acid or side reactions, the mixture can be pre-cooled to 0 °C before adding TFA to moderate the reaction rate.[2][3]
-
Reaction Monitoring: The progress of the deprotection should always be monitored to ensure completion and avoid prolonged exposure to strong acid. Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical methods.[3][14]
Experimental Protocols
The following protocols provide standardized, step-by-step procedures for common applications.
Figure 3: General experimental workflow for solution-phase deprotection.
Protocol 1: General Procedure for Solution-Phase Boc Deprotection
This protocol is a reliable starting point for most small molecules in solution.
-
Preparation: Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM, approx. 0.1–0.2 M). If the substrate is sensitive, cool the solution to 0 °C in an ice bath.[2]
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA). For a standard 50% solution, add a volume of TFA equal to the volume of DCM used.[3] If required, scavengers should be added to the DCM solution before the TFA.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.[3][14]
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene or DCM (2-3 times).[3][12]
-
Aqueous Workup: Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.[3][14] This neutralizes the TFA salt to yield the free amine.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected amine.[3][14] Further purification can be performed by chromatography or crystallization if necessary.
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This procedure is specific to deprotecting the N-terminal Boc group on a peptide chain attached to a solid support.
-
Resin Swelling: Swell the peptide-resin in DCM for 15-20 minutes in a suitable reaction vessel.
-
Deprotection Cocktail: Prepare the deprotection cocktail. A common and effective choice is 55% TFA in DCM (v/v).[3][13]
-
Deprotection: Drain the swelling solvent and add the TFA/DCM deprotection cocktail to the resin. Agitate the mixture at room temperature for 30 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly to remove residual acid and the cleaved Boc group. A typical washing sequence is: DCM (3x), isopropanol (1x), DCM (3x).
-
Neutralization (Optional but Recommended): Before the next coupling step, neutralize the newly formed N-terminal amine salt by washing the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM for 2-5 minutes, followed by further DCM washes.
-
Confirmation: A qualitative ninhydrin test can be performed on a small sample of resin beads to confirm the presence of the free primary amine.
Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: On a silica gel TLC plate, draw a starting line with a pencil.
-
Spotting: Using a capillary tube, apply three spots to the line: the starting material (SM), a co-spot (C) containing both SM and the reaction mixture, and the reaction mixture (RM).
-
Elution: Develop the plate in a chamber with a suitable mobile phase (e.g., 10% Methanol in DCM).
-
Visualization: After the solvent front nears the top, remove the plate, mark the front, and let it dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot in the RM lane indicates the reaction is progressing. Staining with ninhydrin can be used to visualize the newly formed primary amine product.[3]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient TFA concentration or reaction time.[3][6] - Significant steric hindrance around the Boc group.[3][7] - Poor resin swelling (in SPPS).[3][13] | - Increase reaction time or TFA concentration. - For stubborn cases, consider a stronger acid system like 4M HCl in 1,4-dioxane.[6][7] - In SPPS, use a solvent mixture (e.g., 55% TFA/DCM) that promotes better resin swelling.[13] |
| Side Product Formation | - Alkylation by the reactive t-butyl cation.[3][6] | - Add an appropriate scavenger or scavenger cocktail based on the substrate's functional groups (see Table 1).[6][7] |
| Product is an Oily TFA Salt | - The trifluoroacetate salt of the amine product is not crystalline. | - Ensure complete neutralization during workup to obtain the free base. - Alternatively, use 4M HCl in dioxane; the resulting hydrochloride salt is often a crystalline solid and easier to isolate.[15] |
| Esterification of -OH groups | - Reaction of free hydroxyl groups with TFA. | - Use a 95:5 TFA:water mixture instead of neat TFA to hydrolyze any trifluoroacetyl esters that form.[16] - Perform the reaction at 0°C to minimize side reactions. |
Safety Precautions for Handling Trifluoroacetic Acid (TFA)
TFA is a hazardous chemical that requires strict safety protocols.
-
Hazard Profile: TFA is highly corrosive and can cause severe chemical burns to the skin and eyes, and damage to the respiratory tract upon inhalation.[17][18]
-
Engineering Controls: Always handle TFA inside a certified chemical fume hood to prevent inhalation of its volatile and corrosive vapors.[19][20]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. Nitrile gloves are suitable for small quantities, but for larger volumes (>500 mL), heavy-duty butyl rubber or Viton gloves are required.[19] Always change gloves immediately after contact.
-
Eye Protection: Chemical splash goggles are mandatory. When handling larger quantities, the use of a face shield in addition to goggles is strongly recommended.[21]
-
Lab Coat: A lab coat must be worn to protect skin and clothing.
-
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[20][21] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[17][20] Seek immediate medical attention.
-
-
Storage & Handling: Store TFA in a cool, dry, well-ventilated area in its original, tightly sealed container, away from incompatible materials such as bases, oxidizing agents, and metals.[19]
References
- Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry.
- Trifluoroacetic Acid SOP. (n.d.). University of Washington Environmental Health & Safety.
- Standard Operation Procedures for Working with Trifluoroacetic Acid at Amherst College. (2024, April 2). Amherst College.
- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
- Hazard Summary: Trifluoroacetic Acid. (n.d.). New Jersey Department of Health.
- Safety Data Sheet: Trifluoroacetic acid (TFA). (n.d.). Carl ROTH.
- General Procedure for the deprotection of the Boc-group. (2010). The Royal Society of Chemistry.
- Boc Deprotection - TFA Examples. (n.d.). Common Organic Chemistry.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2022). ACS Publications.
- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. (2015). The Royal Society of Chemistry.
- What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? (2014, October 16). ResearchGate.
- Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-68.
- Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. (1993). PubMed.
- Boc De-protection. (2023, October 18). Reddit.
- Prevention of TFA ester formation during Boc + Acetonide deprotection. (2022, April 1). Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. rsc.org [rsc.org]
- 13. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. fishersci.com [fishersci.com]
- 18. carlroth.com [carlroth.com]
- 19. ehs.washington.edu [ehs.washington.edu]
- 20. amherst.edu [amherst.edu]
- 21. nj.gov [nj.gov]
Application Notes & Protocols: A Researcher's Guide to Catalytic Hydrogenation for Z-Group Removal from Arginine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of the Z-Group and the Imperative of Clean Deprotection
In the intricate world of peptide synthesis and drug development, the strategic use of protecting groups is paramount. The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, remains a cornerstone for the protection of amine functionalities, particularly the α-amino group of amino acids. Its stability under a range of conditions and its susceptibility to clean removal via catalytic hydrogenation make it an invaluable tool.
This guide provides an in-depth exploration of the catalytic hydrogenation-mediated removal of the Z-group from arginine residues. Arginine, with its strongly basic guanidinium side chain, presents unique challenges and considerations during deprotection. A thorough understanding of the reaction mechanism, optimization of experimental parameters, and adherence to rigorous safety protocols are essential for achieving high-yield, high-purity arginine-containing peptides. This document is designed to equip researchers with the foundational knowledge and practical protocols to confidently and successfully perform this critical transformation.
I. The Mechanism of Catalytic Hydrogenolysis
The removal of the Z-group via catalytic hydrogenation is a classic example of hydrogenolysis. The reaction proceeds on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[1][2]
The generally accepted mechanism involves the following key steps:
-
Adsorption: Both the Z-protected arginine and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.[1]
-
Dissociation of Hydrogen: The H-H bond of molecular hydrogen is cleaved on the palladium surface, forming reactive palladium-hydride species.
-
Hydrogenolysis: The benzylic carbon-oxygen bond of the carbamate is cleaved by the activated hydrogen. This is the key bond-breaking step that liberates the free amine.
-
Product Formation and Desorption: The immediate products are the deprotected arginine, toluene, and carbon dioxide, which is formed from the unstable carbamic acid intermediate.[2][3] These products then desorb from the catalyst surface, regenerating the active sites for further catalytic cycles.
The overall reaction is clean, with the byproducts being volatile and easily removed.[3]
II. Experimental Design and Key Parameters
Achieving efficient and complete Z-group removal from arginine requires careful consideration of several experimental parameters.
| Parameter | Recommended Range/Choice | Rationale & Key Considerations |
| Catalyst | 10% Palladium on Carbon (Pd/C) | A highly active and widely used heterogeneous catalyst.[2][3][4] The carbon support provides a high surface area for the reaction.[1] |
| Catalyst Loading | 5-10 mol% | A catalytic amount is sufficient. Higher loadings can be used for sluggish reactions but may increase costs and complicate filtration.[3] |
| Solvent | Methanol (MeOH), Ethanol (EtOH) | These protic solvents are excellent for dissolving the Z-protected arginine and for facilitating the hydrogenation process.[2][3] |
| Hydrogen Source | Hydrogen Gas (H₂) Balloon or Parr Shaker | A balloon setup is suitable for atmospheric pressure reactions at the lab scale.[3][5] For higher pressures and larger scales, a Parr shaker apparatus is recommended.[1] |
| Reaction Temperature | Room Temperature to 60°C | The reaction is typically conducted at room temperature.[2][3] Gentle heating (e.g., to 60°C) can be employed to accelerate slow reactions.[6] |
| Reaction Time | 2-24 hours | Reaction progress should be monitored to determine the optimal time. Incomplete reactions can lead to purification challenges. |
| Monitoring | TLC, LC-MS | Thin-Layer Chromatography (TLC) provides a quick qualitative assessment of the reaction's progress.[2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) offers more detailed quantitative analysis.[4] |
III. Detailed Experimental Protocol
This protocol provides a step-by-step guide for the catalytic hydrogenation of Z-protected arginine.
A. Materials and Reagents
-
Z-protected Arginine derivative
-
10% Palladium on Carbon (Pd/C) (preferably 50% wet with water to reduce pyrophoricity)[4]
-
Methanol (ACS grade or higher)
-
Nitrogen (N₂) or Argon (Ar) gas supply
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Celite® (for filtration)
-
Reaction flask (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., balloon setup or Parr shaker)
-
Filtration apparatus (e.g., Büchner funnel and filter flask)
B. Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar in a suitable reaction flask.
-
Carefully weigh and add the 10% Pd/C catalyst to the flask. Safety Note: Handle Pd/C in an inert atmosphere if possible, especially when dry, as it can be pyrophoric.[5][7][8]
-
Seal the flask with a septum and purge the vessel with an inert gas (N₂ or Ar) for 5-10 minutes to remove all oxygen.[5] This is a critical safety step to prevent the formation of an explosive mixture of hydrogen and oxygen.[1][5]
-
-
Addition of Substrate and Solvent:
-
Dissolve the Z-protected arginine in methanol in a separate flask.
-
Under a positive pressure of inert gas, add the solution of the Z-protected arginine to the reaction flask containing the catalyst via a cannula or syringe.[5]
-
-
Hydrogenation:
-
Evacuate the flask under vacuum and then backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.[3]
-
If using a balloon, inflate it with hydrogen and attach it to the reaction flask via a needle through the septum. Ensure a positive pressure of hydrogen is maintained throughout the reaction.
-
Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).[1]
-
-
Reaction Monitoring:
-
Work-up and Product Isolation:
-
Once the reaction is complete (as determined by the chosen monitoring technique), purge the reaction flask thoroughly with an inert gas to remove all residual hydrogen.[4]
-
Prepare a small pad of Celite® in a Büchner funnel.
-
Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.[3][4] Safety Note: The filtered catalyst is saturated with hydrogen and can be pyrophoric upon exposure to air.[8] Do not allow the filter cake to dry.[8] Immediately quench the catalyst on the Celite® with water.[5]
-
Wash the filter cake with additional methanol to ensure complete recovery of the product.[4]
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected arginine derivative.
-
IV. Visualizing the Workflow
The following diagram illustrates the key stages of the catalytic hydrogenation process for Z-group removal.
Caption: Workflow for Z-group deprotection via catalytic hydrogenation.
V. Safety and Handling Precautions
Catalytic hydrogenation involves significant hazards that must be managed through careful planning and execution.
-
Pyrophoric Catalyst: Palladium on carbon, especially after use and when dry, can ignite spontaneously in air.[5][7][8] Always handle the catalyst in an inert atmosphere when possible and never add dry catalyst to an organic solvent in the presence of air.[8] The recovered catalyst should be kept wet with water.[5]
-
Flammable Hydrogen Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air.[5] Ensure all operations are conducted in a well-ventilated fume hood, away from ignition sources.[9] Always purge the reaction vessel with an inert gas before introducing hydrogen.[5]
-
Pressure: If using a high-pressure hydrogenation reactor, ensure it is operated within its pressure and temperature limits.[9] Regular inspection of pressure gauges and safety valves is crucial.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-resistant lab coat, and gloves.[7]
VI. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | - Inactive catalyst- Insufficient hydrogen pressure- Poor mixing | - Use fresh, high-quality catalyst.- Ensure a positive hydrogen pressure is maintained.- Increase the stirring rate to improve gas-liquid-solid mixing.[1] |
| Side Reactions | - Over-hydrogenation of other functional groups- Racemization | - Carefully monitor the reaction and stop it once the Z-group is removed.- Use milder conditions (e.g., lower temperature and pressure). |
| Low Product Recovery | - Product adsorbed onto the catalyst- Incomplete filtration | - Wash the catalyst thoroughly with the reaction solvent after filtration.[4]- Ensure the Celite® pad is not too thick. |
VII. Potential Side Reactions with Arginine
While catalytic hydrogenation is generally a clean method, the presence of other functional groups in the peptide sequence can lead to side reactions. With arginine-containing peptides, a key concern is the potential for other protecting groups to be labile under these conditions. For instance, sulfonyl-based protecting groups on arginine (like Mtr, Pmc, or Pbf) can sometimes undergo side reactions during cleavage, although this is more commonly associated with acidic cleavage conditions.[10][11] It is crucial to ensure that the chosen protecting group strategy is orthogonal to the conditions used for Z-group removal.
VIII. Conclusion
The removal of the Z-group from arginine via catalytic hydrogenation is a robust and reliable method that is central to many synthetic strategies. Success hinges on a clear understanding of the underlying mechanism, meticulous attention to experimental detail, and an unwavering commitment to safety. By following the protocols and considering the insights provided in this guide, researchers can confidently execute this critical deprotection step, paving the way for the successful synthesis of complex arginine-containing peptides for a wide range of applications in research and drug development.
References
- Honrel. (2025, February 27). Precautions for Using Palladium Carbon Catalyst.
- Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
- University of Rochester. Hydrogenation SOP.
- Lab Pro Inc. A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
- BenchChem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- Princeton University. LCSS: PALLADIUM ON CARBON.
- BenchChem. Technical Support Center: Deprotection of Z-groups from Arginine Analogs.
- BenchChem. The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
- ResearchGate. Deprotection of Cbz group.
- ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2.
- Royal Society of Chemistry. (2017, September 19). Green Chemistry - GREENTECH.
- ResearchGate. (2018, November 15). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. total-synthesis.com [total-synthesis.com]
- 7. honrel.com [honrel.com]
- 8. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 9. njhjchem.com [njhjchem.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
Mastering Solution-Phase Peptide Synthesis: A Guide to Incorporating Boc-Arg(Z)-OH
Introduction: The Strategic Importance of Arginine and its Protection
Arginine, a uniquely structured amino acid, is a cornerstone of many biologically active peptides, conferring a positive charge at physiological pH through its guanidinium side chain. This feature is pivotal for receptor binding, cell penetration, and overall peptide conformation. However, the high basicity and nucleophilicity of the guanidinium group present a formidable challenge in peptide synthesis, necessitating robust protection to prevent unwanted side reactions.
In the realm of solution-phase peptide synthesis (SPPS), a powerful and scalable technique, the choice of protecting groups is paramount. This guide provides an in-depth technical overview and detailed protocols for the effective incorporation of Nα-tert-butyloxycarbonyl-Nω-benzyloxycarbonyl-L-arginine (Boc-Arg(Z)-OH). This derivative employs the acid-labile Boc group for temporary Nα-protection and the hydrogenolysis-labile benzyloxycarbonyl (Z) group for semi-permanent side-chain protection. This orthogonal protection scheme offers a strategic advantage in the synthesis of complex peptides and peptide fragments.
This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Chemical Properties and Strategic Considerations
The successful incorporation of this compound hinges on a thorough understanding of its chemical properties and the interplay of the protecting groups.
-
Boc (tert-butyloxycarbonyl) Group (Nα-protection): The Boc group is a cornerstone of traditional peptide synthesis, offering robust protection of the alpha-amino group during coupling reactions. Its key advantage lies in its facile removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which leaves the more acid-stable Z group and peptide bonds intact.[1][2]
-
Z (Benzyloxycarbonyl) Group (Nω-protection): The Z group provides sturdy protection for the nucleophilic guanidinium side chain of arginine. It is stable to the acidic conditions used for Boc deprotection, ensuring the integrity of the side chain throughout the peptide elongation process. The Z group is typically removed in the final stages of synthesis via catalytic hydrogenation or by strong acids like hydrofluoric acid (HF).[3]
Key Advantages of the this compound Strategy in Solution-Phase Synthesis:
-
Orthogonality: The differential lability of the Boc (acid-labile) and Z (hydrogenolysis-labile) groups allows for selective deprotection, a crucial aspect for the synthesis of complex peptides and for fragment condensation strategies.
-
Suppression of Guanidinium Side Reactions: The Z group effectively masks the nucleophilicity of the guanidinium moiety, preventing side reactions such as guanidinylation of free amines.
-
Suitability for Fragment Condensation: Fully protected peptide fragments containing Arg(Z) can be synthesized and purified, then coupled to other fragments in a convergent synthesis approach.
The Critical Challenge: δ-Lactam Formation
A significant and ever-present challenge when coupling arginine derivatives is the intramolecular cyclization to form a stable δ-lactam. This side reaction occurs when the activated carboxyl group reacts with the δ-nitrogen of the guanidinium side chain, rendering the amino acid derivative inactive for coupling and leading to truncated peptide sequences and reduced yields.[4][5] Studies have shown that the choice of coupling method significantly influences the extent of lactam formation.[4]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the key stages of incorporating this compound in solution-phase peptide synthesis.
Protocol 1: Peptide Coupling using DCC/HOBt
This protocol describes the coupling of this compound to a C-terminally protected amino acid or peptide ester (e.g., H-Gly-OMe) in solution. The use of 1-Hydroxybenzotriazole (HOBt) is crucial as it acts as a racemization suppressant and can improve coupling efficiency.[6]
Materials:
-
This compound
-
Amino acid or peptide ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, dissolve the amino acid or peptide ester hydrochloride (1.0 eq.) in anhydrous DCM.
-
Add DIPEA or NMM (1.0 eq.) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.
-
Add this compound (1.05 eq.) and HOBt (1.1 eq.) to the reaction mixture and stir until fully dissolved.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred reaction mixture at 0°C over 10-15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic phase sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected peptide.
-
Purify the crude product by silica gel chromatography if necessary.
Expert Insight on Minimizing δ-Lactam Formation:
To minimize the formation of the δ-lactam, it is crucial to avoid prolonged pre-activation of this compound. The "in situ" activation approach described in the protocol, where the coupling agent is added to the mixture of the protected amino acid, the amino component, and the additive, is generally preferred. The choice of a less hindered base, such as NMM, may also be beneficial.[6]
Protocol 2: Nα-Boc Deprotection
This protocol outlines the selective removal of the Nα-Boc group to expose the free amine for the subsequent coupling step.
Materials:
-
Boc-protected peptide (e.g., Boc-Arg(Z)-Gly-OMe)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
-
Scavengers (e.g., triisopropylsilane (TIS), water) if sensitive residues like Trp or Met are present.
Procedure:
-
Dissolve the Boc-protected peptide in a solution of 30-50% TFA in DCM. If scavengers are required, a common mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[1]
-
Stir the mixture at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM.
-
Co-evaporate with DCM (2-3 times) to ensure complete removal of residual TFA.
-
Precipitate the deprotected peptide TFA salt by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product with cold diethyl ether and dry under vacuum. The resulting peptide TFA salt can be used directly in the next coupling step after neutralization.
Protocol 3: Nω-Z Deprotection by Catalytic Transfer Hydrogenation
This protocol describes the removal of the Z group from the arginine side chain, typically performed at the final stage of the synthesis. Catalytic transfer hydrogenation using a hydrogen donor like formic acid or ammonium formate is often preferred for its mild conditions.[6]
Materials:
-
Fully assembled, protected peptide containing an Arg(Z) residue
-
Palladium on activated carbon (10% Pd/C)
-
Methanol (MeOH) or a mixture of MeOH/Acetic Acid
-
Formic acid or Ammonium formate (as a hydrogen donor)
Procedure:
-
Dissolve the protected peptide in methanol or a suitable solvent mixture.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-50% by weight of the peptide).
-
Add the hydrogen donor, for example, a 4-10 fold molar excess of ammonium formate or formic acid.
-
Stir the reaction mixture vigorously at room temperature for 1-8 hours. The reaction can be gently warmed to 40-50°C to increase the rate if necessary.
-
Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Z group.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is flammable when dry and should be handled with care.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude deprotected peptide.
-
Purify the final peptide by an appropriate method, such as reverse-phase HPLC.
Data Presentation: A Guide to Reaction Parameters
The efficiency of each step is crucial for the overall success of the synthesis. The following tables provide representative quantitative data for the incorporation of this compound. Note that actual results will vary depending on the specific peptide sequence, coupling partners, and reaction conditions.
Table 1: Representative Coupling Reaction Parameters for this compound
| Coupling Reagent | Activation Additive | Base (Equivalents) | Solvent | Reaction Time (hours) | Typical Yield (%) |
| DCC | HOBt | DIPEA (1.0) | DCM/DMF | 6-24 | 75-90 |
| EDC·HCl | HOBt | NMM (1.0) | DMF | 4-18 | 80-95 |
| PyBOP | - | DIPEA (2.0) | DMF | 2-6 | 85-98 |
Table 2: Deprotection Conditions and Efficiency
| Protecting Group | Reagent | Solvent | Reaction Time | Typical Efficiency (%) |
| Nα-Boc | 50% TFA in DCM | Dichloromethane | 30-60 minutes | >99 |
| Nω-Z (Final) | H₂, 10% Pd/C | Methanol/Acetic Acid | 4-8 hours | >95 |
| Nω-Z (Final - Transfer) | Ammonium Formate, 10% Pd/C | Methanol | 1-8 hours | >95 |
Visualizing the Workflow
A clear understanding of the synthetic workflow is essential for planning and execution. The following diagrams, generated using Graphviz, illustrate the key processes.
Caption: Iterative cycle of solution-phase peptide synthesis using this compound.
Caption: Final deprotection strategy for a peptide containing Arg(Z).
Conclusion: A Versatile Tool for Peptide Chemists
The incorporation of this compound in solution-phase peptide synthesis represents a robust and versatile strategy for the preparation of arginine-containing peptides. While the potential for δ-lactam formation necessitates careful consideration of coupling conditions, the orthogonal protection scheme provides significant advantages, particularly for the synthesis of complex targets and for fragment condensation approaches. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can effectively leverage the unique benefits of this compound to advance their scientific and drug development objectives.
References
- Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Cezari, M. H., & Juliano, L. (1996). Peptide research, 9(2), 88–91. [Link]
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
- Recent development of peptide coupling reagents in organic synthesis. Han, S. Y., & Kim, Y. A. (2004). Tetrahedron, 60(11), 2447-2467. [Link]
- Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Góngora-Benítez, M., et al. (2020). Molecules, 25(12), 2906. [Link]
- A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Rojas-Montes, J., et al. (2024). RSC Advances, 14(1), 1-10. [Link]
- Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Li, G., et al. (2011). Organic & biomolecular chemistry, 9(5), 1595–1604. [Link]
- The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Narita, M., et al. (1988). Bulletin of the Chemical Society of Japan, 61(6), 281-287. [Link]
- Boc-Arg(Z)2-OH [51219-19-3]. Aapptec Peptides. [Link]
- Strategies for Peptide Synthesis: An Overview. CDN. [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.[Link]
- Peptide Coupling Reagents, More than a Letter Soup. El-Faham, A., & Albericio, F. (2011). Chemical reviews, 111(11), 6557–6602. [Link]
- Methods for the synthesis of arginine-containing peptides.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Cuevas-Zuviria, B., et al. (2022). The Journal of Organic Chemistry, 87(1), 1-19. [Link]
- Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Ghasemali, S., et al. (2022). Journal of Chemical Health Risks, 12(1), 1-16. [Link]
- Synthesis of Peptides by Solution Methods. Yajima, H., & Fujii, N. (1983). In The Peptides (Vol. 5, pp. 65-109). Academic Press. [Link]
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Application Note & Protocol: Strategic Use of Boc-Arg(Z)-OH for the Synthesis of Arginine-Rich Peptides
Abstract
Arginine-rich peptides are crucial in biomedical research and drug development due to their roles in cell penetration, nucleic acid binding, and antimicrobial activities.[1] However, their synthesis is challenging because of the highly basic and nucleophilic nature of the arginine side chain's guanidinium group.[1][2] This guide provides a comprehensive overview of the application of Nα-tert-butyloxycarbonyl-Nω-benzyloxycarbonyl-L-arginine (Boc-Arg(Z)-OH) in solid-phase peptide synthesis (SPPS) for preparing arginine-rich peptides. We will delve into the rationale behind experimental choices, provide detailed protocols, and discuss strategies to mitigate common side reactions, ensuring the successful synthesis of these complex biomolecules.
Introduction: The Challenge and Importance of Arginine-Rich Peptides
Arginine-rich peptides, including cell-penetrating peptides (CPPs), are of significant interest for their ability to traverse cell membranes and deliver therapeutic cargo.[3][4] The cationic guanidinium group of arginine is fundamental to their biological function.[2] However, this same functional group presents considerable hurdles during chemical synthesis. The primary challenges include:
-
Side-chain reactivity: The nucleophilic guanidinium group can engage in unwanted side reactions.[1]
-
Lactam formation: A significant side reaction during the coupling of protected arginine is the intramolecular cyclization to form a δ-lactam, which terminates the peptide chain.[2][5][6]
-
Guanidinylation: Coupling reagents can react with the unprotected N-terminus of the peptide chain to form a guanidine moiety, another chain-terminating event.[7]
Effective protection of the arginine side chain is therefore paramount for a successful synthesis. The choice of the protecting group influences coupling efficiency, the propensity for side reactions, and the conditions required for final deprotection.[1]
This compound: A Strategic Choice for Arginine Incorporation
Nα-Boc-Nω-Z-L-arginine, often denoted as this compound, is a valuable building block in the Boc/Bzl strategy for SPPS. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the guanidinium side chain.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 51219-18-2 |
| Molecular Formula | C19H28N4O6 |
| Molecular Weight | 408.45 g/mol |
| Appearance | White to yellow powder |
| Melting Point | 122-124 °C |
| Solubility | Soluble in water or 1% acetic acid |
Data sourced from ChemicalBook.[8]
A related compound, Boc-Arg(Z)2-OH (CAS Number: 51219-19-3), with two Z groups on the side chain, offers even more comprehensive protection of the guanidino functionality, minimizing its nucleophilicity.[9][10][11]
The Benzyloxycarbonyl (Z) Protecting Group: Advantages and Considerations
The Z group is a well-established amino-protecting group that offers several advantages:[12][13][14]
-
Stability: It is stable under the acidic conditions used for the removal of the Nα-Boc group (e.g., trifluoroacetic acid, TFA).[12]
-
Resistance to Racemization: Z-protected amino acids are generally resistant to racemization during activation and coupling.[12]
-
Orthogonality: The Z group can be removed under conditions that do not affect many other protecting groups, such as catalytic hydrogenation (H₂/Pd), strong acids like HBr in acetic acid, or sodium in liquid ammonia.[12][15]
However, the removal of the Z group requires specific conditions that must be compatible with the overall peptide sequence. For instance, catalytic hydrogenation may not be suitable for peptides containing sulfur-containing amino acids like methionine or cysteine, as these can poison the catalyst.[15]
Experimental Protocol: Solid-Phase Synthesis of an Arginine-Rich Peptide using this compound
This protocol outlines the manual synthesis of a model pentapeptide (e.g., Ac-Gly-Arg-Arg-Arg-Gly-NH₂) on a Rink Amide resin using Boc-SPPS.
Materials and Reagents
-
Rink Amide MBHA resin
-
Boc-Gly-OH
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine
-
Acetic anhydride
-
Scavengers (e.g., thioanisole, water, triisopropylsilane (TIS))
Synthesis Workflow
The synthesis follows a cyclical process of deprotection, activation, and coupling.
Figure 1: General workflow for Boc-SPPS.
Step-by-Step Protocol
-
Resin Swelling: Swell the Rink Amide resin in DCM for 30 minutes in a reaction vessel.
-
Initial Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Neutralize the resin with 10% DIEA in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
First Amino Acid Coupling (Boc-Gly-OH):
-
In a separate vial, dissolve Boc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in a minimal amount of DMF, then dilute with DCM.
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF for 15 minutes.
-
Subsequent Cycles (this compound and Boc-Gly-OH):
-
Repeat steps 2-4 for each subsequent amino acid in the sequence. For arginine incorporation, use this compound.
-
-
Final N-terminal Acetylation: After the final coupling and Boc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIEA in DMF.
-
Cleavage and Final Deprotection:
-
Wash the resin thoroughly with DCM and dry under vacuum.
-
Prepare a cleavage cocktail. For the Z group, catalytic hydrogenation is a common method. Alternatively, strong acids can be used. Caution: Anhydrous HF is highly toxic and requires specialized equipment. A safer alternative is a "low-high" HF procedure or other strong acid cocktails like TFMSA.[16]
-
Catalytic Hydrogenation: Suspend the peptide-resin in a suitable solvent (e.g., DMF, acetic acid) and treat with a palladium catalyst under a hydrogen atmosphere. This method is mild but can be slow and incompatible with sulfur-containing residues.[15]
-
Strong Acid Cleavage (e.g., TFMSA): Treat the resin with a mixture of TFMSA, TFA, and scavengers (e.g., thioanisole) at 0°C for 1-2 hours. Note that TFMSA will not cleave Arg(Tos) or Arg(NO2).[16]
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to collect the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Mitigating Side Reactions in Arginine-Rich Peptide Synthesis
δ-Lactam Formation
This is one of the most prevalent side reactions during the incorporation of arginine.[2] The activated carboxyl group of the arginine derivative can be attacked by the δ-nitrogen of the guanidinium side chain, leading to a cyclized lactam and termination of the peptide chain.[5][6]
Mitigation Strategies:
-
Choice of Coupling Reagent: The use of carbodiimides like DCC or DIC with an additive like HOBt is generally recommended.[17] More activating uronium/aminium reagents (HBTU, HATU) can sometimes increase the rate of lactam formation.[5][17]
-
Pre-activation: Pre-activating the this compound for a short period before adding it to the resin can sometimes favor the intermolecular coupling over the intramolecular cyclization.
-
Use of Boc-Arg(Z)₂-OH: The di-Z protected arginine derivative provides better steric hindrance around the guanidinium group, reducing its nucleophilicity and the likelihood of lactam formation.[9]
Figure 2: Competing pathways of activated this compound.
Incomplete Deprotection of the Z Group
The Z group is relatively stable and may require harsh conditions for complete removal.
Troubleshooting:
-
Catalyst Poisoning: If using catalytic hydrogenation, ensure reagents and solvents are free from sulfur-containing impurities that can poison the palladium catalyst.[15]
-
Sufficient Catalyst: Use an adequate loading of fresh, high-quality catalyst (e.g., 10-20 mol% Pd/C).[15]
-
Reaction Conditions: For stubborn cases, increasing the hydrogen pressure or reaction temperature may be necessary.[15]
Ornithine Formation
Under harsh acidic conditions or during prolonged hydrogenation, cleavage of the guanidinium group can occur, leading to the formation of ornithine.[15][18] Careful monitoring of the deprotection step is crucial to minimize this side reaction.
Comparative Analysis of Arginine Protecting Groups
The choice of protecting group is critical and depends on the specific peptide sequence and desired cleavage conditions.
| Protecting Group | Nα-Chemistry | Cleavage Conditions | Advantages | Disadvantages |
| Z (Benzyloxycarbonyl) | Boc | Catalytic Hydrogenation, Strong Acid (HF, HBr/AcOH) | Well-established, crystalline derivatives, resistant to racemization.[12] | Harsh cleavage conditions may be required; catalyst poisoning is a concern.[15] |
| Tos (Tosyl) | Boc/Fmoc | Strong Acid (HF) | Robust protection.[19] | Requires very harsh cleavage conditions; released tosyl groups can modify tryptophan.[18][19] |
| NO₂ (Nitro) | Boc | Strong Acid (HF), SnCl₂ | Prevents δ-lactam formation.[2][20] | Can lead to ornithine formation during HF cleavage.[18] |
| Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | Fmoc | Moderate Acid (TFA) | High acid lability, suitable for sensitive peptides.[1][17] | Bulky, which can sometimes hinder coupling efficiency.[17] |
| (Boc)₂ | Fmoc | Moderate Acid (TFA) | Comprehensive shielding of the guanidinium group.[10] | Less stable in solution compared to other derivatives.[10][20] |
Conclusion
The synthesis of arginine-rich peptides is a challenging yet achievable endeavor. The use of this compound within a well-designed Boc-SPPS strategy offers a reliable method for incorporating arginine residues. By understanding the chemistry of the Z protecting group, optimizing coupling and deprotection conditions, and being mindful of potential side reactions like lactam formation, researchers can successfully synthesize these important biomolecules for a wide range of applications in research and drug development.
References
- Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Peptide Research, 9(2), 88–91. ([Link])
- Aapptec Peptides. Boc-Arg(Z)2-OH. ([Link])
- Isidro-Llobet, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2934. ([Link])
- Jensen, K. J., et al. (2021). Varying the composition of green binary solvent mixtures as a tool to suppress side-reactions in solid-phase peptide synthesis. RSC Advances, 11(25), 15152–15159. ([Link])
- Shiraishi, T., & Nielsen, P. E. (2010). Synthesis and Splice-Redirecting Activity of Branched, Arginine-Rich Peptide Dendrimer Conjugates of Peptide Nucleic Acid Oligonucleotides. Bioconjugate Chemistry, 21(10), 1858–1865. ([Link])
- Chen, S. T., & Wang, K. T. (1995). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 42(5), 795-802. ([Link])
- Google Patents. (2019). Methods for the synthesis of arginine-containing peptides. ()
- Derksen, A., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules, 28(23), 7794. ([Link])
- ResearchGate. Arginine-rich cell penetrating peptides and cellular uptake.... ([Link])
- PubChem. Boc-Arg(Z)2-OH. ([Link])
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. ([Link])
- El-Faham, A., & Albericio, F. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(10), 1475–1487. ([Link])
- Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. ([Link])
- Google Patents. (2007). Methods for the synthesis of arginine-containing peptides. ()
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. ([Link])
- MDPI. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. ([Link])
- Aapptec.
- ResearchGate. Amino Acid-Protecting Groups. ([Link])
- Gairí, M., et al. (1990). BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. Peptide Research, 3(4), 188–192. ([Link])
- ACS Publications. (2023). Oligosarcosine Conjugation of Arginine-Rich Peptides Improves the Intracellular Delivery of Peptide/pDNA Complexes. ([Link])
- Aapptec Peptides. Boc-Arg(Boc)₂-OH. ([Link])
- Chemical Reviews. (2009). Amino Acid-Protecting Groups. ([Link])
- Aapptec Peptides. Amino Acid Sidechain Deprotection. ([Link])
- Siemann, S., et al. (2015). Arginine-containing peptides as potent inhibitors of VIM-2 metallo-β-lactamase. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(11), 2244–2252. ([Link])
- ACS Publications. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ([Link])
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Application of Nα-Boc-Nω-(Z)-L-Arginine (Boc-Arg(Z)-OH) in Drug Discovery and Development: An Application & Protocol Guide
Abstract
Arginine is a cornerstone amino acid in the design of peptide therapeutics, prized for its unique physicochemical properties that govern biological activity, molecular recognition, and cell membrane translocation.[1][2] However, the highly basic and nucleophilic nature of its side-chain guanidinium group presents a significant hurdle in chemical peptide synthesis, necessitating robust protection to prevent unwanted side reactions.[3] This guide provides an in-depth exploration of Nα-Boc-Nω-(Z)-L-Arginine (Boc-Arg(Z)-OH), a critical building block in the Boc/Bzl strategy of peptide synthesis. We will dissect its chemical principles, strategic applications in drug discovery, and provide detailed, field-proven protocols for its successful incorporation into peptide chains, offering researchers a comprehensive resource for leveraging this versatile reagent.
Section 1: The Chemistry and Strategic Advantage of this compound
The successful synthesis of complex peptides hinges on an orthogonal protection strategy, wherein different classes of protecting groups can be selectively removed without affecting others.[4][5] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) scheme is a classic approach that relies on graduated acid lability.[6][7] this compound is a key player in this strategy, offering a unique combination of protecting groups that allows for precise control over the synthesis process.
Chemical Properties and Structure
This compound features two critical protecting groups: the Nα-Boc group and the Nω-Z (or Cbz, Benzyloxycarbonyl) group. Each serves a distinct, temporally controlled purpose during synthesis.
| Property | Value |
| Chemical Name | Nα-(tert-Butoxycarbonyl)-Nω-(benzyloxycarbonyl)-L-arginine |
| CAS Number | 51219-18-2[8] |
| Molecular Formula | C₁₉H₂₈N₄O₆ |
| Molecular Weight | 424.45 g/mol |
| Appearance | White to off-white powder[8] |
| Storage | 2-8°C, Sealed in dry, dark place[8] |
The Orthogonal Protection Logic
The utility of this compound lies in the differential cleavage conditions required for its protecting groups, a concept illustrated in the diagram below.
-
Nα-Boc Group (Temporary): This group masks the alpha-amino function of the arginine residue. It is labile to moderate acids, typically Trifluoroacetic Acid (TFA), and is removed at every cycle of the synthesis to allow for the coupling of the next amino acid.[6][9]
-
Nω-Z Group (Semi-Permanent): The benzyloxycarbonyl group protects the reactive side-chain guanidinium group. It is stable to the repetitive TFA treatments used to remove the Nα-Boc group.[4] The Z group is typically removed under two main conditions:
-
Strong Acidolysis: Using very strong acids like anhydrous Hydrogen Fluoride (HF), often during the final step to cleave the peptide from the resin and remove all side-chain protection.[10]
-
Catalytic Hydrogenolysis: Cleavage via reaction with hydrogen gas in the presence of a palladium catalyst (H₂/Pd-C).[4][11] This condition is mild and orthogonal to both acid-labile (Boc, tBu) and base-labile (Fmoc) groups, offering unique strategic possibilities for complex synthetic routes.[4][12]
-
Section 2: Applications in Drug Discovery & Development
The inclusion of arginine is a common strategy to enhance the therapeutic potential of peptides. This compound serves as a vital building block for creating such molecules.
-
Cationic Arginine-Rich Peptides (CARPs): CARPs are a promising class of neuroprotective agents and cell-penetrating peptides (CPPs) used for drug delivery.[13] Their high arginine content is critical for traversing cell membranes.[13] this compound enables the reliable, stepwise synthesis of these poly-cationic sequences.
-
Enzyme Inhibitors: The guanidinium group of arginine is often involved in binding to the active sites of enzymes, particularly proteases like trypsin. Synthesizing peptide-based enzyme inhibitors frequently requires the precise incorporation of arginine, a task well-suited for a robustly protected derivative like this compound.[14]
-
Modulation of Protein Aggregation: Arginine is known to act as a "chemical chaperone" that can suppress protein aggregation, a hallmark of many neurodegenerative diseases.[15] Peptides designed to interfere with amyloid-beta or tau aggregation often incorporate arginine, and this compound is a key reagent for their synthesis.[15]
-
Improving Formulation Properties: Beyond its role in direct biological activity, arginine is also used as an excipient in therapeutic protein formulations to enhance solubility and reduce viscosity, particularly for high-concentration subcutaneous injections.[1][16]
Section 3: Detailed Experimental Protocols
The following protocols provide a framework for the successful use of this compound in standard solid-phase peptide synthesis (SPPS).
Protocol 1: Incorporation of this compound in Boc-SPPS
This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a solid support (e.g., Merrifield resin).
Step-by-Step Methodology:
-
Resin Preparation: Start with the peptide-resin from the previous cycle, which has a free N-terminal amine. If this is the first amino acid, you will be starting with an aminomethylated resin.
-
Nα-Boc Deprotection:
-
Neutralization:
-
Treat the resin with a solution of 5% N,N-Diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes to neutralize the N-terminal ammonium trifluoroacetate salt to the free amine.[7]
-
Filter and wash the resin with DCM (3x) and DMF (3x).
-
-
Coupling of this compound:
-
Activation (In-situ): In a separate vessel, dissolve this compound (2-3 eq.), HBTU (1.95 eq.), and HOBt (2 eq.) in DMF. Add DIEA (4 eq.) to the mixture immediately before adding it to the resin. This in-situ activation is crucial to minimize the risk of side reactions like δ-lactam formation, a known issue with arginine derivatives.[3][17]
-
Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (beads remain colorless or yellow) indicates complete coupling.[6]
-
If the test is positive (beads turn blue), repeat the coupling step.
-
Once coupling is complete, filter the resin and wash thoroughly with DMF (3x) and DCM (3x) to remove excess reagents. The resin is now ready for the next synthesis cycle.
-
| Reagent | Equivalents (relative to resin capacity) | Purpose |
| This compound | 2 - 3 | Amino acid building block |
| HBTU/HOBt | 1.95 - 2 | Coupling/Activating agents[18] |
| DIEA | 4 - 6 | Activation & reaction base[7] |
Protocol 2: Final Cleavage and Z-Group Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin and the side-chain protecting groups, including the Z group on arginine, must be removed.
Method A: High-HF Cleavage (Global Deprotection)
This method uses strong acid to simultaneously cleave the peptide from the resin and remove all benzyl-based side-chain protecting groups.
-
Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed by trained personnel using a specialized, dedicated HF cleavage apparatus in a certified fume hood.[3]
-
Procedure:
-
Dry the final peptide-resin thoroughly under high vacuum.
-
Place the resin in the HF reaction vessel. Add a scavenger cocktail (e.g., anisole, p-cresol) to trap reactive carbocations generated during cleavage.
-
Cool the vessel to -5 to 0°C. Condense liquid HF into the vessel.
-
Stir the reaction at 0°C for 1-2 hours.
-
Remove the HF by vacuum distillation.
-
Precipitate the crude peptide by washing the remaining residue with cold diethyl ether.
-
Collect the precipitated peptide by filtration or centrifugation for subsequent purification.
-
Method B: Catalytic Hydrogenolysis (Selective Z-Group Removal)
This method can be used to selectively remove the Z group while leaving other acid-labile groups intact.
-
Procedure (for a solution-phase protected peptide):
-
Dissolve the Z-protected peptide in a suitable solvent (e.g., Methanol, Acetic Acid, or DMF).
-
Add Palladium on Carbon (Pd/C) catalyst (typically 10% by weight of the peptide).
-
Purge the reaction vessel with nitrogen, then introduce hydrogen gas (H₂) via a balloon or at a controlled pressure (1-4 atm).[11]
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by HPLC or TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
-
| Parameter | Method A: High-HF Cleavage | Method B: Catalytic Hydrogenolysis |
| Reagents | Anhydrous HF, Scavengers | H₂, Pd/C Catalyst |
| Conditions | -5 to 0°C | Room Temperature, 1-4 atm H₂ |
| Selectivity | Non-selective (Global Deprotection) | Highly selective for Z, Bn groups[4] |
| Safety | Requires specialized equipment and extreme caution[3] | Standard handling of flammable gas and catalyst |
| Compatibility | Not suitable for sensitive residues (e.g., Trp without proper scavengers) | Not suitable for peptides containing sulfur (e.g., Cys, Met) which poison the catalyst[11] |
Protocol 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient activation time/reagents. 2. Steric hindrance from the growing peptide chain. 3. Formation of δ-lactam side product.[17] | 1. Double the coupling time or perform a second coupling. 2. Use a more potent activating agent like HATU or COMU.[19] 3. Ensure strict in-situ activation; do not pre-mix activating agents and base for extended periods before adding to the resin. |
| Incomplete Z-Group Deprotection (Hydrogenolysis) | 1. Catalyst poisoning by sulfur or other impurities.[11] 2. Insufficient catalyst loading or poor activity. 3. Poor hydrogen dispersion. | 1. Use highly purified peptide and solvents. If sulfur is present, this method is not suitable. 2. Use fresh, high-quality catalyst and increase loading (e.g., to 20 mol%).[11] 3. Ensure vigorous stirring to keep the catalyst suspended. |
| Formation of Side Products (HF Cleavage) | 1. Insufficient or incorrect scavengers leading to alkylation of sensitive residues (Trp, Tyr). 2. Ornithine formation from cleavage of the guanidinium group.[11] | 1. Use a standard scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% p-thiocresol). 2. Avoid prolonged cleavage times or elevated temperatures. |
Conclusion
Nα-Boc-Nω-(Z)-L-Arginine is a robust and versatile building block essential for the synthesis of arginine-containing peptides via the Boc/Bzl strategy. Its well-defined orthogonal properties provide synthetic chemists with precise control over complex synthesis pathways. By understanding the causality behind the activation and deprotection steps and by employing optimized, validated protocols, researchers in drug discovery and development can confidently incorporate this critical reagent to construct novel peptide therapeutics with high fidelity and yield.
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- Aapptec Peptides. Boc-Arg(Z)2-OH [51219-19-3]. URL
- ChemicalBook. This compound CAS#: 51219-18-2. URL
- Benchchem.
- Benchchem. Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. URL
- Gokarn, Y. R., et al. Effects of arginine in therapeutic protein formulations: a decade review and perspectives. PMC - NIH. URL
- Caballero, A. B., et al. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer's Disease. PubMed Central. URL
- Meloni, B. P., et al. Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action. Frontiers. URL
- Google Patents. Methods for the synthesis of arginine-containing peptides. URL
- Sigma-Aldrich. Boc-Arg(Z)2-OH = 98.0 TLC 51219-19-3. URL
- MedChemExpress. Boc-Arg(di-Z)
- Biosynth. Protecting Groups in Peptide Synthesis. URL
- Bio-protocol. Peptide Synthesis. URL
- Benchchem. Application of Boc-Arg(Boc)
- Benchchem. Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. URL
- PubMed. Effects of arginine in therapeutic protein formulations: a decade review and perspectives. URL
- Sigma-Aldrich. Boc-Arg-OH 13726-76-6. URL
- Izdebski, J., et al. New tris-alkoxycarbonyl arginine derivatives for peptide synthesis. PubMed. URL
- NIH.
- Benchchem. Application Notes and Protocols for the Use of Boc-Arg(Boc)2-OH in Solution-Phase Peptide Synthesis. URL
- Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry. URL
- PubChem. Boc-Arg(Pbf)-OH. URL
- Nishiuchi, Y., et al. Synthesis of Four Peptide Derivatives to Build the Sequence Corresponding to 31-53 of Human Epidermal Growth Factor (h-EGF). Journal of the Chemical Society of Pakistan. URL
- UCI Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Role of Boc-Arg(NO2)-OH. URL
- Phs-bio. Protecting Groups in Peptide Synthesis: A Detailed Guide. URL
- MedChemExpress. Boc-Arg(di-Z)
- Aapptec Peptides. Boc-Arg(Tos)-OH [13836-37-8]. URL
- Lab Supplies. Boc-Arg(Z)2-OH, >=98.0% (TLC) | 15493-2.5G. URL
- Isidro-Llobet, A., et al. Amino Acid-Protecting Groups. Chemical Reviews. URL
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boc-Arg(NO2)-OH in Advanced Peptide Drug Development. URL
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. URL
- Cleveland Clinic. L-Arginine Benefits, Uses & Side Effects. URL
- Aapptec Peptides. Amino Acid Sidechain Deprotection. URL
- Benchchem. Advantages of using Boc-arg(boc)
- Han, S.-Y., & Kim, Y.-A. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. URL
- ChemPep. Boc Solid Phase Peptide Synthesis. URL
- jOeCHEM. Peptide Synthesis with the Boc Protecting Group. YouTube. URL
- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. URL
- ResearchGate. Do I need to protect Fmoc-Arg in solid phase peptide synthesis?. URL
- Sigma-Aldrich. Boc-Arg(di-Z)-OH Novabiochem 51219-19-3. URL
Sources
- 1. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. peptide.com [peptide.com]
- 8. This compound CAS#: 51219-18-2 [amp.chemicalbook.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action [frontiersin.org]
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- 15. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 19. pubs.acs.org [pubs.acs.org]
Step-by-step guide for manual peptide synthesis with Boc-Arg(Z)-OH
An Application Note and Protocol for the Manual Solid-Phase Synthesis of Peptides Incorporating Boc-Arg(Z)-OH
Introduction
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield, has become the cornerstone of peptide and small protein synthesis in modern research and pharmaceutical development.[1][2] Among the established strategies, the tert-butyloxycarbonyl (Boc) protection scheme remains a robust and reliable method, particularly for complex or lengthy sequences.[3][] This approach is predicated on a principle of graduated acid lability: the temporary Nα-Boc protecting group is removed with a moderate acid like trifluoroacetic acid (TFA), while more stable, benzyl-based (Bzl) side-chain protecting groups are cleaved only at the final stage with a strong acid, such as anhydrous hydrogen fluoride (HF).[5][6][7]
The incorporation of arginine (Arg) residues presents unique challenges due to the strongly basic and nucleophilic nature of its guanidinium side chain. Effective protection of this functional group is critical to prevent side reactions throughout the synthesis. The benzyloxycarbonyl (Z) group is a classic benzyl-based protecting group used for the arginine side chain in Boc-SPPS. This application note provides a detailed, step-by-step guide for the manual synthesis of peptides containing this compound, aimed at researchers, scientists, and professionals in drug development. It explains the causality behind experimental choices and provides field-proven insights to ensure a successful synthesis.
Core Principles: The Boc/Bzl Protection Strategy
The success of this synthetic strategy hinges on the differential stability of the protecting groups to acid.
-
Nα-Boc Group (Temporary): This group protects the N-terminus of the growing peptide chain. It is quantitatively removed with a solution of ~50% TFA in a solvent like dichloromethane (DCM).[6][8]
-
Side-Chain Protecting Groups (Permanent): In the Boc/Bzl strategy, reactive amino acid side chains are protected with groups that are stable to the repeated TFA deprotection cycles. For arginine, the benzyloxycarbonyl (Z) group is employed. These "permanent" groups are removed simultaneously with the cleavage of the peptide from the resin using a very strong acid, typically anhydrous HF.[3][6][9] This quasi-orthogonal scheme allows for the selective deprotection required for stepwise peptide elongation.[6][10]
Materials and Reagents
Equipment
-
Manual solid-phase peptide synthesis reaction vessel with a glass frit[11]
-
Mechanical shaker or wrist-action shaker
-
Glassware for reagent preparation (graduated cylinders, beakers, flasks)
-
Filtration apparatus
-
Scintillation vials or small test tubes for monitoring tests
-
Heating block
-
Lyophilizer (freeze-dryer)
-
Specialized HF cleavage apparatus (Teflon/Kel-F construction)[3][9]
Resins, Solvents, and Reagents
-
Resin: Merrifield resin (for C-terminal acids) or MBHA/BHA resin (for C-terminal amides), typically 100-200 mesh with a substitution level of 0.5-1.0 mmol/g.[5][8]
-
Amino Acids: Nα-Boc protected amino acids, including this compound.
-
Solvents (Peptide Synthesis Grade):
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
-
-
Deprotection Reagent: Trifluoroacetic acid (TFA).
-
Neutralization Base: N,N-Diisopropylethylamine (DIEA).
-
Coupling Reagents:
-
N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) OR
-
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP®) OR
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)[1]
-
-
Monitoring Reagents (Ninhydrin/Kaiser Test): [12]
-
Reagent A: Potassium cyanide (KCN) in pyridine/water.
-
Reagent B: Ninhydrin in n-butanol.
-
Reagent C: Phenol in n-butanol.
-
-
Cleavage Reagents:
-
Anhydrous Hydrogen Fluoride (HF) - EXTREME HAZARD
-
Scavengers: Anisole, p-cresol, or thioanisole.[3]
-
Precipitation Solvent: Cold diethyl ether.
-
Detailed Experimental Protocol
This protocol outlines a full synthesis cycle for adding an amino acid to the growing peptide chain attached to the resin.
Phase 1: Resin Preparation
-
Weighing: Place the desired amount of resin (e.g., 0.25 mmol scale) into the reaction vessel.
-
Swelling: Add DCM to cover the resin completely (approx. 10-15 mL per gram of resin). Agitate on a shaker for 30-60 minutes at room temperature to allow the resin beads to swell. This is crucial for ensuring that reactive sites within the polymer matrix are accessible.[5]
-
Washing: Drain the DCM through the frit and wash the swollen resin 3 times with DCM to remove any impurities.
Phase 2: The Synthesis Cycle
The following cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the peptide sequence.
Causality: This step removes the temporary Boc group from the N-terminus of the resin-bound peptide, exposing a primary or secondary amine for the next coupling reaction.
-
Pre-wash: Add a solution of 50% TFA in DCM to the resin and agitate for 2-5 minutes. Drain the solution.[5][8]
-
Deprotection: Add fresh 50% TFA in DCM and agitate for 20-30 minutes. The TFA cleaves the Boc group, forming a stable tert-butyl carbocation.[5][6]
-
Washing: Drain the TFA solution and wash the resin thoroughly to remove residual acid and the cleaved Boc group byproducts.
-
3x with DCM
-
2x with IPA (to remove residual TFA)
-
3x with DCM
-
Causality: The deprotection step leaves the newly exposed N-terminal amine as a trifluoroacetate salt. This salt must be converted to the free amine nucleophile before it can react in the coupling step.
-
Neutralization: Add a solution of 5-10% DIEA in DCM to the resin. Agitate for 2 minutes. Drain. Repeat this step once more to ensure complete neutralization.[5][7]
-
Washing: Wash the resin thoroughly to remove excess DIEA and its salt.
-
3x with DCM
-
3x with DMF (to prepare for coupling in DMF)
-
Causality: Arginine is a sterically bulky amino acid, and its activated form is prone to a side reaction where it cyclizes to form a stable δ-lactam, consuming the activated amino acid and preventing its incorporation.[13][14] Therefore, a robust activation method and careful monitoring are essential. A "double coupling" strategy is often recommended to ensure the reaction goes to completion.[15]
-
Activation: In a separate glass vial, dissolve this compound (2-3 equivalents relative to resin substitution) and an equivalent amount of an activating agent like HOBt in DMF. Add the coupling agent (e.g., DCC, 1 equivalent) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin in the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: After the coupling time, perform a Ninhydrin (Kaiser) test to check for completion (see Phase 3).
-
Recoupling (If Necessary): If the Ninhydrin test is positive (indicating incomplete reaction), drain the coupling solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activated this compound solution.
-
Washing: Once a negative Ninhydrin test confirms completion, drain the coupling solution and wash the resin thoroughly to remove excess reagents and byproducts (e.g., dicyclohexylurea if using DCC).
-
3x with DMF
-
3x with DCM
-
Phase 3: Reaction Monitoring - The Ninhydrin (Kaiser) Test
Causality: This highly sensitive colorimetric test detects the presence of free primary amines on the resin, providing a qualitative assessment of the deprotection and coupling steps.[16][17] A successful deprotection yields a positive result, while a successful coupling yields a negative result.
-
Sample: Remove a small sample of resin beads (5-10 mg) and place them in a small glass test tube.
-
Reagents: Add 2-3 drops each of Reagent A (KCN/Pyridine), Reagent B (Ninhydrin/Butanol), and Reagent C (Phenol/Butanol).[12][18]
-
Heat: Heat the tube at 100-110°C for 5 minutes.
-
Observe:
-
Intense Blue Solution/Beads (Positive): Indicates the presence of free primary amines. This is the expected result after a successful deprotection step. If seen after a coupling step, the reaction is incomplete and must be repeated.[12][17]
-
Colorless/Yellow Solution & Beads (Negative): Indicates the absence of free primary amines. This is the expected result after a complete coupling reaction. The synthesis can proceed to the next deprotection step.[17]
-
// Node Definitions Start [label="Peptide-Resin\n(Nα-Boc Protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Step 1: Deprotection\n(50% TFA in DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Wash\n(DCM, IPA)", fillcolor="#FBBC05", fontcolor="#202124"]; Neutralization [label="Step 2: Neutralization\n(DIEA in DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="Wash\n(DCM, DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Step 3: Coupling\nthis compound + Activator", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="Step 4: Monitoring\n(Ninhydrin Test)", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Next Cycle or\nFinal Cleavage", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Workflow Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Neutralization; Neutralization -> Wash2; Wash2 -> Coupling; Coupling -> Monitoring; Monitoring -> Coupling [label="Positive Test\n(Recouple)", color="#EA4335", fontcolor="#EA4335"]; Monitoring -> End [label="Negative Test\n(Complete)", color="#34A853", fontcolor="#34A853"]; } END_DOT Diagram: The Boc-SPPS workflow for a single amino acid incorporation cycle.
Final Cleavage and Deprotection
Causality: The final step uses a very strong acid (anhydrous HF) to simultaneously cleave the peptide from the solid support and remove all benzyl-based side-chain protecting groups, including the Z-group from arginine.[3][19][20] HF is extremely dangerous and requires a specialized apparatus and stringent safety protocols.[9] The cleavage cocktail includes "scavengers" to trap the reactive carbocations generated during the process, preventing side reactions with sensitive residues like Trp, Met, or Cys.[3]
Protocol: High-HF Cleavage
-
Preparation: Dry the final peptide-resin completely under a high vacuum. Transfer the resin to a Teflon reaction vessel suitable for an HF apparatus.
-
Add Scavengers: Add the appropriate scavenger cocktail to the resin. A common choice for peptides containing Arg is anisole or a mixture of p-cresol and p-thiocresol.[3]
-
HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath). Carefully distill a measured volume of anhydrous HF into the vessel.
-
Cleavage Reaction: Transfer the vessel to an ice bath (0°C) and allow the reaction to proceed with stirring for 1-2 hours.
-
HF Removal: After the reaction is complete, carefully remove the HF by evaporation under a stream of nitrogen gas.
-
Peptide Precipitation: Wash the remaining residue with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the precipitated peptide by filtration or centrifugation. Wash several more times with cold ether to remove scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide under a high vacuum. The peptide is now ready for purification by HPLC.
| Reagent | Function | Typical Ratio (v/v) |
| Anhydrous HF | Cleaves peptide from resin; removes Bzl/Z protecting groups | 90% |
| Anisole or p-Cresol | Scavenger: Traps reactive benzyl and other carbocations | 10% |
| Table 1: Example of a standard HF cleavage cocktail.[3] |
References
- Jadhav, K. B., Woolcock, K. J., & Muttenthaler, M. (2020). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 2103, 41-57. [Link]
- PubMed. (2020). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis.
- Aryal, S. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. [Link]
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
- Wikipedia. (n.d.). Ninhydrin. [Link]
- Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols, 10(7), 1067-1083. [Link]
- AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). AAPPTec. [Link]
- Sarin, V. K., Kent, S. B., Tam, J. P., & Merrifield, R. B. (1981). A microscale ninhydrin test applied to solid-phase peptide synthesis. Analytical Biochemistry, 117(1), 147-157. [Link]
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]
- CSBio. (2023). A Practical Guide to Solid Phase Peptide Synthesis. CSBio. [Link]
- CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CSBio. [Link]
- SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis. [Link]
- University of Queensland. (2020). Anhydrous hydrogen fluoride cleavage in boc solid phase peptide synthesis. UQ eSpace. [Link]
- El-Faham, A., et al. (2019). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry, 17(38), 8683-8693. [Link]
- Kreutzer, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
- Amgen. (n.d.).
- AAPPTec. (n.d.).
- Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3248-3257. [Link]
- Mukherjee, N. (2023). Response to "Why arginine should be coupled twice in SPPS?".
- Bio-protocol. (2011). Peptide Synthesis. [Link]
- The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. [Link]
Sources
- 1. csbiochina.com [csbiochina.com]
- 2. csbio.com [csbio.com]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. biosynth.com [biosynth.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. microbenotes.com [microbenotes.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. wernerlab.weebly.com [wernerlab.weebly.com]
- 19. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. UQ eSpace [espace.library.uq.edu.au]
Application Notes & Protocols: The Strategic Application of Boc-Arg(Z)-OH in the Synthesis of Arginine-Based Enzyme Inhibitors
Introduction: The Central Role of Arginine in Enzyme Inhibition
In the landscape of drug discovery and development, the design of potent and selective enzyme inhibitors remains a cornerstone of therapeutic strategy. The amino acid L-arginine, with its distinctive guanidinium side chain, is of paramount importance. This functional group is positively charged under physiological conditions, allowing it to engage in crucial electrostatic and hydrogen-bonding interactions within the active sites of numerous enzymes.[1][2][3] Consequently, arginine and its analogs are frequently incorporated into the core structure of inhibitors targeting key enzyme classes, including proteases (e.g., trypsin, thrombin), nitric oxide synthases (NOS), and arginases.[4][5][6][7]
The synthesis of these complex peptidic or peptidomimetic inhibitors requires a meticulous approach to chemical protection strategies.[8] This is where Nα-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine, commonly abbreviated as Boc-Arg(Z)-OH , emerges as a critical building block. This derivative provides orthogonal protection of the two key reactive sites of the arginine monomer:
-
The Boc (tert-Butoxycarbonyl) Group: This acid-labile group shields the α-amino terminus, preventing unwanted polymerization during the activation of the carboxyl group for peptide bond formation.[9][10]
-
The Z (Benzyloxycarbonyl or Cbz) Group: This group protects the nucleophilic guanidinium side chain, preventing it from engaging in side reactions. Its removal is typically achieved under different conditions, most commonly catalytic hydrogenation.[10]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its properties, the rationale for its use, detailed experimental protocols, and a comparative analysis against other protected arginine derivatives.
Physicochemical & Structural Properties of this compound
A thorough understanding of the reagent's properties is fundamental to its successful application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 51219-18-2 | [11] |
| Molecular Formula | C₁₉H₂₈N₄O₆ | [12] |
| Molecular Weight | 408.45 g/mol | [12] |
| Melting Point | 122-124 °C | [11][12] |
| Appearance | White to off-white powder | [11] |
| Solubility | Soluble in water or 1% acetic acid | [11] |
| Storage | 2-8°C, Sealed in dry, Keep in dark place | [11] |
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound with protecting groups.
Rationale for Use: The Strategic Advantage of Dual Protection
The guanidinium group of arginine is strongly basic (pKa ≈ 12.5) and highly nucleophilic.[2] If left unprotected during peptide coupling, it can lead to several undesirable side reactions, including:
-
Acylation of the side chain: The guanidinium group can react with the activated carboxyl group of another amino acid, leading to branched peptide impurities.
-
Interference with coupling reagents: The basic nature of the side chain can neutralize reagents or catalyze side reactions.
The dual protection offered by this compound elegantly circumvents these issues. The Boc group is stable to the basic conditions often used during coupling but is cleanly removed with moderate acid treatment (e.g., trifluoroacetic acid, TFA), regenerating the free amine for the next coupling step.[9][13] The Z group is stable to the acidic conditions used for Boc removal, ensuring the side chain remains protected throughout the peptide assembly. This stability profile makes the Boc/Z protection scheme a robust choice for solution-phase synthesis.
For applications requiring even more complete suppression of side-chain reactivity, such as the synthesis of peptide aldehydes, the di-protected version, Boc-Arg(Z)₂-OH , is often employed.[14] In this derivative, two Z groups protect the guanidinium moiety, further reducing its nucleophilicity and ensuring higher yields of the desired product.[14][15]
Applications in the Synthesis of Enzyme Inhibitors
This compound is a versatile precursor for inhibitors targeting enzymes that recognize basic residues.
-
Protease Inhibitors: Many proteases, particularly in the serine protease family like trypsin, exhibit a strong preference for cleaving peptide bonds C-terminal to arginine or lysine residues. This is due to a negatively charged aspartate residue in the S1 specificity pocket of the enzyme. Arginine-containing peptides or peptidomimetics can act as potent competitive inhibitors by binding tightly to this active site. This compound is a key starting material for synthesizing these inhibitors, including those targeting processing proteinases like Kex2.[15]
-
Nitric Oxide Synthase (NOS) Inhibitors: The NOS family of enzymes catalyzes the production of nitric oxide (NO) from L-arginine.[4] Overproduction of NO is implicated in various pathological conditions, including inflammation and neurodegenerative diseases. As the natural substrate, L-arginine serves as the foundational template for a vast number of NOS inhibitors.[4] Derivatives synthesized from this compound can act as competitive inhibitors, blocking the active site and reducing NO production.
-
Arginase Inhibitors: Arginase is an enzyme that hydrolyzes L-arginine to ornithine and urea.[5][6][16] It competes with NOS for the common substrate, L-arginine.[5][16] In disease states like cancer or cardiovascular conditions, elevated arginase activity can deplete local arginine levels, impairing NO production and T-cell function.[5][7] Inhibitors based on the arginine scaffold can block arginase, thereby increasing the bioavailability of L-arginine for the NOS pathway, which has therapeutic potential.[17][18]
Experimental Protocol: Solution-Phase Synthesis of a Dipeptide Inhibitor Precursor
This protocol details a representative procedure for coupling this compound with an amino acid ester (H-Ala-OMe·HCl) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.
Diagram 2: Workflow for Dipeptide Synthesis
Caption: Solution-phase synthesis workflow.
A. Materials and Reagents
-
This compound (1.0 eq.)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1.0 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.)[19]
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 eq.)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine (Saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
B. Step-by-Step Procedure
-
Amine Salt Neutralization: In a round-bottom flask, dissolve H-Ala-OMe·HCl (1.0 eq.) in anhydrous DCM (approx. 10 mL per mmol). Add DIPEA (1.0 eq.) to the stirred solution to neutralize the hydrochloride salt, forming the free amine. Stir for 15 minutes at room temperature.
-
Addition of Reactants: To this solution, add this compound (1.0 eq.) and HOBt (1.1 eq.). If solubility is an issue, a minimal amount of anhydrous DMF can be added. Stir until all solids are dissolved.
-
Activation and Coupling: Cool the reaction mixture to 0°C using an ice bath. Add EDC (1.2 eq.) portion-wise over 5 minutes.[20] A precipitate (urea byproduct) may form.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the insoluble urea byproduct. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (approx. 3x the volume of DCM).
-
Wash the organic phase sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x). This removes unreacted starting materials, excess coupling reagents, and HOBt.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude protected dipeptide.
-
Purification: If necessary, purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the pure Boc-Arg(Z)-Ala-OMe.
Troubleshooting and Optimization
Table 2: Common Issues and Solutions in Coupling Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | • Incomplete activation of the carboxylic acid.• Steric hindrance from the coupling partner.• Premature precipitation of reactants. | • Use a more potent coupling reagent system like HBTU/DIPEA or HATU/DIPEA.• Increase reaction time or slightly elevate the temperature (e.g., to 30-40°C).• Use a more polar solvent like pure DMF to ensure all components remain in solution. |
| Racemization of the Amino Acid | • Over-activation or prolonged exposure to activating agent.• Presence of a strong, unhindered base. | • The inclusion of HOBt or HOAt is critical to suppress racemization.• Use a hindered base like DIPEA instead of triethylamine (TEA).• Maintain a low temperature (0°C) during the activation step. |
| Difficulty Removing Urea Byproduct | • Use of Dicyclohexylcarbodiimide (DCC) results in DCM-insoluble DCU. | • Use EDC, as the resulting urea is water-soluble and can be removed during the aqueous work-up.• If using DCC, ensure thorough filtration before proceeding with the work-up. |
Comparative Analysis of Protected Arginine Derivatives
The choice of protecting group for the arginine side chain is a critical decision in peptide synthesis design. This compound is one of several options available for Boc-based strategies.
Table 3: Comparison of Common Side-Chain Protected Arginine Derivatives for Boc-SPPS
| Derivative | Side-Chain Group | Cleavage Condition | Advantages | Disadvantages |
| This compound | Benzyloxycarbonyl (Z) | Catalytic Hydrogenation | • Stable to TFA (orthogonal to Boc).• Clean cleavage products. | • Not suitable for peptides containing sulfur (catalyst poisoning).• Requires specialized hydrogenation equipment. |
| Boc-Arg(Tos)-OH | Tosyl (Tos) | Strong Acid (HF, TMSOTf) | • Most commonly used derivative in Boc solid-phase peptide synthesis (SPPS).[21]• Stable to TFA. | • Requires hazardous strong acids like HF for cleavage.• Cleavage can sometimes be sluggish.[21] |
| Boc-Arg(NO₂)-OH | Nitro (NO₂) | Strong Acid (HF), Reduction | • Stable to TFA, TFMSA, and TMSOTf.[22]• Useful for preparing protected fragments.[22] | • Can lead to ornithine formation as a side product during cleavage.[22]• The nitro group is electron-withdrawing. |
| Boc-Arg(Pbf)-OH | Pentamethyldihydrobenzofuran-sulfonyl (Pbf) | Moderate Acid (TFA) | • More acid-labile than Tos, allowing for milder cleavage conditions. | • Not fully orthogonal with the Nα-Boc group; potential for partial side-chain deprotection during repeated Boc removal steps.[23] |
Conclusion
This compound and its di-protected counterpart, Boc-Arg(Z)₂-OH, are highly valuable and specialized reagents in the synthesis of arginine-containing enzyme inhibitors. The robust, TFA-stable Z group provides excellent protection for the guanidinium side chain, making it particularly well-suited for solution-phase synthesis and the preparation of protected peptide fragments. While other derivatives like Boc-Arg(Tos)-OH are more common in standard Boc-SPPS, the unique cleavage conditions of the Z group offer a strategic advantage in complex synthetic routes where orthogonality is key. By understanding its properties and employing optimized protocols, researchers can effectively leverage this compound to construct novel and potent inhibitors for a range of therapeutic targets.
References
- Boc-Arg(Z)2-OH [51219-19-3] - Aapptec Peptides. (n.d.).
- Boc-Arg(Z) 2-OH | C27H34N4O8 | CID 11731272 - PubChem. (n.d.).
- Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. (2015). Mediators of Inflammation.
- What are ARG1 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
- 26.7: Peptide Synthesis - Chemistry LibreTexts. (2024, September 30).
- The mechanism of action of arginase inhibitors. - ResearchGate. (n.d.).
- What are Arginase inhibitors and how do they work? (2024, June 21).
- Synthesis of Arginase Inhibitors: An Overview - PMC - PubMed Central. (2025, January 16).
- Arginase Inhibitors: A Rational Approach Over One Century: AN EXHAUSTIVE REVIEW OF ARGINASE INHIBITORS - ResearchGate. (2025, August 7).
- Peptide Synthesis - FAQ | AAPPTEC. (n.d.).
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Can Arginase Inhibitors Be the Answer to Therapeutic Challenges in Alzheimer's Disease? (2018). Neurotherapeutics.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.).
- Boc-Arg(Pbf)-OH [200124-22-7] - Aapptec Peptides. (n.d.).
- Inhibitors and Arginase - 530725 PDFs - ResearchGate. (n.d.).
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). International Journal of Pharmaceutical Sciences and Research.
- EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents. (n.d.).
- Boc-Arg(Tos)-OH [13836-37-8] - Aapptec Peptides. (n.d.).
- Arginine side chain interactions and the role of arginine as a gating charge carrier in voltage sensitive ion channels - PMC - PubMed Central. (2016, February 22).
- Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - MDPI. (2023, November 25).
- a Chemical structure of the arginine side-chain. The arrow highlights... - ResearchGate. (n.d.).
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- 1. Arginine side chain interactions and the role of arginine as a gating charge carrier in voltage sensitive ion channels - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ARG1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. biosynth.com [biosynth.com]
- 11. This compound CAS#: 51219-18-2 [amp.chemicalbook.com]
- 12. This compound price,buy this compound - chemicalbook [chemicalbook.com]
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- 14. peptide.com [peptide.com]
- 15. medchemexpress.com [medchemexpress.com]
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- 17. researchgate.net [researchgate.net]
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- 19. peptide.com [peptide.com]
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Troubleshooting & Optimization
Technical Support Center: Boc-Protected Arginine & δ-Lactam Formation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for peptide synthesis utilizing Boc-protected arginine. As Senior Application Scientists, we understand the critical challenges that can arise during the synthesis of arginine-containing peptides. This guide is designed to provide you with in-depth troubleshooting advice, scientifically-grounded explanations, and practical protocols to address a common and frustrating side reaction: δ-lactam formation. Our goal is to empower you with the expertise to anticipate, mitigate, and resolve this issue, ensuring the integrity and yield of your synthetic peptides.
Troubleshooting Guide: Diagnosis and Mitigation of δ-Lactam Formation
This section addresses common issues encountered during the incorporation of Boc-protected arginine, with a focus on identifying and resolving δ-lactam formation.
Issue 1: Low Coupling Efficiency or Truncated Peptides When Incorporating Arginine
-
Symptom: You observe a low yield of your target peptide, and mass spectrometry analysis reveals the presence of deletion sequences, specifically missing an arginine residue. A ninhydrin test on the resin after the arginine coupling step may be positive, indicating unreacted free amines.
-
Probable Cause: The primary suspect is the intramolecular cyclization of the activated Boc-arginine to form an inactive δ-lactam.[1][2][3] This side reaction consumes the activated amino acid, preventing it from coupling to the growing peptide chain.[4]
-
Analysis and Confirmation:
-
LC-MS Analysis of Cleaved Peptide: After the synthesis, cleave a small sample of the peptide from the resin. Analyze the crude product by LC-MS. Look for a peak corresponding to the mass of your target peptide minus the arginine residue.
-
Analysis of the Coupling Solution: If possible, analyze the supernatant from the coupling reaction. The δ-lactam of Boc-Arg will have a mass corresponding to the parent amino acid minus a molecule of water.
-
-
Solutions & Protocols:
-
Optimization of Coupling Conditions:
-
Choice of Coupling Reagent: The choice of coupling reagent significantly impacts the rate of δ-lactam formation. Carbodiimide activators are known to promote this side reaction.[2] Consider using uronium/aminium-based reagents like HBTU or HATU, which can promote faster peptide bond formation, potentially outcompeting the intramolecular cyclization.[5]
-
Minimize Pre-activation Time: The longer the Boc-arginine remains in its activated state before encountering the free amine of the peptide chain, the higher the probability of lactam formation.[5] Employ an in situ activation protocol where the coupling reagent is added directly to the reaction vessel containing the resin and the protected arginine.
-
Temperature Control: While peptide synthesis is often performed at room temperature, lowering the temperature can decrease the rate of δ-lactam formation.[3] However, this may also slow down the desired coupling reaction, so optimization is key.
-
-
"Double Coupling" Strategy: If incomplete coupling is suspected due to δ-lactam formation, a second coupling step with fresh Boc-arginine and coupling reagents can be performed to "cap" any remaining unreacted amines on the resin.
-
Consider Alternative Arginine Derivatives: If δ-lactam formation remains a persistent issue, especially with derivatives like Boc-Arg(Boc)2-OH which are highly prone to this side reaction, switching to a more robust derivative like Boc-Arg(Tos)-OH may be necessary.[6] While Boc-Arg(Tos)-OH has its own considerations, primarily the harsh cleavage conditions (anhydrous HF), it generally exhibits higher coupling efficiency due to a lower propensity for lactam formation.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is δ-lactam formation and why is it a problem with arginine?
A1: δ-Lactam formation is an intramolecular side reaction where the δ-nitrogen of the arginine side chain attacks the activated carboxyl group of the same amino acid. This cyclization reaction forms a stable, six-membered ring structure known as a δ-lactam. This new molecule is inactive and cannot be incorporated into the growing peptide chain.[1][3] The result is a lower yield of the desired full-length peptide and the generation of truncated sequences lacking the intended arginine residue.[4]
Q2: Which Boc-protected arginine derivatives are most susceptible to δ-lactam formation?
A2: The choice of the side-chain protecting group on the guanidinium moiety plays a crucial role. Studies have shown that arginine derivatives with two Boc groups on the side chain, such as Boc-Arg(Boc)2-OH, are particularly prone to δ-lactam formation.[6][7] One study on the analogous Fmoc-Arg(Boc)2-OH showed that up to 60% of the activated amino acid could be converted to the lactam, leading to a very low coupling efficiency of only 28%.[4][6][8] In contrast, derivatives with sulfonyl-based protecting groups like Tosyl (Tos) are generally less susceptible to this specific side reaction during the coupling step.[6]
Q3: How does the choice of coupling reagent influence δ-lactam formation?
A3: The coupling reagent activates the carboxylic acid of the Boc-arginine, making it susceptible to nucleophilic attack. The nature of this activation and the duration of the activated state are critical. Carbodiimide reagents (e.g., DCC, DIC) can lead to prolonged activation times, increasing the opportunity for the intramolecular cyclization to occur.[2] Uronium/aminium reagents like HBTU, HATU, and HCTU are generally more efficient and promote rapid amide bond formation, which can outpace the rate of lactam formation.[5][9] The mixed anhydride coupling procedure has also been shown to induce more δ-lactam formation.[7][10]
Q4: Can I use scavengers to prevent δ-lactam formation?
A4: Scavengers are typically used during the final cleavage step to trap reactive species generated during deprotection (e.g., carbocations from Boc groups or cleaved sulfonyl groups).[11] They are not effective in preventing δ-lactam formation, as this is an intramolecular reaction that occurs during the coupling step. The most effective strategies involve optimizing the coupling protocol and choosing the appropriate protected arginine derivative.
Q5: Are there alternatives to Boc-protected arginine to avoid this issue altogether?
A5: While this guide focuses on the Boc strategy, it's worth noting that other synthetic approaches exist. The Fmoc/tBu strategy is a popular alternative.[12] Within the Fmoc framework, different side-chain protecting groups for arginine are used, such as Pbf, Pmc, and Mtr.[13] These also have their own sets of potential side reactions, like the transfer of the sulfonyl protecting group to tryptophan residues during cleavage.[11] Some research has revisited the use of the nitro (NO2) protecting group, which shows a lower tendency for δ-lactam formation.[4][14] However, its removal requires specific, and sometimes harsh, conditions.[4] For very short peptides, synthesis with a side-chain unprotected arginine has been explored under specific conditions to minimize side reactions.[12]
Visualizing the Problem: The δ-Lactam Formation Pathway
The following diagram illustrates the competing reactions during the coupling of Boc-arginine: the desired peptide bond formation versus the undesired intramolecular cyclization leading to the inactive δ-lactam.
Caption: Competing pathways for activated Boc-arginine.
Data Summary: Propensity for δ-Lactam Formation
The choice of side-chain protection on arginine has a significant impact on the likelihood of δ-lactam formation. The following table summarizes findings from studies on Fmoc-protected analogues, which indicate relevant trends for Boc-protected derivatives.
| Arginine Derivative (Fmoc Analogue) | Side-Chain Protection | δ-Lactam Formation (%) | Coupling Efficiency (%) | Reference |
| Fmoc-Arg(NO2)-OH | Nitro | ~3% | >99% | [4] |
| Fmoc-Arg(Pbf)-OH | Pbf | ~12% | >99% | [4] |
| Fmoc-Arg(Boc)2-OH | Di-Boc | ~60% | ~28% | [4] |
Note: Data is for the Fmoc-protected analogues, but the trend in δ-lactam formation due to the guanidino protection is relevant for Boc-Arg(Boc)2-OH.[8]
Experimental Protocols
Protocol 1: In Situ Activation for Boc-Arg Coupling
This protocol minimizes the pre-activation time of Boc-arginine to reduce the risk of δ-lactam formation.
-
Resin Swelling and Deprotection: Swell the peptide-resin in an appropriate solvent (e.g., DCM, followed by DMF). Perform the standard Boc deprotection using TFA in DCM, followed by neutralization with a base like DIEA.
-
Amino Acid Addition: To the neutralized resin, add the Boc-protected arginine derivative (typically 2-4 equivalents relative to the resin substitution).
-
Coupling Reagent Addition: Add the coupling reagent (e.g., HBTU, 2-4 equivalents) and a base (e.g., DIEA, 4-8 equivalents) to the reaction vessel.
-
Reaction: Allow the coupling reaction to proceed for the optimized time (typically 1-2 hours) at room temperature or a reduced temperature if necessary.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring: Perform a ninhydrin test to check for the presence of unreacted free amines. If the test is positive, consider a second coupling.
Protocol 2: Troubleshooting Low Yield with a Double Coupling
This protocol is used when the initial coupling is incomplete.
-
Initial Coupling: Follow Protocol 1 for the first coupling of Boc-arginine.
-
Wash: After the first coupling, wash the resin thoroughly with DMF.
-
Second Coupling: Repeat steps 2-4 from Protocol 1, using a fresh solution of Boc-arginine, coupling reagent, and base.
-
Final Wash and Monitoring: Wash the resin thoroughly with DMF and DCM. Perform a final ninhydrin test to confirm the completion of the reaction.
Logical Workflow for Troubleshooting
The following diagram outlines a systematic approach to troubleshooting low coupling efficiency when incorporating Boc-arginine.
Caption: Troubleshooting workflow for low peptide yield.
References
- Grognet, J. M., et al. (1988). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. Journal of Peptide and Protein Research, 32(5), 433-439.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Piotr, G., et al. (2004). Solid-Phase Synthesis of Arginine-Containing Peptides and Fluorogenic Substrates Using a Side-Chain Anchoring Approach. The Journal of Organic Chemistry, 69(21), 7264–7270.
- Carpino, L. A., et al. (2007). Methods for the synthesis of arginine-containing peptides.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Cezari, M. H., & Juliano, L. (1996).
- Grognet, J. M., et al. (1988). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. PubMed.
- Yang, Y., et al. (2021). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. ResearchGate.
- Alhassan, M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4473.
- Alhassan, M., et al. (2020). Scheme 1 Synthetic pathway for the preparation of Fmoc-Arg(MIS)-OH. ResearchGate.
- AAPPTec. (n.d.). Boc-Arg(Tos)-OH.
- Atras, A., et al. (2021). varying the composition of green binary solvent mixtures as a tool to. RSC Publishing.
- de la Torre, B. G., et al. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22(22), 7993-8000.
- Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Semantic Scholar.
- Ferrazzano, L., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing.
- de la Torre, B. G., et al. (2020). Successful Development of a Method for the Incorporation of Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis using N Butylpyrrolidinone (NBP) as Solvent. ResearchGate.
- AAPPTec. (n.d.). Coupling Reagents.
- National Center for Biotechnology Information. (n.d.). Boc-Arg(Pbf)-OH. PubChem.
- Wierzbicki, M., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules, 28(23), 7793.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Alhassan, M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. | Semantic Scholar [semanticscholar.org]
- 11. peptide.com [peptide.com]
- 12. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 13. peptide.com [peptide.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Navigating Z-Group Deprotection of Arginine
Welcome to the technical support center dedicated to addressing the challenges associated with the deprotection of the benzyloxycarbonyl (Z or Cbz) group from arginine residues. This guide is designed for researchers, scientists, and drug development professionals engaged in peptide synthesis, providing in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered questions. Our goal is to empower you with the knowledge to anticipate and mitigate common side reactions, ensuring the successful synthesis of your target peptides.
Introduction: The Arginine Challenge in Z-Deprotection
The guanidinium group of arginine, with its high basicity and nucleophilicity, presents a unique set of challenges during peptide synthesis. While the Z-group is a versatile and widely used protecting group for the α-amino function, its removal from arginine-containing peptides can be fraught with complications. Side reactions can lead to impurities that are often difficult to separate, resulting in lower yields and compromised peptide integrity. This guide will dissect the most common side reactions, explain their underlying mechanisms, and provide actionable strategies to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the deprotection of Z-arginine, offering insights into their causes and providing practical solutions.
Q1: My final product shows a significant peak with a mass loss of 17 Da. What is the likely cause?
A1: This is a classic indicator of δ-lactam formation.
-
Causality: During the activation of the C-terminal carboxyl group of a Z-protected arginine, the nucleophilic guanidinium side chain can launch an intramolecular attack on the activated carboxyl, leading to the formation of a stable six-membered δ-lactam.[1][2] This side reaction is particularly prevalent when using coupling reagents that generate highly activated carboxyl species.[1] The formation of the lactam results in chain termination, and the resulting truncated peptide will have a mass 17 Da lower than the expected product due to the loss of ammonia (NH₃) during the cyclization process.
-
Troubleshooting & Mitigation:
-
Choice of Coupling Reagent: Avoid using coupling methods that lead to highly activated esters for extended periods. Carbodiimide-based reagents in the presence of an additive like HOBt or Oxyma can sometimes be a better choice than highly reactive uronium/guanidinium salts.
-
Pre-activation Time: Minimize the pre-activation time of the Z-Arg-OH before adding it to the peptide-resin.
-
Guanidinium Group Protection: For particularly stubborn cases, consider using arginine derivatives with side-chain protecting groups on the guanidinium moiety, such as Tosyl (Tos) or Nitro (NO₂), in addition to the α-amino Z-group.[3][4] However, these require harsher deprotection conditions.
-
Q2: I am observing a significant impurity with a mass corresponding to ornithine instead of arginine in my final peptide. What is causing this?
A2: This side reaction is likely the formation of ornithine.
-
Causality: Under certain deprotection conditions, particularly with strong acids or prolonged reaction times, the guanidinium group of arginine can be partially cleaved, leading to the formation of an ornithine residue.[4][5] This is more common when using older protecting group strategies like Arg(NO₂), where the deprotection conditions can be harsh.[4]
-
Troubleshooting & Mitigation:
-
Milder Deprotection Conditions: If using acidolysis, optimize the reaction time and temperature. Avoid excessively long exposure to strong acids.
-
Alternative Deprotection Methods: Catalytic hydrogenation or catalytic transfer hydrogenation are generally milder methods for Z-group removal and are less prone to causing ornithine formation.[6]
-
Guanidinium Protection: Utilizing more robust guanidinium protecting groups like Pbf or Pmc (though more common in Fmoc chemistry) can prevent this side reaction, but their removal is orthogonal to Z-group deprotection.
-
Q3: My mass spectrometry results show unexpected additions of +56 Da or +91 Da to my peptide, especially if it contains Trp, Tyr, or Met. What is happening?
A3: This indicates alkylation of sensitive residues by carbocations generated during acidic deprotection.
-
Causality: Acidic cleavage of the Z-group generates a benzyl carbocation (C₇H₇⁺, 91 Da). Similarly, if other protecting groups like Boc are present, tert-butyl carbocations (C₄H₉⁺, 57 Da, but often observed as +56 Da due to subsequent fragmentation) can be formed.[7] These electrophilic carbocations can attack electron-rich side chains of amino acids like tryptophan (indole ring), tyrosine (phenol ring), and methionine (thioether).[7]
-
Troubleshooting & Mitigation:
-
Use of Scavengers: This is the most critical step to prevent alkylation. Scavengers are nucleophilic compounds added to the cleavage cocktail to trap the reactive carbocations before they can modify the peptide.
-
Scavenger Cocktails: The choice of scavenger is crucial. A well-formulated cocktail can significantly improve the purity of the final product.
-
| Scavenger | Targeted Residues/Function | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | General carbocation scavenger, reduces methionine sulfoxide. | 2.5 - 5% (v/v) | Highly effective and commonly used.[8] |
| Water | Suppresses aspartimide formation and helps solvate the peptide. | 2.5 - 5% (v/v) | A common component of cleavage cocktails.[8] |
| Thioanisole | Scavenges benzyl and other carbocations, particularly useful for protecting Trp. | 5% (v/v) | Can have a strong odor. |
| 1,2-Ethanedithiol (EDT) | Protects Cys and Met residues. | 2.5% (v/v) | Strong odor. |
| Phenol | Scavenger for carbocations, protects Tyr. | 5% (v/v) | Can be corrosive. |
A common and effective general-purpose cleavage cocktail for Z-deprotection using TFA is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . For peptides containing multiple sensitive residues, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) might be necessary.
In-Depth Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis for Z-Group Deprotection
This method is a mild and efficient way to remove the Z-group, particularly for peptides that do not contain sulfur-containing amino acids (Met, Cys) which can poison the catalyst.
Materials:
-
Z-protected peptide
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Dimethylformamide (DMF)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the Z-protected peptide in a suitable solvent (e.g., MeOH or DMF).
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Purge the reaction vessel with nitrogen, then introduce hydrogen gas (via a balloon or by connecting to a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Protocol 2: Catalytic Transfer Hydrogenation
This is a safer and more convenient alternative to using hydrogen gas.
Materials:
-
Z-protected peptide
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen donor: Ammonium formate or Formic acid[6]
Procedure:
-
Dissolve the Z-protected peptide in MeOH.
-
Add 10% Pd/C catalyst (10-20% by weight).
-
Add the hydrogen donor. If using ammonium formate, add 5-10 equivalents. If using formic acid, it can often be used as the solvent or co-solvent.[6]
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Filter through Celite® and evaporate the solvent as described in Protocol 1.
Protocol 3: Acidic Deprotection with TFA and Scavengers
This is a common method for simultaneous deprotection of the Z-group and other acid-labile side-chain protecting groups.
Materials:
-
Z-protected peptide
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., TIS, water)
-
Dichloromethane (DCM, optional)
-
Cold diethyl ether
Procedure:
-
Dissolve the Z-protected peptide in the chosen scavenger cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). If the peptide is not soluble, a co-solvent like DCM can be used.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by LC-MS.
-
Once complete, concentrate the reaction mixture under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
Visualizing the Side Reactions: Mechanisms and Troubleshooting
To further aid in understanding and troubleshooting, the following diagrams illustrate the mechanisms of the key side reactions and a logical workflow for addressing deprotection issues.
Diagram 1: Mechanism of δ-Lactam Formation
Caption: Alkylation of sensitive residues and the role of scavengers.
Diagram 4: Troubleshooting Workflow for Z-Arg Deprotection
Caption: A logical approach to troubleshooting Z-Arg deprotection issues.
Conclusion
The successful deprotection of the Z-group from arginine-containing peptides is achievable with a thorough understanding of the potential side reactions and a systematic approach to troubleshooting. By carefully selecting deprotection methods, optimizing reaction conditions, and employing the appropriate scavengers, researchers can significantly improve the purity and yield of their final products. This guide serves as a comprehensive resource to navigate these challenges, and we encourage you to reach out to our technical support team for further assistance with your specific applications.
References
- de la Torre, B. G., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464. [Link]
- Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Peptide Research, 9(2), 88–91. [Link]
- Fields, G. B. (2007). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Cezari, M. H., & Juliano, L. (1996).
- BYJU'S. (n.d.). Synthesis of Lactam. [Link]
- Kessler, H., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55502. [Link]
- Gowda, D. C. (2002). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid and 10% palladium on carbon. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 41B(7), 1471-1474. [Link]
- Wikipedia. (n.d.). Lactam. [Link]
- Kessler, H., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. JoVE. [Link]
- Patil, P. S. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?.
- Kumar, S., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 6(4), 2849–2861. [Link]
- AAPPTec. (n.d.).
- Patil, P. S. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
- Albericio, F., et al. (2023). Advancing sustainable peptide synthesis. Green Chemistry. [Link]
- Kiso, Y., & Yajima, H. (1992). [Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism]. Yakugaku Zasshi, 112(11), 793-810. [Link]
- Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. [Link]
- Google Patents. (2019). WO2019234108A1 - Methods for the synthesis of arginine-containing peptides.
- Almaliti, J., et al. (2024). Novel deprotection method of Fmoc group under neutral hydrogenation conditions.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Ornithine?. [Link]
- Sell, D. R., & Monnier, V. M. (2012). Conversion of arginine into ornithine by advanced glycation in senescent human collagen and lens crystallins. The Journal of biological chemistry, 287(31), 26035–26045. [Link]
- Google Patents. (1968). US3388113A - Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group.
- AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. [Link]
- Commichau, F. M., et al. (2023). Ornithine is the central intermediate in the arginine degradative pathway and its regulation in Bacillus subtilis. bioRxiv. [Link]
- G. d. l. Torre, B., & Albericio, F. (2023). Ornithine is the central intermediate in the arginine degradative pathway and its regulation in Bacillus subtilis.
- Al-Zoubi, R. M., et al. (2019). Novel and Recent Synthesis and Applications of β-Lactams. Pharmaceuticals, 12(1), 26. [Link]
- Tsubaki, K., et al. (2006). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. Analytical Methods, 2(10), 1545-1550. [Link]
- Organic Chemistry Portal. (n.d.). Lactam synthesis. [Link]
- Bolchi, C., et al. (2018). Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer–Speier reaction. Amino Acids, 50(9), 1277-1284. [Link]
- Szolcsányi, P., et al. (2020). Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects. Molecular Pharmaceutics, 17(8), 2847–2857. [Link]
- Beck-Sickinger, A. G., et al. (1994). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. Peptide Research, 7(1), 25–31. [Link]
- de la Torre, B. G., & Albericio, F. (2021). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis.
Sources
- 1. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lactam - Wikipedia [en.wikipedia.org]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. What is the mechanism of Ornithine? [synapse.patsnap.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Boc-Arg(Z)-OH Coupling
Welcome to the technical support center for optimizing the coupling of Nα-Boc-Nδ-Z-L-arginine (Boc-Arg(Z)-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with incorporating this sterically hindered and side-chain-sensitive amino acid derivative in solid-phase peptide synthesis (SPPS). Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you achieve optimal coupling efficiency and peptide purity.
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions (time, temperature) for a this compound coupling reaction?
A standard starting point for coupling this compound is to perform the reaction at room temperature (approx. 25°C) for 1 to 2 hours.[1][2] Due to the steric bulk of both the Nα-Boc and the side-chain benzyloxycarbonyl (Z) protecting groups, this amino acid is considered "slow" to couple. Therefore, it is crucial to monitor the reaction's completion.
Q2: Which coupling reagents are recommended for this compound, and why?
The choice of coupling reagent is critical. For sterically hindered residues like this compound, uronium/aminium salt-based reagents are highly recommended over carbodiimides alone due to their higher efficiency and faster reaction kinetics.[3][4]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often the reagent of choice for difficult couplings.[3][5][6] It forms a highly reactive OAt-ester intermediate that speeds up the reaction and can help suppress racemization.[5]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and commonly used reagent, though generally considered slightly less reactive than HATU.[3][5] The addition of an additive like HOBt is recommended to minimize racemization.[7]
-
DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole): While a classic combination, it may result in slower reaction times for this compound. This method is still viable, but reaction completion must be diligently monitored.[4]
Q3: How can I effectively monitor the completion of the coupling reaction?
The most common and reliable method for monitoring coupling completion in SPPS is the Kaiser test (or ninhydrin test) .[8][9] This colorimetric test detects free primary amines on the resin.
-
Positive Result (Intense Blue Beads): Indicates the presence of unreacted amines, meaning the coupling is incomplete.[9][10]
-
Negative Result (Yellow/Colorless Beads): Indicates that no primary amines are detectable, suggesting the coupling is complete.[10]
It is essential to perform the test on a small, washed sample of the resin. A re-coupling step is necessary if a positive result is observed.[10]
Q4: Is "double coupling" a necessary strategy for this compound?
Yes, double coupling is a frequently required and recommended strategy for this compound. If the Kaiser test is positive after the initial 1-2 hour coupling, a second coupling should be performed immediately.[11] This involves draining the reaction vessel and adding a fresh solution of activated this compound to the resin for another 1-2 hours to drive the reaction to completion.[11]
Troubleshooting Guide
This section addresses specific issues that may arise during the coupling of this compound.
| Problem | Symptom(s) | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | Positive Kaiser test (blue beads) after standard coupling time. LC-MS analysis of the final peptide shows a deletion sequence (-Arg). | Steric Hindrance: The bulky Boc and Z groups physically slow down the reaction. | 1. Perform a Double Coupling: Immediately recouple with a fresh solution of activated amino acid.[11]2. Switch to a More Potent Reagent: If using DIC/HOBt, switch to HATU for subsequent arginine couplings.[5][12]3. Increase Coupling Time: Extend the coupling time to 4 hours or even overnight, but be mindful of potential side reactions. |
| Racemization | HPLC analysis of the final peptide shows a diastereomeric impurity (a peak adjacent to the main product peak). | Over-activation: Prolonged pre-activation of the amino acid before adding it to the resin.Excess Base: Using too much base (e.g., DIPEA) can promote epimerization.[12]Elevated Temperature: Using heat to force a slow coupling can increase racemization.[12] | 1. Minimize Pre-activation Time: Add the activated amino acid solution to the resin within 1-5 minutes of activation.[12]2. Control Base: Use the minimum required amount of a hindered base like DIPEA or switch to a weaker base like N-methylmorpholine (NMM).[11]3. Avoid Heat: Perform couplings at room temperature. |
| Guanidinylation Side Reaction | LC-MS analysis shows a mass addition corresponding to the coupling reagent moiety on the N-terminus, leading to a terminated sequence. | Excess Coupling Reagent: Uronium/aminium reagents like HBTU and HATU can react with the free N-terminal amine of the peptide chain, forming an irreversible guanidinium cap.[7][13] | 1. Use Stoichiometric Reagent Amounts: Avoid using a large excess of the coupling reagent relative to the amino acid.2. Pre-activate Correctly: Ensure the amino acid is pre-activated with the coupling reagent before adding the mixture to the resin. This allows the intended active ester to form first.[7] |
Visual Workflow & Data
Troubleshooting Logic for Incomplete Coupling
The following diagram outlines the decision-making process when a coupling reaction for this compound fails to go to completion.
Caption: Troubleshooting workflow for incomplete this compound coupling.
Detailed Experimental Protocols
Protocol 1: Standard HBTU Coupling of this compound
This protocol describes a standard procedure for coupling this compound to a peptide-resin using HBTU in a manual SPPS setup.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Reagents for Kaiser test
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
If the N-terminus is Boc-protected, perform deprotection (e.g., 50% TFA in DCM for 30 min), followed by extensive washes with DCM and DMF.
-
Neutralize the resin with a solution of 5-10% DIPEA in DMF, followed by thorough DMF washes.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 2 hours.
-
-
Monitoring:
-
Take a small sample of resin beads, wash them thoroughly with DMF and ethanol.
-
Perform the Kaiser test (as described in Protocol 2).
-
If the test is positive (blue), drain the reaction vessel and repeat steps 2 and 3 for a "double coupling."
-
-
Washing:
-
Once the Kaiser test is negative (yellow), drain the reaction solution.
-
Wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts. The resin is now ready for the next cycle.
-
Protocol 2: Monitoring Coupling via the Kaiser Test
This protocol provides a reliable method to check for the presence of free primary amines.[10]
Reagents:
-
Solution A: Phenol in ethanol (e.g., 80 g in 20 mL ethanol)
-
Solution B: Potassium cyanide (KCN) in pyridine (e.g., 1 mL of 0.001M KCN aq. in 49 mL pyridine)
-
Solution C: Ninhydrin in ethanol (e.g., 6 g in 100 mL ethanol)
Procedure:
-
Sample Preparation:
-
Remove a few beads (approx. 5-10 mg) of peptide-resin from the reaction vessel.
-
Wash the beads thoroughly in a small test tube with ethanol (3x) to remove any residual DMF or base.
-
-
Reaction:
-
Interpretation:
-
Dark Blue Beads and/or Solution: Positive result. Free primary amines are present; coupling is incomplete.
-
Yellow/Colorless Beads and Solution: Negative result. No free primary amines detected; coupling is complete.[10]
-
References
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. ResearchGate.
- Side reactions in peptide synthesis: An overview. Bibliomed.
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. SYNFORM.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
- Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. PubMed.
- Coupling Reagents. Aapptec Peptides.
- Coupling Reagents. ResearchGate.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Source Not Found].
- Peptide Synthesis. Bio-protocol.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry.
- Boc-Arg(Z)2-OH. Aapptec Peptides.
- Methods and protocols of modern solid phase peptide synthesis. [Source Not Found].
- Why does Arginine for SPPS only need one protecting group on the guanidine?. Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Mitigate Arginine Racemization During Peptide Coupling
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions to address the challenge of arginine racemization during peptide synthesis. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Diagnosing and Solving Arginine Racemization
This section is designed to help you identify the root cause of arginine epimerization in your synthesis and provide actionable solutions.
Q1: I'm observing a significant diastereomeric impurity in my arginine-containing peptide. How can I confirm it's due to racemization at the arginine residue?
Root Cause Analysis: The appearance of a doublet or a closely eluting peak for your target peptide in HPLC or LC-MS analysis is a strong indicator of a diastereomeric impurity. This often arises from the epimerization of a single chiral center during synthesis. While other amino acids can racemize, arginine's bulky side chain and specific reaction kinetics during activation can make it particularly susceptible under suboptimal conditions.
Recommended Action:
-
Enzymatic Digestion: A definitive method is to digest the purified peptide with an enzyme that is stereospecific, such as Aminopeptidase M. The enzyme will only cleave L-amino acids from the N-terminus. Subsequent analysis of the digestion products by LC-MS can pinpoint the location of the D-amino acid.
-
Chiral Amino Acid Analysis: Hydrolyze your peptide and analyze the resulting amino acids using a chiral column (e.g., via GC-MS or HPLC after derivatization). This will quantify the D/L ratio for each amino acid in your sequence, confirming if arginine is the source of epimerization.
-
Synthesis of a Control Peptide: Synthesize a short, model peptide containing the problematic arginine coupling step. This allows for easier analysis and optimization without the complexity of the full-length peptide.
Q2: My primary coupling strategy uses HBTU/HATU with DIPEA, and I'm seeing significant arginine racemization. What's causing this and what is a better alternative?
Root Cause Analysis: The primary driver of racemization is the activation of the amino acid's carboxyl group, which increases the acidity of the α-proton. This allows for its abstraction by a base, leading to a loss of stereochemistry through two main mechanisms: direct enolization or the formation of an oxazolone intermediate.[1]
Highly activating uronium/aminium reagents like HBTU and HATU, when paired with a strong, sterically hindered base like Diisopropylethylamine (DIPEA), create a highly basic microenvironment that strongly promotes α-proton abstraction and subsequent racemization.[1]
Recommended Action:
Switch to a carbodiimide-based coupling method, which is known to significantly suppress racemization. The combination of N,N'-Diisopropylcarbodiimide (DIC) with a racemization-suppressing additive like OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) or HOBt (1-Hydroxybenzotriazole) is highly recommended.[1][2]
Mechanism of Suppression: Additives like OxymaPure and HOBt work by rapidly converting the highly reactive O-acylisourea intermediate (formed from the reaction of the carboxylic acid with DIC) into a more stable, yet still reactive, active ester.[3][4][5] This intermediate is less prone to forming the oxazolone, which is a key pathway for racemization.[3][4] OxymaPure is often favored due to its superior performance in suppressing racemization and its improved safety profile over the potentially explosive HOBt.[2][5]
Frequently Asked Questions (FAQs)
Q1: Which factors have the most significant impact on arginine racemization during coupling?
There are four primary factors:
-
Coupling Reagent: As detailed above, uronium/aminium reagents (HBTU, HATU, HCTU) generally lead to higher racemization than carbodiimides (DIC, EDC) when used with strong bases.[1]
-
Base: The strength and concentration of the base are critical. Stronger bases like DIPEA and N-methylmorpholine (NMM) increase the rate of racemization. If a base is necessary, a weaker base like 2,4,6-collidine is a better choice to minimize epimerization.[6][7]
-
Activation Time: Prolonged pre-activation of the amino acid before its addition to the resin can increase the opportunity for racemization. It is often better to generate the active ester in situ.
-
Temperature: Higher temperatures accelerate the rate of both coupling and racemization. For particularly sensitive couplings, performing the reaction at a lower temperature (e.g., 0 °C to room temperature) can be beneficial. Microwave synthesis, while efficient, must be carefully optimized to avoid excessive temperatures that can promote racemization of sensitive residues like cysteine and histidine.[7]
Q2: How does the choice of arginine side-chain protecting group affect racemization?
While the primary influence on racemization is the activation method, the side-chain protecting group can have indirect effects and is critical for preventing other side reactions. The bulky sulfonyl-based protecting groups are standard in Fmoc-SPPS.
-
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The most commonly used group due to its high acid lability, allowing for easier removal during final cleavage.[8][9]
-
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): More acid-stable than Pbf, which can be problematic in peptides with multiple arginines, requiring longer cleavage times that can lead to other side reactions.[9]
-
Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): Even more acid-stable, generally not recommended for standard Fmoc synthesis due to the harsh conditions required for its removal.[9]
-
NO2 (Nitro): A much older protecting group, revisited for its ability to prevent δ-lactam formation, a common side reaction during arginine activation. However, its removal requires specific, non-standard conditions.
While these protecting groups don't directly alter the acidity of the α-proton to the same extent as the N-terminal protecting group, their steric bulk can influence the conformation of the activated amino acid and its susceptibility to base-mediated epimerization. The primary consideration for selecting a protecting group should be its compatibility with your overall synthesis strategy and cleavage conditions. For most applications, Pbf remains the standard choice.
Q3: Can I use unprotected arginine to avoid issues with protecting groups?
Recent studies have explored the use of side-chain unprotected arginine, particularly in combination with OxymaPure/carbodiimide coupling protocols in green solvents.[8][10] This approach can improve the atom economy of the synthesis.[8] However, this is an advanced technique that requires careful optimization of stoichiometry, as the unprotected, protonated guanidinium group can interact with the coupling reagents.[8] For routine synthesis, the use of a side-chain protected arginine derivative is still the most robust and reliable method.
Data Summary and Visualization
Table 1: Comparative Racemization of D-Arginine with Different Coupling Reagents
| Amino Acid Derivative | Coupling Conditions | % Epimerization (L-Arginine formation) | Reference |
| D-Arg | HBTU/DIEA (Room Temperature) | 0.29% | [1] |
| D-Arg | 90°C Standard Coupling (Uronium-based) | 0.20% | [1] |
| D-Arg | 90°C CarboMAX (Optimized DIC/Oxyma) | < 0.10% | [1] |
| D-Arg | 105°C CarboMAX (Optimized DIC/Oxyma) | < 0.10% | [1] |
This data clearly illustrates that carbodiimide-based methods, even at elevated temperatures, can provide superior stereochemical purity compared to standard uronium-based reagents.[1]
Decision Workflow for Minimizing Arginine Racemization
The following diagram outlines a logical workflow for selecting an appropriate coupling strategy for arginine incorporation.
Caption: Decision workflow for arginine coupling.
Experimental Protocol: Low-Racemization Coupling of Fmoc-Arg(Pbf)-OH
This protocol outlines a robust method for incorporating Fmoc-Arg(Pbf)-OH into a peptide sequence while minimizing the risk of epimerization.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), for washing
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
-
Kaiser test reagents
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Coupling Cocktail Preparation (Perform immediately before use):
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq.) and OxymaPure (3 eq.) in a minimal amount of DMF.
-
Add DIC (3 eq.) to the solution.
-
Briefly agitate the vial to mix the components. Do not pre-activate for an extended period.
-
-
Coupling Reaction:
-
Immediately add the freshly prepared coupling cocktail to the drained peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Note: The reaction can be monitored for completeness by taking a small sample of resin beads, washing them thoroughly, and performing a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing and Capping (Optional):
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).
-
If the coupling is found to be incomplete after a reasonable time (e.g., 2 hours), a second coupling (double coupling) can be performed by repeating steps 2 and 3.
-
Alternatively, any unreacted amines can be capped using an acetic anhydride solution to prevent the formation of deletion sequences.
-
-
Continuation of Synthesis:
-
The resin is now ready for the next cycle of deprotection and coupling.
-
References
- BenchChem. (2025). Technical Support Center: Synthesis of Argininal-Containing Peptides.
- BenchChem. (2025). Technical Support Center: Minimizing Racemization of D-Arginine in Peptide Synthesis.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Subirós-Funosas, R., et al. (2022).
- Al Musaimi, O., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Green Chemistry. [Link]
- BenchChem. (2025). OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis.
- Albericio, F., et al. (2022).
- Luxembourg Bio Technologies Ltd.
- BenchChem. (2025). A Comparative Guide to Arginine Side-Chain Protection: Moving Beyond Pbf.
- Fukuda, H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
- Mesa Labs. SPPS Tips For Success Handout. [Link]
- Vasanthakumar, G., et al. (2022). Epimerisation in Peptide Synthesis. Molecules. [Link]
- Sangiovanni, A., et al. (2024). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem. [Link]
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. oxymapure.com [oxymapure.com]
- 6. mesalabs.com [mesalabs.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges for peptides containing Boc-Arg(Z)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for the unique challenges encountered during the purification of synthetic peptides containing N-alpha-Boc-L-arginine(N-im-benzyloxycarbonyl), or Boc-Arg(Z)-OH . The distinct chemical properties of the Boc and Z protecting groups, while essential for synthesis, introduce specific hurdles in cleavage, solubility, and chromatography that demand a nuanced approach.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical challenge when using this compound in peptide synthesis?
A1: The core challenge lies in the quasi-orthogonality of the Boc (tert-butyloxycarbonyl) and Z (Benzyloxycarbonyl, also abbreviated as Cbz) protecting groups. In a truly orthogonal system, each protecting group can be removed under specific conditions without affecting the others.[1] However, both Boc and Z groups are acid-labile. The Boc group is designed to be removed by moderate acids like trifluoroacetic acid (TFA) during the iterative steps of synthesis, while the Z group requires a much stronger acid, typically anhydrous hydrogen fluoride (HF), for efficient removal during the final cleavage step.[2][3][4] This reliance on different strengths of the same class of reagent (acid) means that premature, partial cleavage of the Z group can occur during repeated TFA exposure, leading to a heterogeneous mixture of impurities.
Q2: Why is my crude peptide containing Arg(Z) poorly soluble in standard HPLC solvents like water/acetonitrile?
A2: The Z (benzyloxycarbonyl) group, containing a benzyl ring, is highly hydrophobic. Its presence on the arginine side chain dramatically increases the overall hydrophobicity of the peptide.[5] This often leads to poor solubility in the highly aqueous mobile phases used at the beginning of a reversed-phase HPLC gradient.[6] Furthermore, this hydrophobicity can promote intermolecular aggregation, where peptide chains stick together, making them even harder to dissolve and purify.[5]
Q3: What are the most common impurities I should expect after synthesizing a peptide with this compound?
A3: Following synthesis and cleavage, your crude product will contain the desired peptide alongside several predictable impurities:
-
Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling during synthesis. This is a standard challenge in all solid-phase peptide synthesis (SPPS).[7]
-
Incompletely Deprotected Peptide: A significant portion of the peptide may still contain the Arg(Z) group, especially if cleavage conditions (e.g., time, scavenger concentration) were suboptimal. This species will be significantly more hydrophobic than your target peptide.
-
Alkylated Byproducts: During final cleavage with strong acid (e.g., HF), the Z group is released as a reactive benzyl carbocation. This cation can re-attach to nucleophilic residues in your peptide sequence, most commonly Tryptophan (Trp), but also Methionine (Met) and Tyrosine (Tyr), creating difficult-to-separate impurities.[3][8]
Q4: Can I remove the Arg(Z) group with something other than HF?
A4: Yes, the Z group can be removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst).[9][10][11] This method is much milder than HF cleavage. However, it is incompatible with peptides containing other reducible functional groups, such as Met, Cys, or Trp, as these residues can be modified or can poison the catalyst.[11] Therefore, for most complex peptides, strong acid cleavage remains the more common, albeit challenging, method.[12]
Troubleshooting Purification Challenges
This section provides a systematic approach to diagnosing and solving common problems encountered during the HPLC purification of peptides containing a deprotected Arg residue that was formerly protected with a Z group.
Problem 1: Poor Solubility of Crude Peptide
-
Symptom: The lyophilized crude peptide does not fully dissolve in the initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). The solution appears cloudy, or solid material remains.
-
Causality: This is often due to a combination of aggregation driven by hydrophobic sequences and the presence of highly hydrophobic impurities, such as the peptide with the Arg(Z) group still attached. Arginine-rich peptides themselves can be prone to insolubility or gelling.[13][14]
-
Solutions:
-
Test Solubility Sequentially: Before injecting onto the HPLC, test the solubility of a small aliquot in various solvents. Start with the initial mobile phase. If that fails, try adding small amounts of organic solvents like isopropanol, or chaotropic agents like guanidine hydrochloride (ensure this is compatible with your column). For very stubborn cases, solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be used, but inject the smallest possible volume, as these strong solvents can cause peak distortion.[14]
-
Pre-Injection Filtration: Always filter your sample through a 0.22 or 0.45 µm filter after dissolution to remove particulate matter that could clog the HPLC system.[15] If the sample clogs the filter, it is not sufficiently dissolved.
-
Modify Initial HPLC Conditions: Instead of starting at 5% acetonitrile (Buffer B), try starting the gradient at a higher organic concentration (e.g., 15-20% B). This may help dissolve the peptide directly on the column head, but be aware that you may lose resolution of early-eluting, more polar impurities.
-
Problem 2: Complex Chromatogram with Broad or Tailing Peaks
-
Symptom: The HPLC chromatogram shows multiple peaks, and the main peak of interest is broad, asymmetrical (tailing), or appears as a shoulder on another peak.
-
Causality:
-
Aggregation: The peptide is aggregating on the column, leading to poor chromatographic behavior.[5]
-
Co-elution of Impurities: The desired peptide and a closely related impurity (e.g., an alkylated byproduct or incompletely deprotected species) have very similar retention times.[5]
-
Secondary Interactions: The highly basic nature of the arginine guanidinium group can lead to undesirable ionic interactions with residual silanol groups on the silica-based C18 column, causing peak tailing.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC purification issues.
Problem 3: No Retention on Reversed-Phase (C18) Column
-
Symptom: The peptide elutes in the void volume of the column, showing little to no interaction with the C18 stationary phase.
-
Causality: This occurs with peptides that are very short and/or highly polar (cationic). Peptides rich in arginine residues can be so hydrophilic that they do not retain well on a hydrophobic C18 column, especially if they lack a sufficient number of hydrophobic residues to counterbalance the charge.[16]
-
Solutions:
-
Use a Less Hydrophobic Column: Switch from a C18 column to a C8 or C4 column. These have shorter alkyl chains and are less retentive, which can paradoxically improve retention for very polar analytes.
-
Ion-Pairing Agents: While TFA is a standard ion-pairing agent, for extremely polar peptides, a stronger agent like perfluorobutyric acid (PFBA) can be used as a mobile phase additive. The more hydrophobic PFBA pairs more strongly with the cationic arginine residues, increasing the overall hydrophobicity of the complex and enhancing its retention on the C18 column.[16]
-
Alternative Chromatography: Consider alternative techniques like Strong Cation Exchange (SCX) chromatography, which separates molecules based on charge rather than hydrophobicity.
-
Experimental Protocols
Protocol 1: Optimized HF Cleavage of Arg(Z)-Containing Peptides
Objective: To completely remove the Z protecting group from arginine and cleave the peptide from the resin while minimizing side reactions.
Materials:
-
Peptide-resin (dried under vacuum)
-
Anhydrous Hydrogen Fluoride (HF) - EXTREME CAUTION REQUIRED
-
Scavengers: p-cresol, thioanisole
-
HF cleavage apparatus (Teflon/Kel-F)
-
Cold diethyl ether
-
Stirring bar
Procedure:
-
Preparation: Place the dried peptide-resin (e.g., 0.2 mmol scale) and a Teflon-coated stirring bar into the HF reaction vessel.
-
Scavenger Addition: Add the scavenger mixture. A robust cocktail for peptides containing Arg(Z) and potentially Trp is p-cresol (1 mL) and thioanisole (1 mL). Thioanisole is critical for trapping the benzyl cations released from the Z group.[17][18]
-
HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Following the specific instructions for your HF apparatus, distill approximately 10 mL of anhydrous HF into the vessel.
-
Cleavage Reaction: Transfer the vessel to an ice-water bath (0-5 °C). Stir the mixture for 1.5 to 2 hours. The presence of Arg(Z) or Arg(Tos) often requires longer cleavage times than other protecting groups.[19]
-
HF Removal: After the reaction is complete, remove the HF under a stream of nitrogen or by vacuum according to your apparatus's protocol.
-
Peptide Precipitation: Wash the resin with a small amount of TFA and collect the filtrate. Add the combined filtrate dropwise into a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the precipitated peptide by centrifugation. Wash the pellet 2-3 times with cold diethyl ether to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 2: Standard RP-HPLC Purification
Objective: To purify the crude peptide using a standard reversed-phase HPLC protocol.
Materials:
-
Crude, lyophilized peptide
-
HPLC-grade water, acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size)
Mobile Phases:
-
Buffer A: 0.1% TFA in HPLC-grade water
-
Buffer B: 0.1% TFA in HPLC-grade acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A or a solvent mixture determined from prior solubility tests. Aim for a concentration of 1-5 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Buffer A / 5% Buffer B for at least 10 column volumes.
-
Injection & Gradient Elution: Inject the filtered sample. Elute the peptide using a linear gradient. A typical starting gradient for a novel peptide is:
-
5% to 65% Buffer B over 60 minutes.
-
-
Detection: Monitor the column eluent at 214 nm and 280 nm. Peptides absorb strongly at 214 nm (peptide bond), while the 280 nm wavelength is useful for detecting peptides containing aromatic residues (Trp, Tyr, Phe).
-
Fraction Collection: Collect fractions (e.g., 1-minute fractions) across the entire chromatogram where peaks are observed.
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify those containing the pure target peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a TFA salt.
Data Summary Table
| Impurity Type | Expected Mass Change (vs. Target) | Typical HPLC Behavior (vs. Target) |
| Incomplete Deprotection | +134.1 Da (C₈H₆O₂) | Significantly more retentive (later elution) |
| Benzyl Adduct (Alkylation) | +90.1 Da (C₇H₆) | More retentive (later elution) |
| Deletion Sequence | Negative (mass of missing aa) | Typically less retentive (earlier elution) |
References
- Gabriel, T. F., Jimenez, M. H., Felix, A. M., Michalewsky, J., & Meienhofer, J. (1977). Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60. International Journal of Peptide and Protein Research, 9(2), 129-136.
- BenchChem. (2025). Technical Support Center: Purification Strategies for Peptides Containing Z-Glu-OBzl. BenchChem Scientific.
- ResearchGate. (2025). Use of benzyloxycarbonyl (Z)-based fluorophilic tagging reagents in the purification of synthetic peptides. Request PDF.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups. Aapptec.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
- Amino Acid Deriv
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 251, 301-325.
- RSC Publishing. (2021).
- Hartrampf, N., et al. (2018). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Protocol Exchange.
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
- BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. BenchChem Scientific.
- Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds.
- Beilstein-Institut. (2013). Synthesis and characterization of water-soluble C60–peptide conjugates. Beilstein Journal of Organic Chemistry, 9, 2128–2135.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective.
- AAPPTEC. (n.d.). Peptide Synthesis - FAQ.
- StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- BenchChem. (2025). Understanding the stability of Boc-arg(boc)2-OH under different reaction conditions. BenchChem Scientific.
- Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups.
- ResearchGate. (2000).
- BOC Sciences. (2025). Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis.
- ResearchGate. (2022). Do I need to protect Fmoc-Arg in solid phase peptide synthesis?
- ResearchGate. (n.d.).
- Master Organic Chemistry. (2018).
- Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Reagent Guides.
- NIH National Library of Medicine. (2013). Protein purification and crystallization artifacts: The tale usually not told.
- Reddit. (2022).
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- ResearchGate. (2013). Protein purification and crystallization artifacts: The tale usually not told.
- ResearchGate. (2003). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides.
- ResearchGate. (n.d.).
Sources
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. Boc Protected Compounds [pt.bzchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Synthesis and characterization of water-soluble C60–peptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. chempep.com [chempep.com]
- 18. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 19. peptide.com [peptide.com]
Managing aggregation of peptide chains with Boc-Arg(Z)-OH
<Technical Support Center: Managing Aggregation of Peptide Chains with Boc-Arg(Z)-OH
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem in Solid-Phase Peptide Synthesis (SPPS)?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support resin.[1] This process is primarily driven by the formation of intermolecular hydrogen bonds, leading to the creation of secondary structures like β-sheets.[2] Aggregation can render the reactive N-terminus of the peptide chain inaccessible to incoming activated amino acids, resulting in incomplete coupling and deprotection reactions.[3] This leads to a host of problems, including lower crude peptide yields, the formation of difficult-to-remove deletion sequences, and poor solubility of the final product.[3][4]
Q2: How does the this compound residue specifically contribute to aggregation?
A2: While all peptide sequences have an inherent propensity to aggregate, the introduction of certain amino acid derivatives can exacerbate the issue. The guanidinium group of Arginine, even when protected, can participate in hydrogen bonding. The benzyloxycarbonyl (Z) group, a bulky and somewhat hydrophobic protecting group, can further contribute to intermolecular interactions and steric hindrance, making the peptide chain more prone to aggregation.[5][6]
Q3: What are the initial signs that my peptide synthesis is being affected by aggregation?
A3: The most common and immediate indicator of on-resin aggregation is a noticeable shrinking of the resin bed. The resin beads, which should swell in the synthesis solvent, will instead clump together.[7] Other signs include a "gummy" or sticky appearance of the resin and a positive Kaiser or TNBS test after a coupling step, which indicates the presence of unreacted free amines.[8] In continuous-flow synthesizers, aggregation can be detected by a flattening and broadening of the deprotection monitoring profile.[2]
Q4: Can I predict if my sequence containing this compound will be prone to aggregation?
A4: While it's challenging to predict aggregation with absolute certainty from the sequence alone, certain patterns are known to be problematic.[7] Sequences rich in hydrophobic residues or those that can form stable secondary structures are more susceptible. The presence of multiple Arginine residues, even with protecting groups, can also increase the likelihood of aggregation due to the potential for hydrogen bonding.[5][9]
II. Troubleshooting Guide: From Diagnosis to Solution
This section is designed to help you diagnose and resolve specific issues encountered during your synthesis that are likely related to peptide aggregation involving this compound.
| Observed Problem | Potential Cause(s) Related to Aggregation | Recommended Solutions & Underlying Rationale |
| Low Crude Peptide Yield & Presence of Deletion Sequences (MS analysis) | Incomplete coupling and/or deprotection due to aggregated peptide chains blocking reactive sites.[3] | 1. Modify Synthesis Conditions: - Increase Coupling Time/Double Couple: Extend the reaction time or perform a second coupling with fresh reagents to drive the reaction to completion.[8] - Elevate Temperature: Synthesizing at a higher temperature (e.g., 40-60°C) can disrupt hydrogen bonds and improve reaction kinetics.[3][7] - Incorporate Chaotropic Salts: Add salts like LiCl or KSCN to the solvent to disrupt the secondary structure of the peptide.[7]2. Change the Solvent System: - Switch from standard DMF to a more polar, hydrogen-bond-disrupting solvent like N-Methyl-2-pyrrolidone (NMP) or add DMSO.[7]3. Mechanical Disruption: - Use sonication during coupling and deprotection steps to physically break up aggregates.[7] |
| Poor Swelling of the Resin ("Gummy" Appearance) | Peptide chains are collapsing onto the resin support, preventing solvent penetration.[7][10] | 1. Choose a Different Resin: - Low-Loading Resin: A lower substitution level increases the distance between peptide chains, reducing the chance of interaction.[8] - PEG-based Resins: Resins like TentaGel have polyethylene glycol grafts that improve solvation of the growing peptide chain.[7][8]2. Introduce "Structure-Breaking" Elements: - Pseudoproline Dipeptides: Incorporate these dipeptides at strategic locations to introduce a "kink" in the peptide backbone, disrupting β-sheet formation.[7] |
| Crude Peptide is Insoluble After Cleavage | The peptide has aggregated during synthesis and remains aggregated after cleavage from the resin. | 1. Alter Cleavage and Precipitation: - After cleavage, precipitate the peptide in cold diethyl ether. This can sometimes help to "crash out" the peptide in a less aggregated state.2. Test Different Solvents: - Attempt to dissolve the crude peptide in a range of solvents, starting with aqueous buffers and moving to organic solvents like acetonitrile, or even stronger solvents like DMSO or hexafluoroisopropanol (HFIP) if the final application allows. |
III. Key Experimental Protocols
Protocol 1: On-Resin Aggregation Test (Kaiser/TNBS Test)
This protocol is used to qualitatively assess the presence of free primary amines on the resin-bound peptide. A positive result after a coupling step is a strong indicator of incomplete acylation, often due to aggregation.
Materials:
-
Peptide-resin sample (approx. 5-10 mg)
-
Kaiser Test Reagents (Solutions A, B, and C) or TNBS solution
-
Heating block or water bath
Procedure:
-
Place a small sample of the peptide-resin in a glass test tube.
-
Wash the resin sample thoroughly with DMF and then with ethanol.
-
For Kaiser Test:
-
Add 2-3 drops of each Kaiser test solution (Phenol in ethanol, KCN in pyridine, and Ninhydrin in ethanol).
-
Heat the tube at 100°C for 5 minutes.
-
-
For TNBS Test:
-
Add a few drops of TNBS solution and DIPEA.
-
Let the mixture stand at room temperature for 5 minutes.
-
-
Observation:
-
Kaiser Test: A deep blue color on the beads and/or in the solution indicates the presence of free primary amines (incomplete coupling). A yellow or faint color indicates a complete reaction.
-
TNBS Test: A red or orange color on the beads indicates free amines. Colorless or pale yellow suggests complete coupling.
-
Protocol 2: Analytical HPLC for Aggregation Assessment
This protocol outlines the use of Size Exclusion Chromatography (SEC) to detect and quantify soluble aggregates in the cleaved, crude peptide.
Materials:
-
Crude peptide sample, dissolved in an appropriate mobile phase.
-
HPLC system with a UV detector.
-
Size Exclusion Chromatography (SEC) column suitable for the molecular weight range of your peptide and its potential aggregates.
-
Mobile phase (e.g., aqueous buffer with an organic modifier like acetonitrile).
Procedure:
-
Prepare a stock solution of the crude peptide in the mobile phase.
-
Filter the sample through a 0.22 µm filter to remove insoluble matter.[1]
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the peptide sample onto the column.
-
Monitor the elution profile at an appropriate wavelength (typically 214 nm or 280 nm).
-
Data Analysis:
IV. Visualizing Aggregation and Mitigation Strategies
V. References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Fang, Y., & Våbenø, J. (2021). Rational development of a strategy for modifying the aggregatibility of proteins. Proceedings of the National Academy of Sciences, 118(15), e2023849118. [Link]
-
Intertek. (n.d.). Protein Aggregation Analysis. Retrieved from [Link]
-
APC. (2021, August 25). 5 must-know techniques for analyzing protein aggregation. Retrieved from [Link]
-
Krchňák, V., Flegelová, Z., & Vágner, J. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International journal of peptide and protein research, 42(5), 450–454. [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Giraud, M., Cergol, K. M., & Codd, R. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2933. [Link]
-
Polypeptide Group. (2025, August 13). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Taming Aggregation - Research [americanpeptidesociety.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. biotage.com [biotage.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 12. approcess.com [approcess.com]
Improving peptide yield and purity with Boc-Arg(Z)-OH
A Guide to Improving Peptide Yield and Purity
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into the use of Nα-Boc-Nω-Z-L-arginine (Boc-Arg(Z)-OH) in solid-phase peptide synthesis (SPPS). This resource moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your synthesis for higher yield and purity.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered when using this compound.
Q1: I'm observing a lower-than-expected yield for my arginine-containing peptide. Mass spectrometry shows a significant peak corresponding to a des-arginine (deleted arginine) sequence. What is the likely cause?
A1: The primary culprit for arginine deletion is the intramolecular formation of a δ-lactam.[1] This side reaction occurs after the carboxylic acid of this compound is activated for coupling. The activated carboxyl group can be attacked by a nitrogen atom within its own guanidino side chain, forming a stable six-membered ring. This cyclization consumes the activated amino acid, preventing it from coupling to the growing peptide chain and resulting in a truncated sequence. The choice of coupling method can significantly influence the rate of lactam formation.[1]
Q2: How can I minimize δ-lactam formation when using this compound?
A2: Minimizing δ-lactam formation is crucial for maximizing your yield. Here are several strategies, ordered from simplest to most rigorous:
-
Optimize Coupling Reagents: Avoid coupling methods known to have a higher propensity for lactam formation, such as the mixed anhydride procedure.[1] Standard carbodiimide methods using reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) are generally preferred.[2]
-
Use In Situ Activation: Do not pre-activate this compound for extended periods before adding it to the resin. The longer the activated species exists in solution, the higher the probability of lactam formation.[3] The best practice is to add your coupling reagents to the dissolved amino acid and immediately introduce the mixture to the deprotected peptide-resin.
-
Double Coupling: After the initial coupling reaction, perform a second coupling with a fresh portion of activated this compound. This helps to drive the reaction to completion and acylate any unreacted N-terminal amines that resulted from the first coupling being inefficient due to lactam formation.
-
Solvent Choice: The polarity of the solvent can influence intramolecular reactions. While DMF is standard, some studies suggest that solvent composition can be a tool to mitigate side reactions.[4] If aggregation is also a concern, N-Methyl-2-pyrrolidone (NMP) can be a better solvating agent than DMF or DCM.[4]
Q3: I'm having trouble removing the Z-group from the arginine side chain at the end of my synthesis. What are the recommended deprotection methods and potential pitfalls?
A3: The benzyloxycarbonyl (Z) group is typically stable to the moderate acid (TFA) used for Nα-Boc deprotection, making it an excellent orthogonal protecting group in Boc-SPPS.[5] The primary method for its removal is catalytic hydrogenation .
-
Standard Method (Post-Cleavage): After cleaving the peptide from the resin using a strong acid like anhydrous Hydrogen Fluoride (HF), the Z-group can be removed in solution via catalytic hydrogenation (e.g., H₂ gas with a Palladium on Carbon catalyst, Pd/C).[6]
-
On-Resin Deprotection: Catalytic transfer hydrogenation offers a milder alternative that can sometimes be performed while the peptide is still attached to the resin, avoiding the need for pressurized H₂ gas.[7] This method uses a hydrogen donor like formic acid or ammonium formate in the presence of a Pd/C catalyst.[8]
Troubleshooting Deprotection:
-
Incomplete Removal: This is often due to catalyst poisoning.[7] If your peptide sequence contains sulfur-containing residues like Cysteine (Cys) or Methionine (Met), the catalyst can be deactivated. In such cases, a higher catalyst loading or a pre-treatment to protect the sulfur-containing residues may be necessary.
-
Side Reactions: Harsh acidic conditions for Z-group removal (e.g., HBr in acetic acid) can sometimes lead to side reactions, including cleavage of the guanidinium group, resulting in ornithine formation.[7] Catalytic methods are generally milder and preferred.
Q4: How does this compound compare to other common arginine derivatives like Boc-Arg(Tos)-OH?
A4: The choice of side-chain protection for arginine involves a trade-off between coupling efficiency, side reactions, and the harshness of final deprotection conditions.
| Parameter | This compound | Boc-Arg(Tos)-OH |
| Side-Chain Protection | Benzyloxycarbonyl (Z) | Tosyl (Tos) |
| Primary Side Reaction | δ-Lactam formation during coupling. | Modification of sensitive residues (e.g., Tryptophan) by the cleaved tosyl group during final cleavage.[9] |
| Deprotection Conditions | Catalytic Hydrogenation (mild) or strong acid (HF, HBr/AcOH). Stable to TFA.[5][6] | Harsh acidolysis (anhydrous HF). Not cleaved by TFMSA.[9] |
| Orthogonality in Boc-SPPS | High. The Z group is stable to the TFA used for Boc removal.[5] | High. The Tos group is stable to TFA. |
| Handling Safety | Standard laboratory procedures for reagents. Hydrogenation requires appropriate safety measures. | Requires specialized equipment and stringent safety protocols for handling highly toxic and corrosive HF.[9] |
The primary advantage of using this compound over Boc-Arg(Tos)-OH is the avoidance of anhydrous HF for deprotection. This significantly improves the safety profile and can be beneficial for peptides containing residues sensitive to very strong acids.
Section 2: Experimental Protocols & Workflows
Protocol 1: Standard Coupling of this compound in Manual Boc-SPPS
This protocol outlines the key steps for incorporating a this compound residue into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA)
-
Kaiser Test Kit
Procedure:
-
Resin Preparation: Swell the peptide-resin (1 equivalent) in DCM for 30 minutes, followed by washing with DMF (3 times). Ensure the previous Nα-Boc group has been removed and the resulting amine has been neutralized.[10]
-
Amino Acid Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
In Situ Activation and Coupling:
-
Add DIC (3 equivalents) to the amino acid solution.
-
Immediately add the activated amino acid solution to the swollen, neutralized resin.
-
Agitate the mixture at room temperature for 2-4 hours.[10]
-
-
Monitoring the Coupling Reaction: Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), continue coupling for another 1-2 hours or proceed to a second coupling (Step 6).
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin extensively with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
(Optional) Second Coupling: If the Kaiser test remains positive, repeat steps 2-5 to ensure complete incorporation of the arginine residue.
-
Proceed to the next cycle: Continue with the Nα-Boc deprotection of the newly added arginine residue for the next coupling cycle.
Protocol 2: On-Resin Deprotection of the Z-Group by Catalytic Transfer Hydrogenation
This protocol describes a method for removing the Z-group from the arginine side chain while the peptide is still attached to the resin.
Materials:
-
Z-protected peptide-resin
-
Palladium on Carbon (10% Pd/C)
-
Formic Acid (as hydrogen donor)[8]
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the Z-protected peptide-resin in DMF for 30-60 minutes.
-
Catalyst Addition: Add 10% Pd/C catalyst to the resin slurry. The amount of catalyst may need to be optimized, but a starting point is typically 0.25 to 0.5 equivalents by weight relative to the resin.
-
Hydrogen Donor Addition: Add formic acid to the reaction mixture. A large excess is typically used (e.g., 20 equivalents relative to the peptide).
-
Reaction: Agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the peptide sequence and steric hindrance around the Z-group.
-
Monitoring: Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS to check for the disappearance of the Z-group.
-
Washing: Once the deprotection is complete, filter the resin to remove the catalyst and wash thoroughly with DMF, followed by DCM. The peptide is now ready for final cleavage from the resin.
Section 3: Visualizing the Process
Diagram 1: Boc-SPPS Cycle for Arginine Incorporation This diagram illustrates the key steps in a single cycle of Boc-based solid-phase peptide synthesis when incorporating an arginine residue.
Caption: Orthogonal removal of Boc and Z groups in SPPS.
References
- BenchChem Technical Support Team. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. BenchChem. Link
- Bio-protocol. (2011). Peptide Synthesis. Link
- Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Peptide Research, 9(2), 88–91. Link
- AAPPTec. Boc-Arg(Z)2-OH [51219-19-3]. Link
- ChemPep. Boc Solid Phase Peptide Synthesis. Link
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Link
- Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in Molecular Biology (Vol. 1184, pp. 3–25). Link
- BenchChem Technical Support Team. (2025). Advantages of using Boc-arg(boc)2-OH over other arginine derivatives like Boc-Arg(Tos). BenchChem. Link
- BenchChem Technical Support Team. (2025). A Technical Guide to the Synthesis of Arginine-Rich Peptides Using Boc-Arg(Pbf)-OH. BenchChem. Link
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Link
- AAPPTec. (n.d.). Overview of Custom Peptide Synthesis. Link
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. Link
- Hie, L., et al. (2015). HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization. Organic Letters, 17(8), 1858–1861. Link
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Application of Boc-Arg(Boc)2-OH in the Synthesis of Therapeutic Peptides: Application Notes and Protocols. BenchChem. Link
- Wróblewska, Z., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules, 28(23), 7856. Link
- Clososki, G. C., & de Andrade, C. R. (2017). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 117(17), 11574–11625. Link
- BenchChem Technical Support Team. (2025).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Link
- Albericio, F., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2946. Link
- Anwer, M. K., & Spatola, A. F. (1980). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 45(11), 2282–2285. Link
- BenchChem Technical Support Team. (2025). Application Notes: Deprotection Strategies for the Z (Benzyloxycarbonyl) Group. BenchChem. Link
- Lipshutz, B. H., et al. (2013). Cbz deprotection conditions: screening of catalysts and sources of H2. Organic Letters, 15(24), 6294–6297. Link
- AAPPTec. (n.d.). Technical Bulletins & General Procedures. Link
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Link
Sources
- 1. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of Custom Peptide Synthesis [peptide2.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Identifying and Minimizing Deletion Sequences in Oligonucleotide Synthesis
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and minimize the occurrence of deletion sequences in oligonucleotide synthesis. Here, we combine deep scientific principles with practical, field-tested solutions to help you optimize your synthesis workflows and ensure the highest quality of your oligonucleotides.
Frequently Asked Questions (FAQs): Understanding Deletion Sequences
Q: What exactly are deletion sequences in the context of oligonucleotide synthesis?
A: Deletion sequences, often referred to as "n-1" or shortermers, are impurity byproducts of solid-phase oligonucleotide synthesis that are missing one or more nucleotide bases compared to the desired full-length sequence (the "n" sequence).[1] For example, if you are synthesizing a 20-mer oligonucleotide, an n-1 deletion sequence would be a 19-mer that is missing one of the bases from the intended sequence. These can be challenging to remove, as their chemical and physical properties are very similar to the full-length product.[1]
Q: What are the primary causes of deletion sequence formation?
A: Deletion sequences primarily arise from inefficiencies in the four-step phosphoramidite synthesis cycle. The most common causes include:
-
Incomplete Coupling: This is the most frequent cause. If a phosphoramidite monomer fails to couple to the growing oligonucleotide chain on the solid support, and the subsequent capping step also fails, the unreacted 5'-hydroxyl group will be available to react in the next cycle.[2][3] This results in a product that is missing the nucleotide from the failed coupling step.
-
Inefficient Capping: The capping step is designed to permanently block any chains that failed to couple, preventing them from participating in subsequent cycles.[4][5] If capping is inefficient, these unreacted chains can elongate in the next cycle, leading directly to the formation of an internal deletion sequence.[2][6]
-
Incomplete Detritylation: Failure to completely remove the 5'-dimethoxytrityl (DMT) protecting group from the growing chain prevents the next phosphoramidite from being added.[6] This leads to a deletion at that specific position.
-
Poor Reagent Quality: The presence of moisture in reagents, especially the acetonitrile (ACN) used to dissolve phosphoramidites, can hydrolyze the activated monomers and significantly reduce coupling efficiency.[4][7] Degraded or low-purity reagents can also contribute to a variety of synthesis failures.[7][8]
Q: How do deletion sequences impact my downstream applications?
A: The presence of deletion sequences can have significant negative consequences for a wide range of molecular biology applications:
-
PCR and qPCR: Deletion sequences can act as primers, but with a different annealing temperature and specificity, leading to non-specific amplification or a reduction in amplification efficiency.
-
Cloning and Mutagenesis: Using oligonucleotides with deletion sequences for cloning can result in constructs with incorrect sequences, requiring extensive screening to find the correct clone.[9]
-
Antisense and RNAi: The binding affinity and specificity of antisense oligos and siRNAs are highly sequence-dependent. Deletion sequences can lead to off-target effects or a complete loss of biological activity.[1]
-
Therapeutics: For oligonucleotide-based drugs, the presence of impurities like deletion sequences is a major regulatory concern, impacting both the safety and efficacy of the therapeutic.[1]
Troubleshooting Guide: Identifying and Quantifying Deletion Sequences
Q1: I've completed a synthesis and suspect the presence of deletion sequences. What is my first line of investigation?
A: Review your synthesis report, paying close attention to the trityl monitoring data.
The dimethoxytrityl (DMT) cation released during the deblocking step has a characteristic orange color and its absorbance is measured after each cycle. This data provides an indirect measure of the coupling efficiency at each step.[8]
-
What to look for: A sudden drop in the trityl yield for a specific cycle can indicate a problem with that particular phosphoramidite or a delivery issue. A gradual decrease in yield over the course of the synthesis is expected, but a sharp deviation from the trend is a red flag.
-
Causality: While trityl monitoring is a valuable in-process control, it is not a definitive measure of purity. It reflects the success of the deblocking step, but does not directly confirm successful coupling or identify deletion sequences.
Q2: My trityl data is inconclusive. What analytical methods can I use to confirm and quantify deletion sequences?
A: For definitive identification and quantification, chromatographic and mass spectrometric methods are essential.
| Technique | Principle | What it Identifies |
| Reversed-Phase HPLC (RP-HPLC) | Separates oligonucleotides based on hydrophobicity. The DMT group is highly hydrophobic, allowing for "Trityl-on" purification. | Can resolve full-length (Trityl-on) product from shorter, uncapped failure sequences (Trityl-off). However, n-1 deletion sequences that retain the Trityl group are often difficult to separate from the full-length product.[1][10] |
| Anion-Exchange HPLC (AEX-HPLC) | Separates oligonucleotides based on charge (the phosphate backbone). | Provides excellent resolution between the full-length product and shorter deletion sequences (n-1, n-2, etc.) due to the difference in the number of phosphate groups.[11] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules. | Provides the exact molecular weight of the synthesized products. This allows for the unambiguous identification of the full-length product and any deletion sequences present in the sample.[11] |
| Capillary Electrophoresis (CE) | Separates molecules based on their size and charge in an electric field. | Offers high-resolution separation of oligonucleotides and can be used to assess purity and identify deletion sequences.[11] |
Experimental Protocol: Analysis of Oligonucleotide Purity by Anion-Exchange HPLC
This protocol provides a general framework for the analysis of synthetic oligonucleotides to identify deletion sequences.
Objective: To assess the purity of a crude oligonucleotide sample and identify the presence of n-1 and other shorter failure sequences.
Materials:
-
Crude oligonucleotide sample, deprotected and desalted.
-
HPLC system with a UV detector.
-
Anion-exchange HPLC column suitable for oligonucleotide analysis.
-
Mobile Phase A: 20 mM Tris-HCl, 15% Acetonitrile, pH 8.0.
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, 15% Acetonitrile, pH 8.0.
Procedure:
-
Sample Preparation: Reconstitute the dried oligonucleotide in Mobile Phase A to a final concentration of approximately 0.2 OD/100 µL.
-
Column Equilibration: Equilibrate the anion-exchange column with 100% Mobile Phase A for at least 10 column volumes or until a stable baseline is achieved.
-
Injection: Inject 20-50 µL of the prepared sample onto the column.
-
Gradient Elution: Run a linear gradient from 0% to 100% Mobile Phase B over 30-45 minutes. The exact gradient will depend on the length and sequence of the oligonucleotide and should be optimized.
-
Detection: Monitor the elution profile using a UV detector at 260 nm.[6]
-
Data Analysis: The full-length product will be the main, latest-eluting peak. Deletion sequences (n-1, n-2, etc.) will elute slightly earlier than the full-length peak due to their lower net charge. Integrate the peak areas to determine the relative percentage of the full-length product and impurities.
Troubleshooting Guide: Proactive Strategies to Minimize Deletion Sequences
Q1: How can I adjust my synthesis protocol to improve coupling efficiency and reduce deletions?
A: Optimizing the core synthesis parameters is crucial for minimizing deletion sequences.
-
Extend Coupling Times: For difficult sequences, such as those rich in Guanine or with known secondary structures, extending the coupling time can provide the necessary window for the reaction to go to completion.[12]
-
Double Coupling: This involves performing the coupling step twice for a particularly difficult monomer before proceeding to the next cycle.[12][13] This is especially useful for sterically hindered modified bases or within homopolymeric regions.
-
Use High-Performance Activators: Activators like DCI (4,5-dicyanoimidazole) or ETT (5-ethylthio-1H-tetrazole) are more effective than standard tetrazole for driving the coupling reaction forward, especially for longer oligos or challenging sequences.[4]
-
Increase Reagent Concentration: Increasing the concentration of the phosphoramidite and activator can enhance reaction kinetics and improve coupling efficiency, particularly for longer oligonucleotides.[4][13]
Q2: What are the best practices for reagent handling and instrument maintenance to ensure high-fidelity synthesis?
A: Rigorous attention to reagent quality and instrument performance is non-negotiable for high-quality oligonucleotide synthesis.
-
Ensure Anhydrous Conditions: Water is the enemy of efficient phosphoramidite chemistry. Use only anhydrous grade acetonitrile and ensure all reagents are kept dry.[4][7] Consider using molecular sieves to dry solvents before use.[10]
-
Fresh Reagents: Use fresh, high-quality phosphoramidites, activators, and other synthesis reagents. Degraded reagents are a common source of synthesis failures, including deletion sequences.[8][14]
-
Regular Instrument Maintenance: Ensure your synthesizer is properly calibrated and maintained. Check for leaks, and ensure that reagent delivery lines are clean and not clogged to guarantee accurate and consistent reagent delivery to the synthesis column.
Q3: I am synthesizing a particularly long or modified oligonucleotide. What special considerations should I take?
A: Long and modified oligos present unique challenges that require advanced strategies.
-
Solid Support Selection: For oligonucleotides longer than 75 bases, consider using a solid support with a larger pore size (e.g., 1000 Å) to prevent steric hindrance within the pores as the oligo chain elongates.[6]
-
Enhanced Capping: For long syntheses, a highly efficient capping step is critical to prevent the accumulation of difficult-to-remove n-1 deletion sequences.[15] Some protocols even recommend a "Cap A/Cap B/Cap A" cycle to ensure complete capping.
-
Post-Synthesis Purification: For applications requiring the highest purity, post-synthesis purification is essential. Techniques like HPLC and PAGE are effective at removing deletion sequences and other impurities.[9][16]
Visualizations and Workflows
The Phosphoramidite Synthesis Cycle
Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.
Formation of a Deletion Sequence (n-1)
Caption: How failed coupling and capping steps lead to an n-1 deletion sequence.
Workflow for Troubleshooting Deletion Sequences
Caption: A systematic workflow for identifying and resolving deletion sequence issues.
References
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Bio-Synthesis Inc. (2011, October 4). What affects the yield of your oligonucleotides synthesis.
- Filges, S., et al. (2021). Digital Quantification of Chemical Oligonucleotide Synthesis Errors. Clinical Chemistry.
- Fearon, K. L., et al. (1995). Analysis of internal (n-1)mer deletion sequences in synthetic oligodeoxyribonucleotides by hybridization to an immobilized probe array. Nucleic Acids Research, 23(14), 2754–2761.
- Ma, S., et al. (2012). Error Correction in Gene Synthesis Technology. Trends in Biotechnology, 30(3), 147-154.
- Filges, S., et al. (2021). Experimental design and deletions in chemical synthesis of oligonucleotides. ResearchGate.
- ResearchGate. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis?.
- Gilson. (n.d.). Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification.
- Microsynth. (n.d.). Synthesis of Nucleic Acids - Implications for Molecular Biology.
- Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.2.
- Separation Science. (2025, May 23). Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. Error Correction in Gene Synthesis Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How Reagent Purity Impacts API Manufacturing for Oligonucleotides and Peptides | Aurorium [aurorium.com]
- 8. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 9. microsynth.ch [microsynth.ch]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biotage.com [biotage.com]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. glenresearch.com [glenresearch.com]
- 16. gilson.com [gilson.com]
Validation & Comparative
The Practitioner's Guide to Arginine Protection: A Comparative Analysis of Boc-Arg(Z)-OH and Boc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of arginine into synthetic peptides is a frequent necessity, driven by its crucial role in biological recognition, cell penetration, and overall peptide structure. However, the strongly basic and nucleophilic guanidinium side chain of arginine presents a significant hurdle in solid-phase peptide synthesis (SPPS), mandating robust protection to prevent undesirable side reactions. Within the Boc/Bzl protection strategy, two prominent choices for arginine protection are Nα-Boc-Nω,Nω'-dibenzyloxycarbonyl-L-arginine (Boc-Arg(Z)₂-OH) and Nα-Boc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine (Boc-Arg(Pbf)-OH). The selection between these two reagents is a critical decision that profoundly influences coupling efficiency, side reaction profiles, and the final deprotection strategy, ultimately impacting the purity and yield of the target peptide.
This guide provides an in-depth, objective comparison of Boc-Arg(Z)-OH and Boc-Arg(Pbf)-OH, grounded in their chemical properties and supported by experimental considerations. We will explore the nuances of their application, from coupling and lability to potential pitfalls, empowering you to make an informed choice for your specific synthetic challenge.
The Chemical Foundation: Understanding the Protecting Groups
The core difference between Boc-Arg(Z)₂-OH and Boc-Arg(Pbf)-OH lies in the nature of the side-chain protecting group.
Boc-Arg(Z)₂-OH utilizes two benzyloxycarbonyl (Z or Cbz) groups to shield the guanidinium moiety. The Z group is a carbamate-type protection that is traditionally removed by catalytic hydrogenolysis or under harsh acidic conditions, typically with anhydrous hydrogen fluoride (HF).[1][2] This makes it orthogonal to the milder acidolysis used for the removal of the Nα-Boc group during the iterative cycles of SPPS.
Boc-Arg(Pbf)-OH , on the other hand, employs the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[3] The Pbf group is a sulfonyl-based protection known for its significant acid lability.[3][4] It is stable to the conditions used for Nα-Boc removal but can be cleaved with moderate to strong acids, most commonly trifluoroacetic acid (TFA), often in the same step as the final cleavage of the peptide from the resin.[1]
Head-to-Head Comparison: Performance in SPPS
The choice between Z and Pbf protection has significant practical implications for the peptide synthesis workflow. The following table summarizes the key performance parameters.
| Parameter | Boc-Arg(Z)₂-OH | Boc-Arg(Pbf)-OH | Rationale & Key Considerations |
| Side-Chain Protection | Two benzyloxycarbonyl (Z) groups | One 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group | The Z₂ protection offers complete guanidinium coverage, potentially reducing side reactions at the side chain itself. Pbf is a single, bulky group. |
| Deprotection Condition | Harsh acidolysis (e.g., anhydrous HF) or hydrogenolysis[1][2] | Moderate to strong acidolysis (e.g., TFA)[1] | The requirement for HF with Z₂ protection necessitates specialized, hazardous equipment and stringent safety protocols.[5][6][7][8] Pbf's TFA lability is a significant advantage in terms of safety and compatibility with standard laboratory setups. |
| Propensity for δ-Lactam Formation | Generally lower due to the full protection of the guanidinium group[1] | Can be susceptible, especially during prolonged activation times[1][9] | δ-Lactam formation is a critical side reaction that terminates the peptide chain. While data on Boc-Arg(Z)₂-OH is limited, fully protected guanidinium groups are generally less prone to this intramolecular cyclization compared to partially protected ones.[1] |
| Coupling Efficiency | Generally high, but can be sequence-dependent | Generally high, but steric hindrance can be a factor[10] | The bulky Pbf group can sometimes lead to steric hindrance, potentially requiring longer coupling times or the use of microwave-assisted SPPS to improve efficiency, especially in arginine-rich sequences.[10] |
| Side Reactions During Cleavage | Potential for ornithine formation under harsh acidic conditions | Modification of sensitive residues (e.g., Tryptophan) by the cleaved Pbf group[11] | The harsh conditions for Z₂ removal can lead to side-chain degradation. The cleaved Pbf cation can alkylate nucleophilic residues like tryptophan, though it is considered less prone to this than other sulfonyl-based groups like Pmc.[10] |
| Handling Safety | Requires specialized equipment and stringent safety protocols for handling HF[5][6][7][8] | Standard laboratory procedures for handling strong acids (TFA) | The use of anhydrous HF is a major safety concern and a significant barrier for many laboratories. |
Experimental Protocols: A Comparative Workflow
To illustrate the practical differences in utilizing these two derivatives, we present a generalized workflow for the synthesis of a model pentapeptide, Ac-Tyr-Gly-Gly-Phe-Arg-NH₂.
Materials
-
Rink Amide MBHA resin
-
Boc-protected amino acids: Boc-Tyr(2-Br-Z)-OH, Boc-Gly-OH, Boc-Phe-OH
-
Arginine derivatives: Boc-Arg(Z)₂-OH and Boc-Arg(Pbf)-OH
-
Coupling reagents: HBTU, HOBt, DIEA
-
Solvents: DMF, DCM
-
Deprotection reagent: 50% TFA in DCM
-
Cleavage cocktails:
-
For Boc-Arg(Z)₂-OH: Anhydrous HF with anisole scavenger
-
For Boc-Arg(Pbf)-OH: 95% TFA, 2.5% water, 2.5% TIS
-
Synthesis Workflow
Step-by-Step Methodology:
-
Resin Preparation: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling (Arginine):
-
For Boc-Arg(Z)₂-OH: Pre-activate Boc-Arg(Z)₂-OH (3 eq.) with HBTU/HOBt (3 eq.) and DIEA (6 eq.) in DMF for 5 minutes. Add the activated solution to the resin and couple for 2-4 hours.
-
For Boc-Arg(Pbf)-OH: Pre-activate Boc-Arg(Pbf)-OH (3 eq.) with HBTU/HOBt (3 eq.) and DIEA (6 eq.) in DMF for 5 minutes. Add the activated solution to the resin and couple for 1-2 hours.
-
Verification: Perform a Kaiser test to confirm the completion of the coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Nα-Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washing and Neutralization: Wash the resin with DCM (3x), DMF (3x), and then neutralize with 10% DIEA in DMF (2x for 5 minutes each). Wash again with DMF (3x) and DCM (3x).
-
Subsequent Couplings: Repeat steps for the remaining amino acids (Boc-Phe-OH, Boc-Gly-OH, Boc-Gly-OH, Boc-Tyr(2-Br-Z)-OH) using a similar coupling protocol. After the final coupling, acetylate the N-terminus with acetic anhydride/DIEA in DMF.
-
Final Cleavage and Deprotection:
-
For the peptide synthesized with Boc-Arg(Z)₂-OH:
-
Dry the peptide-resin thoroughly.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous HF containing anisole (10% v/v) as a scavenger at 0°C for 1 hour.[5][6][7][8]
-
CAUTION: Anhydrous HF is extremely corrosive and toxic. Handle with extreme care in a dedicated fume hood with appropriate personal protective equipment.
-
-
For the peptide synthesized with Boc-Arg(Pbf)-OH:
-
-
Peptide Precipitation and Purification:
-
Following cleavage, precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide by reverse-phase HPLC and confirm the identity by mass spectrometry.
-
Discussion and Recommendations
The choice between Boc-Arg(Z)₂-OH and Boc-Arg(Pbf)-OH is a trade-off between the robustness of the protecting group and the harshness of the required deprotection conditions.
Boc-Arg(Z)₂-OH is a classic choice that offers excellent protection of the guanidinium group, potentially minimizing side reactions during synthesis. Its primary drawback is the necessity of using anhydrous HF for deprotection, a hazardous and technically demanding procedure that limits its use to laboratories equipped for such chemistry. The harsh acidic conditions can also be detrimental to sensitive peptides.
Boc-Arg(Pbf)-OH represents a more modern and user-friendly alternative within the Boc/Bzl strategy. Its key advantage is the lability of the Pbf group to TFA, which allows for simultaneous side-chain deprotection and cleavage from the resin under conditions that are standard in most peptide synthesis laboratories. While the bulky Pbf group can occasionally lead to steric hindrance during coupling, this can often be overcome by optimizing coupling times or employing microwave-assisted synthesis. The potential for Pbf-mediated side reactions during cleavage is a consideration, but it is generally considered less problematic than with older sulfonyl-based protecting groups like Pmc.[10]
Recommendation: For most applications in laboratories not equipped for HF cleavage, Boc-Arg(Pbf)-OH is the more practical and safer choice. Its compatibility with standard TFA cleavage protocols significantly simplifies the synthetic workflow. However, for the synthesis of complex peptides where complete and robust protection of the arginine side chain is paramount and the necessary safety infrastructure is in place, Boc-Arg(Z)₂-OH remains a viable, albeit more demanding, option.
Ultimately, the optimal choice depends on the specific peptide sequence, the scale of the synthesis, and the technical capabilities of the laboratory. A careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate arginine derivative to achieve their synthetic goals efficiently and safely.
References
- Peptide Synthesis. Bio-protocol.
- Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed.
- Technical Support Information Bulletin 1168. Aapptec Peptides.
- Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. National Institutes of Health.
- Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications.
- Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. ResearchGate.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Methods for the synthesis of arginine-containing peptides. Google Patents.
- Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. National Institutes of Health.
- Methods for the synthesis of arginine-containing peptides. Google Patents.
- Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. National Institutes of Health.
- HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Saurabh Khadse.
- Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. MDPI.
- How long should I let my cleavage reaction stir at room temperature?. Biotage.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
- Peptide Synthesis with the Boc Protecting Group. YouTube.
- Successful Development of a Method for the Incorporation of Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis using N Butylpyrrolidinone (NBP) as Solvent. ResearchGate.
- HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate.
- Hf cleavage and deprotection from resins. Slideshare.
- SPPS Tips For Success Handout. Mesa Labs.
- Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry (RSC Publishing).
- Enantioselective Syntheses of r-Fmoc-Pbf-[2- C]-L-arginine and Fmoc-[1,3 - Biochemistry.
Sources
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- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 9. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Scientist's Guide to Mass Spectrometry Validation of Peptides with Boc-Arg(Z)-OH: A Comparative Analysis
For researchers and professionals in peptide synthesis and drug development, confirming the identity and purity of intermediates is a non-negotiable checkpoint. When working with complex residues like arginine, the choice of protecting groups is pivotal, influencing not only the synthetic strategy but also the ease and reliability of analytical validation. The use of Nα-tert-Butoxycarbonyl (Boc) for the alpha-amino group and Benzyloxycarbonyl (Z) for the guanidinium side chain of arginine, as in Boc-Arg(Z)-OH, presents a unique set of challenges for mass spectrometry (MS) analysis.
This guide provides an in-depth, experience-driven approach to navigating these challenges. We will move beyond a simple protocol to explore the underlying chemistry of why these protected peptides are difficult to analyze and how to design a self-validating mass spectrometry workflow. Furthermore, we will objectively compare the performance of the this compound strategy with common alternatives, providing the data and rationale needed to make informed decisions in your own research.
Part 1: The Analytical Hurdle: Lability of Boc and Z Protecting Groups
The primary difficulty in the MS validation of peptides containing this compound stems from the inherent lability of both protecting groups under common ionization conditions. The Boc group is notoriously sensitive to acid and thermal stress, while the Z group is also susceptible to in-source decay.
Causality of In-Source Fragmentation: Electrospray ionization (ESI), the most common ionization technique for peptides, involves desolvation and ion generation through the application of heat and electric potential. These conditions can inadvertently provide enough energy to cleave the protecting groups before the intact peptide ion is ever detected by the mass analyzer.[1] This phenomenon, known as in-source fragmentation or in-source decay, can lead to a mass spectrum where the most abundant ions correspond to the deprotected or partially deprotected peptide, while the peak for the true, fully-protected molecular ion is weak or entirely absent.[2] This can mislead the researcher into believing the synthesis or purification has failed.
The two primary fragmentation pathways for the Boc group are:
-
Loss of the entire Boc group (-101.07 Da).
-
Loss of isobutylene from the Boc group (-56.06 Da), a common rearrangement.[1]
The Z group typically cleaves to lose the benzyloxycarbonyl moiety (-135.05 Da). Understanding these potential losses is critical for accurate spectral interpretation.
Caption: In-source fragmentation pathways for a this compound peptide.
Part 2: A Validated Protocol for Reliable MS Analysis
To overcome in-source decay, the core principle is to employ "soft" ionization conditions that are energetic enough to generate ions but gentle enough to preserve the labile protecting groups. This protocol is designed to be a self-validating system; if the expected molecular ion is observed with high intensity, it confirms both the integrity of the peptide and the suitability of the analytical method.
Experimental Protocol: Soft Ionization LC-MS
1. Sample Preparation:
- Solvent: Dissolve the peptide sample in a solvent compatible with reverse-phase chromatography, such as 50:50 Acetonitrile:Water with 0.1% Formic Acid.
- Rationale: Formic acid is a milder acid than the commonly used trifluoroacetic acid (TFA). TFA can induce deprotection of the Boc group even in the mobile phase before the sample reaches the mass spectrometer.[1]
- Concentration: Aim for a final concentration of approximately 100-200 fmol/µL.
2. Liquid Chromatography (LC) System:
- Column: A standard C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: A typical gradient would be 5-95% B over 5-10 minutes. The goal is rapid elution to minimize exposure to even mild acidic conditions.
3. Mass Spectrometer (ESI) Settings:
- Ionization Mode: Positive.
- Key Parameter - Fragmentor/Cone Voltage: This is the most critical parameter. Reduce the voltage significantly from standard peptide settings. Start at a low value (e.g., 60-80 V) and perform a few injections to find the optimal voltage that maximizes the intact molecular ion intensity while minimizing fragment ions.
- Rationale: The fragmentor or cone voltage controls the energy imparted to ions as they travel from the atmospheric pressure region into the vacuum of the mass spectrometer. Higher voltages accelerate ions and cause them to collide with gas molecules, inducing fragmentation.[2] By lowering this voltage, we minimize these collisions.
- Capillary Voltage: Standard settings are usually acceptable (e.g., 3500-4000 V).
- Gas Temperature (Drying Gas): Keep the temperature as low as possible while still allowing for efficient solvent evaporation (e.g., 250-300 °C).
- Rationale: The Boc group is thermally labile. Lowering the source temperature reduces the risk of thermal degradation before ionization.[2]
4. Data Analysis & Interpretation:
- First, calculate the theoretical monoisotopic mass of the fully protected peptide.
- Search the spectrum for the corresponding [M+H]⁺ ion. Also look for common adducts like [M+Na]⁺ and [M+K]⁺.
- If the intact ion is not the base peak, look for the predicted fragment ions corresponding to the loss of Boc, isobutylene, and the Z group. The presence of these, along with a weaker molecular ion, still provides strong evidence for the peptide's identity.
| Species | Description | Mass Shift from [M+H]⁺ | Expected m/z (for a hypothetical M=1000 Da) |
| [M+H]⁺ | Intact Protected Peptide | - | 1001.0 |
| [M+Na]⁺ | Sodium Adduct | +21.98 | 1022.98 |
| [M+H - C₄H₈]⁺ | Loss of isobutylene from Boc | -56.06 | 944.94 |
| [M+H - Boc]⁺ | Loss of entire Boc group | -101.07 | 899.93 |
| [M+H - Z]⁺ | Loss of Z group | -135.05 | 865.95 |
| [M+H - Boc - Z]⁺ | Loss of both protecting groups | -236.12 | 764.88 |
| Caption: Table of expected m/z values for a hypothetical peptide (MW=1000) with this compound. |
Part 3: Comparative Analysis of Alternative Arginine Protecting Groups
The choice of this compound is often dictated by the overall synthetic scheme (e.g., Boc-based solid-phase peptide synthesis). However, when flexibility exists, or when MS validation is paramount, it is crucial to understand the alternatives. The most common are sulfonyl-based protecting groups like Tosyl (Tos) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).[3][4]
| Derivative | Protecting Group | Key Characteristics for MS Validation | Cleavage Conditions (Synthesis) |
| Boc-Arg(Z)₂-OH | Benzyloxycarbonyl (Z) | Two Z groups provide robust protection but are labile in MS, requiring soft ionization. | H₂/Pd, HBr/AcOH[5] |
| Boc-Arg(Tos)-OH | p-Toluenesulfonyl (Tos) | Very stable group. Less prone to in-source fragmentation, often yielding a clean molecular ion. | Strong acids (e.g., HF, TFMSA).[6] |
| Boc-Arg(Pbf)-OH | Pbf | More acid-labile than Tos. Can still exhibit some in-source fragmentation, but generally more stable than Boc/Z. | Moderate acids (e.g., TFA).[4][7] |
| Caption: Comparison of common protected arginine derivatives for Boc-SPPS. |
Expert Insights:
-
Boc-Arg(Tos)-OH: From a purely analytical standpoint, the Tos group is often superior for MS validation due to its stability. It provides a high-confidence molecular ion peak under a wider range of MS conditions. However, its requirement for harsh cleavage reagents like hydrogen fluoride (HF) in synthesis makes it less desirable for complex, sensitive peptides and requires specialized lab equipment.[6]
-
Boc-Arg(Pbf)-OH: This derivative offers a compromise. The Pbf group is cleaved by trifluoroacetic acid (TFA), making it compatible with modern, milder cleavage protocols.[4] While more stable than Z, it can still be susceptible to fragmentation, though often to a lesser extent.
-
This compound: This derivative remains relevant, especially in solution-phase synthesis or when orthogonality with other groups is required.[8] With the optimized MS protocol described above, its analytical challenges can be effectively managed.
The following workflow can guide the selection process based on project priorities.
Caption: Decision workflow for selecting a protected arginine derivative.
Conclusion
The successful mass spectrometric validation of peptides containing this compound is not only achievable but can be routine with a proper understanding of the underlying chemical principles and careful optimization of instrument parameters. By prioritizing soft ionization techniques—specifically, by minimizing the fragmentor voltage and source temperature—one can reliably observe the intact molecular ion and avoid the misleading spectra generated by in-source decay.
While alternatives like Boc-Arg(Tos)-OH may offer simpler analysis, they come with significant trade-offs in the synthetic workflow, particularly the need for harsh cleavage conditions. The choice of protecting group should therefore be a holistic one, balancing the demands of synthesis, purification, and analysis. By employing the protocols and comparative data in this guide, researchers can confidently validate their protected peptide intermediates, ensuring the integrity of their materials as they advance toward their final target molecules.
References
- Google. (2026).
- Di Donna, L., Napoli, A., & Sindona, G. (2001). Structure evaluation of protected synthetic peptides by ESI and FAB high resolution MS/MS. This source discusses the challenges of analyzing protected peptides, noting that acid-labile groups can be easily lost.
- Al-Rifai, M., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing. This paper mentions Pbf as a popular protecting group for arginine.
- Guth, A. M., et al. (2021). Peptide–Spectrum Match Validation with Internal Standards (P–VIS). Journal of the American Society for Mass Spectrometry.
- García-Ramos, Y., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules. This article discusses various arginine protecting groups and their stability.
- Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. This guide provides an overview of various protecting groups, including Z (Benzyloxycarbonyl) and Boc, and their cleavage conditions.
- Dupierris, V., et al. (2009). A toolbox for validation of mass spectrometry peptides identification and generation of database: IRMa. Bioinformatics.
- García-Ramos, Y., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. National Institutes of Health. This article provides a detailed discussion on the challenges and strategies related to arginine protection in peptide synthesis.
- MilliporeSigma. (n.d.). Amino Acid Derivatives for Peptide Synthesis. This resource compares different protecting groups for arginine, including Tos and Pbf, and their cleavage conditions.
- BenchChem. (2025). Technical Support Center: Mass Spectrometry Analysis of Peptides with Boc-Arg-Ome. This technical note explicitly discusses the lability of the Boc group under ESI conditions and recommends using formic acid over TFA and lowering fragmentor voltage.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. This resource provides general information on how different functional groups fragment in a mass spectrometer.
- Conn, M. P., et al. (2020). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. JoVE. This article provides protocols for peptide synthesis and LC-MS analysis.
- Bundey, R. A., et al. (2008). Limitations of mass spectrometry-based peptidomic approaches. Journal of Chromatography B. This paper discusses the challenges and limitations in detecting and identifying peptides using mass spectrometry.
- ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. This discussion forum provides practical advice from scientists on preventing Boc group fragmentation in ESI-MS, including lowering fragmentor voltage and using MALDI.
- ResearchGate. (n.d.). Validation of the identified peptides using synthetic peptide. This resource shows examples of validating peptide identifications by comparing MS/MS spectra of experimental and synthetic peptides.
- Iwasaki, Y., & Ohashi, Y. (2020). Structure and m/z of Singly Charged Even-Electron Fragment Ions in Organic Mass Spectrometry. Mass Spectrometry.
- BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Characterization of Peptides with D-Arg(Pbf). This guide discusses the mass spectrometric behavior of peptides containing the Pbf protecting group.
- Aapptec. (n.d.). Boc-Arg(Tos)-OH. This product page describes Boc-Arg(Tos)-OH as a common derivative for Boc SPPS and notes its removal with HF or TMSOTf.
- CASSS. (2018). Challenges in Peptide Mapping Mass Spectrometry of Biopharmaceuticals. This presentation highlights various challenges encountered in the mass spectrometric analysis of biopharmaceuticals.
- Guckert, J. D., et al. (2005). Mass spectrometry of arginine-containing peptides. Google Patents.
- Dikler, S., et al. (1997). Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone. Journal of Mass Spectrometry. This research article explores chemical derivatization to improve the fragmentation and sequencing of arginine-containing peptides.
- Sigma-Aldrich. (n.d.). Boc-D-Arg(Tos)-OH.
- Iwasaki, Y., & Ohashi, Y. (2020). Structure and m/z of Singly Charged Even-Electron Fragment Ions in Organic Mass Spectrometry. National Institutes of Health. This paper provides a theoretical basis for predicting fragment m/z values.
- Martin, N. I., & Liskamp, R. M. (2005). Enantioselective Syntheses of r-Fmoc-Pbf-[2-13C]-L-arginine and Fmoc-[1,3-13C2]-L-proline. The Journal of Organic Chemistry. This paper details the synthesis of Pbf-protected arginine.
- Aapptec. (n.d.). Boc-Arg(Z)₂-OH. This product page describes the use of Boc-Arg(Z)₂-OH in applications requiring full protection of the arginine side chain.
- Coin, I., et al. (2007). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Nature Protocols. This protocol outlines the use of Boc protection in peptide synthesis.
- BenchChem. (2025). Boc-Arg(Boc)₂-OH vs. Fmoc-Arg(Pbf)-OH in Peptide Synthesis. This guide compares different arginine protection strategies, noting the acid lability of the Pbf group.
- D'Apolito, O., et al. (2024). Decoding the Challenges: navigating Intact Peptide Mass Spectrometry-Based Analysis for Biological Applications. Critical Reviews in Analytical Chemistry.
- ResearchGate. (2024). Decoding the Challenges: navigating Intact Peptide Mass Spectrometry-Based Analysis for Biological Applications | Request PDF. This provides access to a review on the pitfalls and challenges of LC-MS methods for intact peptide analysis.
- ResearchGate. (2026). Mass Spectrometry for the Structural Elucidation of Peptide-Based Therapeutics. This article discusses the application of mass spectrometry for characterizing peptide and protein therapeutics.
- Vaisar, T., & Urban, F. (2004). Fragmentation of protonated dipeptides containing arginine. Effect of activation method. Journal of the American Society for Mass Spectrometry.
- Aapptec. (n.d.). Boc-Thr[Fmoc-Arg(Pbf)]-OH. This product page provides information on a pseudoproline dipeptide containing Pbf-protected arginine.
- Garcia de la Torre, B., et al. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry. This paper discusses the challenges of incorporating Fmoc-Arg(Pbf)-OH, including side reactions.
- Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. This educational resource explains how fragmentation patterns are formed and interpreted in mass spectrometry.
- LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. This page explains the origin of fragmentation patterns and how ion stability influences them.
- LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups.
- University of Arizona. (n.d.). Interpretation of mass spectra. This educational material provides a guide to interpreting mass spectra, including the stability of fragment ions.
- LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. This page details the characteristic fragmentation patterns for functional groups like alcohols, amines, and carbonyls.
- Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. This video explains common fragmentation patterns for different classes of organic compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 8. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Arginine Side-Chain Protection: A Comparative Analysis of Z, Tos, and Pbf
For researchers, scientists, and professionals in drug development, the synthesis of arginine-containing peptides is a frequent yet formidable challenge. The highly basic and nucleophilic nature of the arginine guanidinium group necessitates robust protection to prevent side reactions and ensure the fidelity of the final peptide product. The choice of the arginine side-chain protecting group is a critical decision that profoundly impacts the overall success of a peptide synthesis campaign, influencing everything from coupling efficiency to the final cleavage and purification.
This guide provides an in-depth, objective comparison of three widely utilized arginine side-chain protecting groups: the classical benzyloxycarbonyl (Z or Cbz), the stalwart tosyl (Tos), and the modern 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). We will delve into the chemical rationale behind their use, compare their performance based on available experimental data, and provide detailed protocols for their application and removal.
The Critical Role of Arginine Side-Chain Protection
The guanidinium group of arginine, with a pKa of approximately 12.5, is protonated under physiological conditions and remains highly nucleophilic. During peptide synthesis, an unprotected guanidinium group can lead to several undesirable side reactions, including:
-
δ-Lactam Formation: The guanidinium group can attack the activated C-terminus of the arginine residue, leading to the formation of a stable six-membered ring and termination of the peptide chain.
-
Guanidinylation: The unprotected side chain can react with other activated amino acids in the synthesis, leading to branched peptides.
-
Reduced Solubility: The highly polar nature of the unprotected guanidinium group can lead to poor solubility of the protected peptide in the organic solvents commonly used in solid-phase peptide synthesis (SPPS).
The ideal arginine protecting group should be stable throughout the synthesis, not interfere with coupling reactions, and be cleanly removed under conditions that do not degrade the final peptide.
Comparative Analysis of Z, Tos, and Pbf Protecting Groups
The choice between Z, Tos, and Pbf is often dictated by the overall synthetic strategy, specifically the choice of Nα-protection (Boc or Fmoc) and the desired cleavage conditions.
| Protecting Group | Chemical Structure | Primary Synthetic Strategy | Stability | Cleavage Conditions | Key Advantages | Key Disadvantages |
| Z (Cbz) | Benzyloxycarbonyl | Solution-phase, some Boc-SPPS | Stable to mild acids and bases | Catalytic hydrogenolysis (e.g., H₂/Pd), strong acids (HBr/AcOH) | Orthogonal to many other protecting groups | Not readily compatible with standard Fmoc-SPPS; requires a separate deprotection step. |
| Tos (Tosyl) | p-Toluenesulfonyl | Boc-SPPS | Very stable to acidolysis (TFA) | Strong acids (HF, TFMSA) | High stability, cost-effective | Harsh cleavage conditions; can lead to side reactions with sensitive residues (e.g., Trp). |
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Fmoc-SPPS | Stable to piperidine, labile to moderate acids | TFA-based cocktails | Mild cleavage conditions; reduced side reactions compared to Pmc.[1] | High cost; can be difficult to remove from sterically hindered or multiple-Arg peptides.[2][3] |
Chemical Structures and Deprotection Pathways
Figure 1: Chemical structures and deprotection pathways for Z, Tos, and Pbf protected arginine.
Experimental Performance and Considerations
Cleavage Efficiency
Direct quantitative comparison of cleavage efficiency under identical conditions is challenging due to the different synthetic strategies in which these protecting groups are typically employed. However, based on extensive literature, a qualitative and semi-quantitative understanding can be established.
-
Pbf: The Pbf group is designed for high acid lability in Fmoc-SPPS.[2] Cleavage is typically rapid, often complete within 2-4 hours using a standard TFA cocktail.[4] However, for peptides containing multiple arginine residues, extended cleavage times may be necessary.[5] For instance, one study suggests adding an extra hour of cleavage time for each arginine residue beyond the first.[5]
-
Tos: The Tos group is significantly more stable and requires harsh acidic conditions for removal. Standard HF cleavage protocols for peptides containing Arg(Tos) often recommend reaction times of up to 2 hours at 0-5°C. Incomplete cleavage is a common issue, especially in complex peptides.
-
Z: The Z group is typically removed by catalytic hydrogenolysis, which is a highly efficient and clean method. However, the catalyst can be poisoned by sulfur-containing residues like methionine and cysteine. Alternatively, strong acids like HBr in acetic acid can be used, but this method is less common in modern peptide synthesis.
Side Reactions and Mitigation Strategies
The cleavage of arginine protecting groups, particularly the sulfonyl-based Tos and Pbf, can generate reactive cationic species that lead to side reactions with sensitive amino acid residues.
-
Tryptophan Alkylation: The indole side chain of tryptophan is particularly susceptible to alkylation by carbocations generated during cleavage. This is a known issue with Pmc, the predecessor to Pbf.[1] While Pbf reduces this side reaction, the use of scavengers is still crucial.[1] Thioanisole is a common scavenger used to trap these reactive species.[6]
-
Sulfonation: In the absence of suitable scavengers, the cleaved sulfonyl protecting groups from Tos and Pbf can lead to the O-sulfonation of serine and threonine residues.[7]
The choice of scavengers in the cleavage cocktail is therefore critical. A standard "Reagent K" cocktail for peptides containing sensitive residues often includes TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT). For arginine-containing peptides, "Reagent R" with a composition of TFA/thioanisole/EDT/anisole is often recommended.
Experimental Protocols
Deprotection of Z-Arginine via Catalytic Hydrogenolysis
Causality: This method is chosen for its mildness and high efficiency when compatible with the peptide sequence. The palladium catalyst facilitates the cleavage of the benzyl-oxygen bond by molecular hydrogen.
Protocol:
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture of methanol and water.
-
Catalyst Addition: Add 10% palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry.
-
Work-up: Remove the solvent under reduced pressure to obtain the deprotected peptide.
Cleavage of Tos-Arginine using High HF
Causality: The extreme acidity of liquid hydrogen fluoride is required to cleave the stable tosyl group. Scavengers are essential to prevent side reactions from the carbocations generated.
Protocol:
-
Apparatus: Use a specialized HF cleavage apparatus.
-
Preparation: Place the peptide-resin and a Teflon-coated stir bar in the reaction vessel. Add the appropriate scavengers (e.g., anisole, p-cresol).
-
Cooling: Cool the reaction vessel in a dry ice/acetone bath.
-
HF Distillation: Distill anhydrous liquid HF into the reaction vessel.
-
Cleavage: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Collect the crude peptide by filtration and wash with cold ether.
Cleavage of Pbf-Arginine using TFA Cocktail
Causality: Trifluoroacetic acid provides the necessary acidity to cleave the acid-labile Pbf group, while scavengers protect sensitive residues from reactive cations generated during the process.[8]
Protocol:
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.[4]
-
Peptide Precipitation: Filter the cleavage mixture into cold diethyl ether to precipitate the peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum.
Figure 2: Experimental workflow for the cleavage of Pbf-protected arginine peptides.
Conclusion and Recommendations
The selection of an arginine side-chain protecting group is a nuanced decision that requires careful consideration of the synthetic strategy and the specific characteristics of the target peptide.
-
Z (Cbz): Best suited for solution-phase synthesis where its orthogonality can be fully exploited. Its use in SPPS is limited.
-
Tos (Tosyl): A robust and cost-effective option for Boc-SPPS, particularly for peptides that are not sensitive to harsh acid cleavage. Its high stability makes it a reliable choice when acid lability is not a concern.
-
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The current standard for Fmoc-SPPS due to its high acid lability and the milder cleavage conditions it allows.[2][3] While it is the most expensive option, the higher purity of the crude peptide and the reduced risk of side reactions often justify the cost, especially for complex and sensitive peptides.[1]
Ultimately, the optimal choice will depend on a careful evaluation of the trade-offs between stability, cleavage conditions, potential for side reactions, and cost. By understanding the chemical principles and experimental nuances of each protecting group, researchers can make informed decisions to enhance the success of their peptide synthesis endeavors.
References
- Atherton, E., Sheppard, R. C., & Ward, P. (1985). The p-methoxybenzenesulphonyl group for guanidino-protection in solid-phase peptide synthesis. J. Chem. Soc., Perkin Trans. 1, 2065-2073.
- Fields, C. G., & Fields, G. B. (1993). H-nmr-spectroscopic-analysis of trifluoroacetic-acid cleavage and deprotection of pmc-protected arginine-containing peptides. Tetrahedron Letters, 34(42), 6661-6664.
- Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis.
- CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. [Link]
- AAPPTec. (n.d.).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid–protecting groups. Chemical reviews, 109(6), 2455-2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Jaeger, E., Remmer, H. A., Jung, G., Metzger, J., Oberthür, W., Rücknagel, K. P., ... & Zetl, I. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological chemistry Hoppe-Seyler, 374(5), 349-362.
- Lopez, J., Mahama, A., Kumar, A., Albericio, F., & de la Torre, B. G. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International journal of molecular sciences, 21(12), 4464. [Link]
- Ramage, R., & Green, J. (1987). The 2,2,5,7,8-pentamethylchroman-6-sulphonyl (Pmc) group for arginine protection in solid phase peptide synthesis. Tetrahedron Letters, 28(20), 2287-2290.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- ResearchGate. (2021). How much time do your reaction take when cleaving arginine-rich peptides?. [Link]
- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
- Aapptec. (n.d.).
- Aapptec. (n.d.). Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc). [Link]
- ResearchGate. (2022). Do I need to protect Fmoc-Arg in solid phase peptide synthesis ?. [Link]
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Orthogonal Protection Strategies in Peptide Synthesis: A Comparative Guide to Boc-Arg(Z)-OH and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids is a critical decision that profoundly influences the efficiency of synthesis, the purity of the final peptide, and the overall yield. The highly basic guanidinium side chain of arginine, in particular, demands robust protection to prevent undesirable side reactions during peptide assembly. This guide provides an objective, in-depth comparison of orthogonal protection strategies involving Nα-Boc-L-arginine, with a special focus on the utility of the benzyloxycarbonyl (Z) protected derivative, Boc-Arg(Z)-OH. We will objectively compare its performance with other common alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Strategic Imperative of Arginine Side-Chain Protection
The guanidinium group of arginine is strongly basic (pKa ≈ 12.5) and nucleophilic, necessitating its protection during SPPS to prevent side reactions such as acylation of the guanidinium group and the most significant intramolecular cyclization to form an inactive δ-lactam during activation of the carboxylic acid for coupling. This δ-lactam formation terminates the peptide chain and significantly reduces the yield of the desired peptide.[1] The ideal protecting group for arginine's side chain must be stable throughout the synthesis cycles and selectively removable under conditions that do not affect other protecting groups or the peptide-resin linkage.
The two dominant orthogonal strategies in SPPS are the Boc/Bzl and Fmoc/tBu approaches.[2] The Boc/Bzl strategy, the focus of this guide, employs an acid-labile Boc group for temporary Nα-protection, which is removed by a moderate acid like trifluoroacetic acid (TFA), and more acid-stable, benzyl-type protecting groups for the side chains, which are typically cleaved with a strong acid such as anhydrous hydrogen fluoride (HF) in the final step.[3]
A Comparative Analysis of Arginine Protecting Groups in Boc-SPPS
The selection of the arginine side-chain protecting group within the Boc/Bzl strategy is a trade-off between stability, ease of removal, and the propensity for side reactions. Here, we compare the performance of this compound with other commonly used derivatives.
| Parameter | This compound | Boc-Arg(Tos)-OH | Boc-Arg(NO₂)-OH | Boc-Arg(Boc)₂-OH |
| Side-Chain Protection | Benzyloxycarbonyl (Z) | Tosyl (Tos) | Nitro (NO₂) | Di-tert-butoxycarbonyl (di-Boc) |
| Primary Side Reaction | Minimal during coupling | Modification of Trp by cleaved Tos group | Ornithine formation during HF cleavage | High propensity for δ-lactam formation[4] |
| Coupling Efficiency | Generally high | Generally high[4] | Generally high | Can be significantly lower due to δ-lactam formation[4] |
| Deprotection Conditions | Catalytic Transfer Hydrogenation | Harsh acidolysis (anhydrous HF)[4] | Harsh acidolysis (HF) or reduction (e.g., SnCl₂)[5] | Mild acidolysis (TFA)[6] |
| Handling Safety | Standard laboratory procedures | Requires specialized HF apparatus and stringent safety protocols[4] | Standard laboratory procedures for synthesis; HF cleavage requires specialized setup | Standard laboratory procedures |
| Orthogonality | High: Removable in the presence of acid-labile groups | Low: Cleaved under the same class of reagents as other Bzl groups | Moderate: Orthogonal to TFA, but cleavage can be harsh | Low: Cleaved under the same conditions as Nα-Boc |
The Case for this compound: A Strategy of True Orthogonality
This compound, and more commonly its di-Z protected form, Boc-Arg(Z)₂-OH, offers a distinct advantage in the realm of orthogonal protection. The Z group is stable to the acidic conditions used for Nα-Boc removal (TFA) and the strong acid (HF) used for cleaving most other side-chain protecting groups in the Boc/Bzl strategy.[7] Its removal is achieved through catalytic transfer hydrogenation, a mild and highly selective method that utilizes a hydrogen donor (e.g., formic acid, ammonium formate) in the presence of a palladium catalyst.[8] This provides a truly orthogonal deprotection scheme, allowing for the selective unmasking of the arginine side chain while all other protecting groups, including acid-labile benzyl esters, remain intact.
This orthogonality is particularly valuable in the synthesis of complex peptides requiring site-specific modifications, such as cyclization or labeling on the arginine side chain.
The Workhorse: Boc-Arg(Tos)-OH
Boc-Arg(Tos)-OH is the most widely used arginine derivative in Boc-SPPS.[9] The tosyl group provides robust protection to the guanidinium function and is stable to the repetitive TFA treatments. However, its removal requires harsh treatment with anhydrous HF, which can be detrimental to sensitive peptides and necessitates specialized, hazardous equipment.[4] A significant drawback is the potential for the cleaved tosyl group to alkylate the indole ring of tryptophan residues, a side reaction that can be suppressed but not always eliminated by the use of scavengers.[4]
An Alternative with Caveats: Boc-Arg(NO₂)-OH
The nitro group in Boc-Arg(NO₂)-OH is a strong electron-withdrawing group that effectively reduces the nucleophilicity of the guanidinium side chain, thereby minimizing δ-lactam formation.[5] It is stable to TFA and can be removed by HF cleavage. Alternatively, it can be reduced using reagents like SnCl₂, offering another deprotection pathway.[5] However, a notable side reaction during HF cleavage is the formation of ornithine residues.[10]
The Double-Edged Sword: Boc-Arg(Boc)₂-OH
The di-Boc protected arginine derivative presents an appealing feature: the side-chain Boc groups are labile to TFA, the same reagent used for Nα-Boc deprotection.[6] This would seemingly simplify the final cleavage step. However, this derivative has a very high propensity for δ-lactam formation during the coupling step, which can lead to significantly lower coupling efficiencies and truncated peptide sequences.[4] Studies on the Fmoc-analogue have shown a rapid conversion to the inactive lactam upon activation.[1]
Experimental Workflows and Protocols
To provide a practical comparison, we present detailed, step-by-step methodologies for key experiments in Boc-SPPS.
General Boc-SPPS Cycle
This cycle is repeated for each amino acid to be incorporated into the peptide chain.
Caption: Generalized workflow for a single cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Standard Boc-SPPS Cycle
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x).[11]
-
-
Neutralization:
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3x) and N,N-dimethylformamide (DMF) (3x).[6]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-protected amino acid (2-4 equivalents relative to resin substitution) and a suitable activating agent (e.g., HBTU/HOBt, 2-4 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours. Monitor the reaction for completion using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Orthogonal Deprotection of Arg(Z)
The key advantage of using this compound is the ability to deprotect the arginine side chain on the resin without affecting other protecting groups.
Caption: Workflow for the orthogonal deprotection and modification of an arginine side chain.
Protocol 2: On-Resin Catalytic Transfer Hydrogenation of the Z-Group
-
Resin Preparation: After incorporation of this compound and subsequent Nα-Boc deprotection, wash the peptide-resin with DMF and then with methanol.
-
Catalyst Suspension: In a separate flask, suspend 10% Palladium on carbon (Pd/C) (catalytic amount) in a suitable solvent mixture such as methanol or a methanol/DMF mixture.
-
Hydrogenation Reaction:
-
Add the Pd/C suspension to the peptide-resin.
-
Add a hydrogen donor, such as formic acid (a good solvent for most peptides) or ammonium formate.[8]
-
Agitate the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the peptide sequence and scale. Monitor the reaction progress by cleaving a small amount of peptide from the resin and analyzing by HPLC-MS.
-
-
Post-Reaction Washing:
-
Filter the resin to remove the catalyst.
-
Wash the resin thoroughly with methanol, DMF, and DCM to remove any residual reagents and byproducts.
-
-
Further Steps: The resin with the deprotected arginine side chain is now ready for site-specific modification or for the continuation of the peptide synthesis.
Final Cleavage Protocols
The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups.
Protocol 3: Standard HF Cleavage for Peptides with Arg(Tos)
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Resin Preparation: Dry the final peptide-resin thoroughly under high vacuum.
-
Scavenger Addition: Place the dried peptide-resin in the HF reaction vessel with a Teflon-coated stir bar. Add a scavenger mixture (e.g., anisole, p-cresol) to trap the carbocations generated during cleavage.
-
HF Cleavage:
-
Cool the reaction vessel in a dry ice/methanol bath.
-
Distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0-5 °C for 1-2 hours. Peptides containing Arg(Tos) may require longer cleavage times.[1]
-
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation and Washing:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.
-
-
Extraction and Lyophilization: Extract the peptide from the resin with an appropriate solvent (e.g., aqueous acetic acid) and lyophilize to obtain the crude peptide.
Conclusion and Recommendations
The choice of arginine protecting group in Boc-SPPS is a critical decision that must be tailored to the specific requirements of the target peptide and the available laboratory resources.
-
For routine peptide synthesis where tryptophan is absent and access to an HF apparatus is available, Boc-Arg(Tos)-OH remains a robust and reliable choice due to its high coupling efficiency and stability.
-
When true orthogonality is required for site-specific modification of the arginine side chain, this compound is the superior option. Its deprotection via catalytic transfer hydrogenation offers a mild and selective method that is compatible with acid-labile protecting groups.
-
Boc-Arg(Boc)₂-OH should be used with caution due to its high propensity for δ-lactam formation, which can severely compromise the synthesis yield.
A thorough understanding of the chemical principles and potential side reactions associated with each protecting group is paramount for the successful synthesis of arginine-containing peptides. This guide provides the foundational knowledge and practical protocols to navigate these challenges and optimize your peptide synthesis strategies.
References
- BenchChem. "Application of Boc-Arg(Boc)2-OH in the Synthesis of Therapeutic Peptides: Application Notes and Protocols." BenchChem Technical Support, 2025.
- BenchChem. "Common side reactions associated with Boc-arg(boc)2-OH and their prevention." BenchChem Technical Support, 2025.
- Aapptec Peptides. "Boc-Arg(Z)2-OH [51219-19-3]." Aapptec Peptides Product Page.
- BenchChem. "Advantages of using Boc-arg(boc)2-OH over other arginine derivatives like Boc-Arg(Tos)." BenchChem Technical Support, 2025.
- ChemPep. "Boc Solid Phase Peptide Synthesis." ChemPep Technical Resources.
- Bio-protocol. "Peptide Synthesis." Bio-protocol, vol. 1, no. 1, 2011.
- Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis, 3rd ed." Wiley-Interscience, 1999.
- Google Patents. "Methods for the synthesis of arginine-containing peptides." EP1968995A1.
- BenchChem. "Application Notes and Protocols for the Use of Boc-Arg(Boc)2-OH in Solution-Phase Peptide Synthesis." BenchChem Technical Support, 2025.
- AAPPTec. "Overview of Custom Peptide Synthesis." AAPPTec Resources.
- Aapptec Peptides. "Practical Synthesis Guide to Solid Phase Peptide Chemistry." Aapptec Peptides Resources.
- Aapptec Peptides. "SYNTHESIS NOTES." Aapptec Peptides Resources.
- Anwer, M. K., and Spatola, A. F. "A convenient method for the removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid." Synthesis, 1980(12), 929-932.
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Applic
- Advanced ChemTech. "Fmoc-Arg(Boc)2-OH – An excellent derivative for Fmoc SPPS of Arg-containing peptide." Advanced ChemTech Product Page.
- Albericio, F., et al. "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis." International journal of molecular sciences, vol. 21, no. 12, 2020, p. 4464.
- Google Patents. "Methods for the synthesis of arginine-containing peptides." WO2019234108A1.
- BenchChem. "Technical Support Center: Optimizing Coupling of Boc-Arg-OMe in SPPS." BenchChem Technical Support, 2025.
- BenchChem. "A Comparative Analysis of Arginine Protecting Groups on Peptide Purity." BenchChem Technical Support, 2025.
- Isidro-Llobet, A., et al. "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis." Molecules, vol. 25, no. 12, 2020, p. 2786.
- BenchChem. "Boc-Arg(Boc)2-OH vs. Fmoc-Arg(Pbf)-OH in Peptide Synthesis." BenchChem Technical Support, 2025.
- Aapptec Peptides. "Boc-Arg(Tos)-OH [13836-37-8]." Aapptec Peptides Product Page.
- Davies, S. G., et al. "Orthogonal N,N-deprotection strategies of β-amino esters." Journal of the Chemical Society, Perkin Transactions 1, 1998, pp. 1075-1084.
- Reddit. "Why does Arginine for SPPS only need one protecting group on the guanidine?" r/chemistry, 2023.
- Miyamoto, H., et al. "Organocatalytic asymmetric transfer hydrogenation in aqueous media using resin-supported peptide having a polyleucine tether.
- Pennington, M. W., and Dunn, B. M. "HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy." Methods in molecular biology, vol. 35, 1994, pp. 41-62.
- Pennington, M. W. "HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy." Methods in Molecular Biology, vol. 35, 1994, pp. 41-62.
- Slideshare. "Hf cleavage and deprotection from resins.
- Otvos, L., et al. "Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis." Journal of peptide science, vol. 6, no. 1, 2000, pp. 1-13.
- Biosynth. "Protecting Groups in Peptide Synthesis." Biosynth Resources.
- Sultane, P. R., et al. "A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups." Tetrahedron Letters, vol. 56, no. 23, 2015, pp. 3209-3212.
- Tian, Z., et al. "Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH." International journal of peptide and protein research, vol. 42, no. 2, 1993, pp. 155-8.
- ResearchGate.
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A Senior Application Scientist's Guide to Arginine Incorporation: Boc vs. Fmoc Strategies
Incorporating arginine into a peptide sequence is a frequent necessity in the design of therapeutic peptides, cell-penetrating motifs, and various research tools. However, the unique nature of arginine's side chain—the highly basic and nucleophilic guanidinium group—presents a significant challenge in solid-phase peptide synthesis (SPPS).[1][2] Proper protection of this functional group is paramount to prevent unwanted side reactions and ensure high-purity synthesis of the target peptide.[3]
The two dominant strategies in SPPS, tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, offer distinct approaches to managing the arginine challenge.[4][] This guide provides an in-depth, objective comparison of these two methods, grounded in chemical principles and supported by experimental insights, to help researchers make informed decisions for their specific synthetic needs.
The Guanidinium Challenge: Why Protection is Non-Negotiable
The guanidinium group of arginine has a pKa of ~12.5, making it protonated and positively charged under most physiological and synthetic conditions. While this protonation reduces its nucleophilicity, the unprotected group can still lead to several complications during synthesis:
-
Side Reactions: The guanidinium group can participate in undesired acylation or modification, especially during activation of the incoming amino acid's carboxyl group.
-
Solubility Issues: Protecting the guanidinium group can improve the solubility of the arginine derivative in common SPPS solvents like N,N-Dimethylformamide (DMF).[6][7]
-
Intramolecular Cyclization: During the activation step, the arginine derivative itself can undergo intramolecular cyclization to form a δ-lactam, an inactive species that terminates the peptide chain.[8][9]
Therefore, effective and robust protection of the arginine side chain is a critical component of any successful peptide synthesis strategy.[1]
The Boc Strategy: The Classic Workhorse
The Boc/Benzyl (Bzl) strategy, pioneered by Merrifield, is a well-established method particularly effective for long or complex peptide sequences.[4][10] It relies on a principle of graded acid lability for deprotection.
Chemical Strategy:
-
α-Amino Protection: The temporary Nα-amino group is protected by the Boc group, which is removed at each cycle using a moderate acid, typically trifluoroacetic acid (TFA).[4][8]
-
Side-Chain Protection: The "permanent" side-chain protecting groups, including that on arginine, are more robust and designed to be stable to the repeated TFA treatments. These groups are removed in the final step, concurrently with cleavage from the resin, using a very strong acid like anhydrous hydrogen fluoride (HF).[4][8][11]
For arginine, the most common side-chain protecting group in Boc chemistry is the Tosyl (Tos) group.[7][12][13]
Boc-Arg(Tos)-OH: Advantages and Disadvantages
Advantages:
-
Reduced Aggregation: The strong acidic conditions used throughout Boc-SPPS can help to disrupt intermolecular hydrogen bonds, reducing peptide aggregation on the solid support, which is a major advantage for synthesizing long or hydrophobic peptides.[4]
-
High Reliability: The chemistry is robust and has been validated over decades for the synthesis of very large peptides and small proteins.[11]
Disadvantages:
-
Harsh Final Cleavage: The use of anhydrous HF for final deprotection is a significant drawback.[14] HF is extremely corrosive, toxic, and requires specialized, expensive equipment made of Teflon or Kel-F.[14][15][16]
-
Potential for Side Reactions: The strong acid cleavage can degrade sensitive residues. Furthermore, the Tosyl group's removal can be slow, sometimes requiring extended reaction times (up to 2 hours) in HF.[17] Incomplete deprotection or side reactions leading to ornithine derivatives can occur.[18]
-
Quasi-Orthogonal System: The strategy is considered "quasi-orthogonal" because the distinction between Boc and side-chain deprotection relies on different kinetics of acidolysis rather than completely different chemical mechanisms.[10]
Experimental Workflow: Boc-SPPS Cycle for Arginine Incorporation
The following diagram illustrates the key steps in a typical Boc-SPPS cycle when incorporating an arginine residue.
Caption: Boc-SPPS workflow for incorporating Boc-Arg(Tos)-OH.
The Fmoc Strategy: The Modern Standard
The Fmoc/tert-Butyl (tBu) strategy is the most widely used approach in modern peptide synthesis.[7] Its popularity stems from its use of milder, base-labile deprotection conditions for the α-amino group, avoiding the repeated use of acid that characterizes the Boc strategy.
Chemical Strategy:
-
α-Amino Protection: The temporary Nα-amino group is protected by the Fmoc group, which is removed at each cycle using a mild organic base, typically 20% piperidine in DMF.[][19]
-
Side-Chain Protection: The "permanent" side-chain protecting groups are acid-labile (e.g., tBu, Trt) and are removed in the final step with a moderately strong acid, typically a TFA "cocktail" containing various scavengers.[4][20]
For arginine, the most common side-chain protecting group in Fmoc chemistry is the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[2][21][22] Other sulfonyl-type groups like Pmc (more acid-stable) and Mtr are also used, but Pbf offers a good balance of stability and cleavage efficiency.[6][21]
Fmoc-Arg(Pbf)-OH: Advantages and Disadvantages
Advantages:
-
Milder Conditions: The overall process is much milder. The base-labile Fmoc deprotection is compatible with many acid-sensitive functionalities, and the final TFA cleavage is far less harsh and hazardous than HF.[4][]
-
Fully Orthogonal: The use of base for Nα-deprotection and acid for final cleavage represents a truly orthogonal protection scheme, providing excellent chemical selectivity.[10][23][24]
-
Wide Applicability: The method is suitable for both manual and automated peptide synthesizers and does not require specialized equipment for cleavage.
Disadvantages:
-
δ-Lactam Formation: The activation of Fmoc-Arg(Pbf)-OH, particularly with carbodiimide reagents, has a known propensity to cause intramolecular cyclization, forming an inactive δ-lactam.[8] This side reaction terminates the chain and reduces the yield of the full-length peptide. Using uronium/phosphonium-based coupling reagents (e.g., HATU, HBTU) and minimizing pre-activation times can mitigate this issue.[25]
-
Aggregation: For long or hydrophobic sequences, the absence of acidic conditions during the synthesis cycles can sometimes lead to on-resin aggregation, hindering coupling and deprotection steps.[4]
-
Incomplete Pbf Removal: While generally efficient, removing the Pbf group from multiple arginine residues within a single peptide can sometimes be slow or incomplete, requiring longer cleavage times or optimized scavenger cocktails.[20][21]
Experimental Workflow: Fmoc-SPPS Cycle for Arginine Incorporation
The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle when incorporating an arginine residue.
Caption: Fmoc-SPPS workflow for incorporating Fmoc-Arg(Pbf)-OH.
Head-to-Head Comparison: Boc vs. Fmoc for Arginine
The choice between these two powerful strategies depends on the specific goals of the synthesis, the nature of the peptide, and the available laboratory infrastructure.
| Feature | Boc Strategy (Boc-Arg(Tos)-OH) | Fmoc Strategy (Fmoc-Arg(Pbf)-OH) |
| α-Amino Deprotection | Moderate Acid (TFA)[4] | Mild Base (Piperidine)[] |
| Side-Chain Protection | Strong-acid labile (Tos)[4] | Acid-labile (Pbf)[4][22] |
| Final Cleavage | Very Strong Acid (Anhydrous HF)[8] | Moderate Acid (TFA Cocktail)[20] |
| Orthogonality | Quasi-orthogonal (based on acid lability kinetics)[10] | Fully orthogonal (Base vs. Acid)[4][24] |
| Primary Side Reaction | Ornithine formation, incomplete Tos removal[18] | δ-Lactam formation during coupling[8][26] |
| Key Advantage | Excellent for long, aggregation-prone sequences.[4] | Milder conditions, safety, wide compatibility.[4][] |
| Key Disadvantage | Hazardous HF cleavage requires special equipment.[11][14] | Potential for δ-lactam formation and aggregation.[4][8] |
| Safety & Equipment | High hazard; requires dedicated Teflon/Kel-F apparatus.[14] | Lower hazard; standard laboratory glassware/reactors. |
Experimental Protocols
Protocol 1: Typical Coupling of Boc-Arg(Tos)-OH
Objective: To couple Boc-Arg(Tos)-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin (swelled in Dichloromethane, DCM)
-
Boc-Arg(Tos)-OH (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
Solvents: DCM, DMF
Procedure:
-
Resin Preparation: Ensure the N-terminal Boc group of the preceding amino acid has been removed with TFA and the resin has been neutralized with a base like N,N-Diisopropylethylamine (DIEA). Wash thoroughly with DCM.
-
Activation: In a separate vessel, dissolve Boc-Arg(Tos)-OH (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF. Add DCM to dilute. Add DIC (3 eq.) and allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the swelled peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the reaction or perform a double coupling.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.
Protocol 2: Typical Coupling of Fmoc-Arg(Pbf)-OH
Objective: To couple Fmoc-Arg(Pbf)-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin (swelled in DMF)
-
Fmoc-Arg(Pbf)-OH (3 equivalents)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)
-
DIEA (6 equivalents)
-
Solvent: DMF
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid has been removed using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation & Coupling (In Situ): a. In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 eq.) and HATU (2.9 eq.) in DMF. b. Add this solution to the swelled peptide-resin. c. Immediately add DIEA (6 eq.) to the reaction vessel to initiate activation and coupling.
-
Reaction: Agitate the reaction vessel at room temperature for 30-60 minutes. The in situ activation minimizes the time the activated ester exists before reacting with the resin, thus reducing δ-lactam formation.[27]
-
Monitoring: Perform a Kaiser test. For arginine, which can give a false-positive, a Chloranil test may be more reliable. A negative result indicates completion.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) to prepare for the next cycle.[9]
Conclusion and Recommendations
Both Boc and Fmoc strategies are powerful tools for incorporating arginine into synthetic peptides. The choice is not about which is definitively "better," but which is better suited for the task at hand.
-
Choose the Boc strategy when synthesizing very long (>50 residues) or notoriously difficult, aggregation-prone sequences. The reliability of the chemistry and the solvating properties of the acidic conditions can be a decisive advantage, provided the laboratory is fully equipped to handle anhydrous HF safely.
-
Choose the Fmoc strategy for the vast majority of routine peptide synthesis. Its milder conditions, enhanced safety, and compatibility with a wide range of sensitive functionalities make it the default choice for synthesizing peptides of standard length and complexity. Careful selection of coupling reagents (e.g., HATU over DIC) and optimized protocols are key to mitigating the primary side reaction of δ-lactam formation.
Ultimately, a deep understanding of the underlying chemistry of each approach empowers the researcher to troubleshoot effectively and push the boundaries of peptide synthesis.
References
- Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 143-155.
- Sigma-Aldrich.
- ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
- BenchChem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- BenchChem. A Comparative Guide to Arginine Side-Chain Protection: Moving Beyond Pbf.
- BenchChem. A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
- Góngora-Benítez, M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2905.
- BenchChem. Boc-Arg(Boc)2-OH vs. Fmoc-Arg(Pbf)-OH in Peptide Synthesis.
- Isidro, A., et al. (2009). 1,2-Dimethylindole-3-sulfonyl (MIS) as protecting group for the side chain of arginine. Organic & Biomolecular Chemistry, 7(12), 2565-2569.
- Creative Peptides. Methods for protecting and removing amino, carboxyl and side chains in peptide synthesis.
- Fields, G. B. (2011). Protecting Groups in Peptide Synthesis. Springer Protocols Handbooks.
- Bartoli, S., et al. (2004). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 69(21), 7291-7294.
- Katritzky, A. R., et al. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Organic Letters, 14(24), 6346-6349.
- BOC Sciences.
- Aapptec Peptides. Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups.
- Guttmann, S., Boissonnas, R., & Pless, J. (1968). U.S. Patent No. 3,388,113. Washington, DC: U.S.
- Ramage, R., & Raphy, G. (1992). A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. Tetrahedron Letters, 33(3), 301-304.
- CEM Corporation. Application Note Peptide Cleavage and Protected Cleavage Procedures.
- Aapptec Peptides. Amino Acid Sidechain Deprotection.
- BenchChem. A Comparative Analysis of Fmoc-D-Arg(Pbf)-OH and Fmoc-L-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis.
- Del Borgo, M. P., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-365.
- Schneider, K., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55543.
- Otvos, L., & Wade, J. D. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 1143, 13-24.
- Góngora-Benítez, M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI.
- ChemPep Inc. Fmoc-Arg(Pbf)
- Google Patents. CN106928171A - Fmoc-Arg(Pbf)-OH the synthetic method of OH.
- ResearchGate.
- Aapptec Peptides. Boc-Arg(Tos)
- Pedersen, S. L., et al. (2021). Varying the composition of green binary solvent mixtures as a tool to mitigate side-reactions in solid-phase peptide synthesis. Green Chemistry, 23(9), 3326-3333.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Advanced ChemTech. TFA – Strong Acid for Peptide Cleavage.
- Nowick, J. S.
- BOC Sciences. Boc-Arg(Tos)
- BenchChem. Strategies for introducing arginine into complex peptide sequences using Boc-arg(boc)2-OH.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Sigma-Aldrich. Boc-Arg(Tos)
- Wikipedia. Hydrofluoric acid.
- Otvos, L., & Wade, J. D. (2014). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis.
- Princeton University Environmental Health and Safety. Hydrofluoric Acid.
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- 1. 1,2-Dimethylindole-3-sulfonyl (MIS) as protecting group for the side chain of arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Coupling Reagent Performance for Boc-Arg(Z)-OH
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of success, profoundly impacting yield, purity, and stereochemical integrity. This is particularly true when incorporating sterically hindered or functionally complex amino acids like Arginine. The bulky guanidinium side chain of Arginine, typically protected with groups like Tosyl (Tos), 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), or in our case, the benzyloxycarbonyl (Z) group, presents a significant steric challenge. Furthermore, the Boc-protecting group on the alpha-amino function adds to this steric bulk.
This guide provides an in-depth performance comparison of common coupling reagents for the incorporation of Boc-Arg(Z)-OH. We will move beyond mere protocol recitation to explore the mechanistic rationale behind reagent choice, empowering researchers to optimize their synthetic strategies based on a solid foundation of chemical principles.
The Challenge: Steric Hindrance and Racemization
The primary obstacle in coupling this compound is overcoming the steric hindrance posed by the bulky protecting groups on both the α-amino and the side-chain guanidinium groups. Inefficient activation or coupling can lead to incomplete reactions, resulting in deletion sequences that are often difficult to separate from the target peptide.[1]
A second, equally critical challenge is the risk of racemization. During the activation of the carboxyl group, the α-proton becomes susceptible to abstraction by base, which can lead to a loss of stereochemistry.[2][3] This is exacerbated by factors like strong bases, elevated temperatures, and prolonged activation times.[2][4] The choice of coupling reagent and additives is paramount in mitigating this risk.[3]
Classes of Coupling Reagents: A Mechanistic Overview
Coupling reagents can be broadly categorized into two main families: carbodiimides and onium salts (aminium/uronium and phosphonium salts). Their fundamental difference lies in the nature of the activated intermediate they form.
Carbodiimides (e.g., DIC)
Diisopropylcarbodiimide (DIC) is a workhorse reagent in SPPS, valued for its cost-effectiveness and the formation of a soluble diisopropylurea byproduct, which simplifies purification compared to the insoluble byproduct of Dicyclohexylcarbodiimide (DCC).[5][6]
-
Mechanism: DIC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and highly prone to racemization.[6] To suppress this, an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure is essential. The additive rapidly converts the O-acylisourea into a more stable, less racemization-prone active ester (OBt- or Oxyma-ester), which then reacts with the amine.[5][6][7]
Onium Salts (e.g., HBTU, HATU, PyBOP)
Onium salts are pre-formed reagents that generate active esters in situ with high efficiency. They are generally more powerful than carbodiimide/additive combinations, making them suitable for sterically demanding couplings.[1]
-
Aminium/Uronium Salts (HBTU, HATU): These reagents, such as HBTU and HATU, were initially thought to have a uronium structure but exist as aminium salts.[8] They react with the carboxylate to form OBt- or OAt-esters, respectively. HATU is generally more reactive than HBTU because the 7-azabenzotriazole (HOAt) moiety forms a more reactive OAt-ester due to the electron-withdrawing effect of the pyridine nitrogen.[9][10] This enhanced reactivity leads to faster and more complete couplings.[9]
-
Phosphonium Salts (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, or PyBOP, is a phosphonium-based reagent that also generates a reactive OBt-ester.[10] It is known for its high coupling efficiency, especially for hindered amino acids, and rapid reaction times.[8][11] A key advantage is that the byproducts are less hazardous than those of its predecessor, BOP.[8]
Below is a diagram illustrating the general activation pathways.
Caption: General activation pathways for Carbodiimide and Onium Salt coupling reagents.
Performance Comparison Data
The following table summarizes the expected performance of selected coupling reagents for this compound based on literature and extensive laboratory experience. The quantitative values are representative for a standard SPPS protocol and may vary with sequence, resin, and reaction conditions.
| Parameter | DIC/HOBt | HBTU/DIPEA | HATU/DIPEA | PyBOP/DIPEA |
| Reagent Class | Carbodiimide + Additive | Aminium Salt | Aminium Salt | Phosphonium Salt |
| Relative Cost | Low | Medium | High | High |
| Coupling Efficiency | Good-Excellent | Excellent | Superior | Excellent |
| Reaction Speed | Slower | Fast | Faster | Fast[8] |
| Racemization Risk | Low[2][6] | Low-Medium | Medium | Low[12] |
| Key Advantage | Cost-effective, low racemization with additive.[6] | Widely used, reliable, efficient.[8] | Highest reactivity for difficult couplings.[9] | Excellent for hindered couplings, low toxicity byproducts.[8] |
| Key Disadvantage | Slower kinetics, potential for N-acyl urea side reaction.[4] | Can cause guanidinylation of N-terminus if used in excess.[8] | Higher cost, higher racemization risk if not optimized.[9] | Solutions have moderate stability.[10] |
Analysis:
-
HATU stands out for its superior reactivity, making it a prime choice when coupling speed and overcoming steric hindrance are the top priorities.[9] However, this high reactivity must be managed carefully to minimize the risk of racemization.
-
DIC/HOBt remains an excellent, cost-effective option, particularly when minimizing racemization is the absolute priority over reaction speed.[2][6]
-
HBTU and PyBOP offer a balanced profile of high efficiency and manageable side reactions, representing reliable choices for routine and moderately difficult couplings.[8] PyBOP is particularly noted for its effectiveness with hindered residues.[11][12]
Experimental Protocol for Comparative Analysis
To empower researchers to validate these findings within their own laboratories, the following self-validating protocol is provided. This workflow allows for a direct, parallel comparison of coupling reagents.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
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- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. PyBOP® and PyBroP: Two reagents for the difficult coupling of the α,α-dialkyl amino acid, Aib. | Semantic Scholar [semanticscholar.org]
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Comparative Kinetics of δ-Lactam Formation in Arginine Derivatives: A Guide for Peptide Synthesis and Drug Development
For Immediate Release
A Deep Dive into a Critical Side Reaction in Peptide Chemistry
Researchers, scientists, and professionals in drug development are keenly aware of the challenges posed by side reactions in peptide synthesis. One of the most significant of these is the intramolecular cyclization of arginine (Arg) residues to form a δ-lactam. This undesired reaction can lead to the formation of deletion peptides or capped byproducts, ultimately reducing the yield and purity of the target peptide.[1] This guide provides a comprehensive comparison of the kinetic profiles of δ-lactam formation for various commonly used Arg derivatives, offering insights to mitigate this problematic side reaction.
The formation of a δ-lactam occurs when the activated carboxylic acid of an Arg residue undergoes an intramolecular reaction with its side-chain guanidino group.[1] The propensity for this reaction is heavily influenced by the choice of protecting group on the guanidino moiety, the coupling reagents used, and the solvent system.[1][2] Understanding the kinetics of this side reaction for different Arg derivatives is paramount for optimizing peptide synthesis protocols.
Unraveling the Kinetics: A Comparative Analysis of Arginine Derivatives
The choice of the side-chain protecting group for arginine is a critical factor influencing the rate of δ-lactam formation. Here, we compare the kinetic behavior of several widely used protected arginine derivatives.
The High Propensity of Bis-Boc Protection
The di-Boc-protected Arg derivative, Fmoc-Arg(Boc)2-OH, exhibits a particularly high susceptibility to δ-lactam formation.[3][4] Studies have shown that this derivative displays the fastest kinetics of δ-lactam formation, with one study reporting a 60% conversion to the lactam.[3] This rapid cyclization leads to a significant decrease in coupling efficiency.[3] The mixed anhydride coupling procedure has also been shown to induce more δ-lactam formation.[2][4]
Pbf and Tosyl: Common Choices with Moderate Risk
Fmoc-Arg(Pbf)-OH and Boc-Arg(Tos)-OH are two of the most common derivatives used in solid-phase peptide synthesis (SPPS). While generally more stable than the bis-Boc derivative, they are still prone to δ-lactam formation. The Pbf protecting group, while widely used, has drawbacks including δ-lactam formation and stability issues under the final trifluoroacetic acid (TFA)-based deprotection conditions.[3] Kinetic studies have shown that with Fmoc-Arg(Pbf)-OH, a significant amount of δ-lactam can form, with one study observing a 12% formation after 30 minutes, which is four times greater than that observed for the NO2 derivative under similar conditions.[5] The nature of the solvent also plays a crucial role, with intramolecular cyclization being a notable issue in common SPPS solvents like DMF and NMP, especially with mono-protected derivatives like Fmoc-Arg(Pbf)-OH.[1]
The NO2 Group: A More Stable Alternative
Recent investigations have revisited the use of the nitro (NO2) protecting group for the arginine side chain.[3][6] This "old" protecting group has demonstrated a significantly lower tendency to form the δ-lactam compared to both (Boc)2 and Pbf protected analogues.[3] In one study, a significant increase in the δ-lactam side-product for the NO2 derivative was only observed after 60 minutes, by which time the coupling reaction was presumably complete.[3] This suggests that the NO2 group offers a wider window for efficient coupling before significant lactamization occurs. Furthermore, the NO2 group is stable in solution for extended periods and can be removed under mild acidic conditions using SnCl2.[3][7]
Visualizing the Reaction and Workflow
To better understand the process, the following diagrams illustrate the mechanism of δ-lactam formation and a typical experimental workflow for monitoring its kinetics.
Caption: Mechanism of δ-Lactam Formation from an Activated Arginine Derivative.
Caption: Experimental Workflow for Kinetic Analysis of δ-Lactam Formation.
Comparative Kinetic Data
The following table summarizes the relative rates of δ-lactam formation for different arginine derivatives based on available literature. It is important to note that absolute rates can vary depending on the specific reaction conditions.
| Arginine Derivative | Protecting Group | Relative Rate of δ-Lactam Formation | Key Observations |
| Fmoc-Arg(Boc)2-OH | Di-Boc | Very High | Fastest kinetics observed, leading to low coupling efficiency.[3] |
| Fmoc-Arg(Pbf)-OH | Pbf | Moderate to High | Significant lactam formation, influenced by solvent polarity.[1][5] |
| Boc-Arg(Tos)-OH | Tosyl | Moderate | Prone to lactamization, especially with certain coupling methods.[2] |
| Fmoc-Arg(NO2)-OH | Nitro | Low | Significantly slower lactam formation compared to Pbf and (Boc)2.[3][6] |
Experimental Protocols for Kinetic Studies
For researchers looking to conduct their own kinetic analyses, the following is a generalized protocol.
Materials and Reagents
-
Protected Arginine Derivatives (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Arg(NO2)-OH, Fmoc-Arg(Boc)2-OH)
-
Coupling Reagents (e.g., DIC/OxymaPure)[3]
-
Solid-Phase Support with a test peptide sequence (e.g., H-Gly-Phe-Leu-NH-Rink-amide-polystyrene-resin)[3]
-
Solvents (e.g., DMF, NMP, or greener alternatives like NBP/DOL or DMSO/2-Me-THF)[1]
-
Quenching Agent (e.g., methanol)[1]
-
HPLC or UPLC-MS system for analysis[8]
Step-by-Step Methodology
-
Activation of the Arginine Derivative:
-
Dissolve the protected Arg derivative, coupling additive (e.g., OxymaPure), and coupling agent (e.g., DIC) in the chosen solvent at a specific concentration and temperature (e.g., 45 °C).[3]
-
-
Initiation of the Reaction:
-
Add the activated Arg mixture to the peptidyl-resin.[3]
-
-
Time-Course Sampling:
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), take an aliquot of the supernatant.[3]
-
-
Quenching:
-
Immediately quench the reaction in the aliquot, for instance, by adding methanol to react with any remaining active ester.[1]
-
-
Sample Preparation and Analysis:
-
Data Analysis:
-
Plot the concentration of the δ-lactam as a function of time.
-
From this data, calculate the initial rate of formation and other kinetic parameters.
-
Conclusion and Future Perspectives
The kinetic studies of δ-lactam formation in different Arg derivatives clearly indicate that the choice of the side-chain protecting group is a critical determinant of the extent of this side reaction. The bis-Boc derivative is highly prone to rapid cyclization, while the Pbf and Tosyl groups present a moderate risk. The nitro-protecting group has emerged as a promising alternative, demonstrating significantly slower kinetics of lactam formation.
For researchers and drug development professionals, these findings underscore the importance of careful selection of protected arginine derivatives and reaction conditions to minimize the formation of this problematic byproduct. Further kinetic studies in a wider range of solvent systems, including greener alternatives, and with various coupling reagents will continue to refine our understanding and provide more tools to optimize the synthesis of arginine-containing peptides.
References
- Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Peptide Research, 9(2), 88–91. [Link]
- de la Torre, B. G., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2956. [Link]
- Ahmadian, M., et al. (2021). Varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions in solid-phase peptide synthesis. Green Chemistry, 23(9), 3348-3359. [Link]
- Anonymous. Amino Acid Derivatives for Peptide Synthesis. aaphotochem.com. [Link]
- Organic Chemistry Portal. δ-Lactam synthesis. [Link]
- Dathe, M., et al. (2004). Cyclization Increases the Antimicrobial Activity and Selectivity of Arginine- and Tryptophan-Containing Hexapeptides. Biochemistry, 43(28), 9140-9150. [Link]
- de la Torre, B. G., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.
- Cezari, M. H., & Juliano, L. (1996).
- Li, P., et al. (2020).
- Kim, H. Y., et al. (2020). Simultaneous determination of eight arginine-related metabolites in cellular extracts using liquid chromatography-tandem mass spectrometry.
- de la Torre, B. G., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI. [Link]
- Jo, H., et al. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. MedChemComm, 12(10), 1839-1850. [Link]
- Al-Gharabli, S. I., et al. (2016). Novel and Recent Synthesis and Applications of β-Lactams. Pharmaceuticals, 9(4), 69. [Link]
- Schwedhelm, E., & Maas, R. (2014). Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity.
- Unemo, M., et al. (2024). Cyclization increases bactericidal activity of arginine-rich cationic cell-penetrating peptide for Neisseria gonorrhoeae. bioRxiv. [Link]
- Vrkic, B., et al. (1997). Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone. Journal of Mass Spectrometry, 32(8), 851-856. [Link]
- Ede, N. J., & Scott, B. M. (2005). Mass spectrometry of arginine-containing peptides.
- Foley, D. A., & Welch, C. J. (2012). A stereoselective cyclization strategy for the preparation of γ-lactams and their use in the synthesis of α-methyl-β-proline. The Journal of Organic Chemistry, 77(23), 11018-11024. [Link]
- Dathe, M., et al. (2004). Cyclization increases the antimicrobial activity and selectivity of arginine- and tryptophan-containing hexapeptides. Biochemistry, 43(28), 9140-9150. [Link]
- Ohshiro, Y., et al. (2009). Ribosomal synthesis of peptides with C-terminal lactams, thiolactones, and alkylamides. ChemBioChem, 10(7), 1213-1221. [Link]
- Singh, A., & Sharma, S. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(1), 3140-3159. [Link]
- Singh, A., & Sharma, S. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Zheng, Y., et al. (2025). Dynamic kinetic resolution-mediated synthesis of C-3 hydroxylated arginine derivatives. The University of Liverpool Repository. [Link]
- Al-Gharabli, S. I., et al. (2013). Cyclic Peptides Containing Tryptophan and Arginine as Src Kinase Inhibitors. Molecules, 18(4), 4307-4324. [Link]
- Almac.
- Cremer, P. S., & Zakin, M. R. (2021). Role of arginine in hydrophobic interactions and biological formulation design. Proceedings of the National Academy of Sciences, 118(4), e2019333118. [Link]
- Wikipedia. Lactam. [Link]
- Strieker, M., et al. (2015). β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis.
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- 2. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of eight arginine-related metabolites in cellular extracts using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
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A Comparative Guide to Cleavage Cocktails for Peptides with Arginine Residues: A Focus on the Orthogonal Arg(Z) Strategy
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group for arginine's highly basic guanidino side chain is a critical decision that reverberates through to the final cleavage and purification stages. While acid-labile protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are workhorses in many laboratories, offering a straightforward single-step cleavage and deprotection, they are not a panacea. This guide provides an in-depth technical comparison between the conventional single-step strong acid cleavage strategy for Arg(Pbf) and the orthogonal two-step approach required for the benzyloxycarbonyl (Z) protected arginine, Arg(Z). We will explore the underlying chemical principles, provide detailed experimental protocols, and present comparative data to empower you to make the most informed decision for your specific peptide sequence.
The Arginine Conundrum in SPPS
Arginine's nucleophilic guanidinium group necessitates robust protection to prevent undesirable side reactions during peptide synthesis. The challenge lies in selecting a protecting group that is stable throughout the synthesis cycles yet can be removed efficiently and cleanly at the end, without compromising the integrity of the final peptide. The choice of protecting group dictates the entire cleavage and deprotection strategy.
Strategy 1: The Workhorse - Single-Step Acidolysis of Arg(Pbf)
The most common strategy in Fmoc-based SPPS involves the use of acid-labile sulfonyl-based protecting groups for arginine, such as Pbf, Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). These groups are designed to be cleaved simultaneously with the peptide's release from the resin using a strong acid cocktail, typically based on trifluoroacetic acid (TFA).
The cleavage mechanism relies on the protonation of the sulfonyl group by TFA, which destabilizes the protecting group and leads to its removal. However, this process generates highly reactive carbocations that can alkylate sensitive residues like tryptophan and cysteine, or re-attach to the deprotected arginine. To mitigate these side reactions, a "cleavage cocktail" containing scavengers is essential.[1]
Common Scavengers and Their Roles:
-
Triisopropylsilane (TIS): A highly effective scavenger for trapping carbocations.
-
Water: Acts as a proton source and helps to suppress t-butylation of tryptophan.
-
1,2-Ethanedithiol (EDT): A reducing agent that prevents the oxidation of cysteine and methionine.
-
Thioanisole: Often used to accelerate the deprotection of arginine's sulfonyl groups and scavenge cations.[2]
Visualizing the Arg(Pbf) Cleavage Workflow
Caption: Workflow for single-step cleavage and deprotection of Arg(Pbf)-containing peptides.
Strategy 2: The Orthogonal Approach with Arg(Z)
The benzyloxycarbonyl (Z) protecting group offers an orthogonal strategy.[3] In the context of Fmoc SPPS, "orthogonal" means that the side-chain protecting group (Z) is removed under conditions that do not affect the N-terminal Fmoc group (base-labile) or other acid-labile side-chain protecting groups.[4] The Arg(Z) group is stable to the basic conditions used for Fmoc removal and the acidic conditions of a standard TFA cleavage cocktail. Its removal requires a distinct chemical step: catalytic hydrogenolysis.[5]
This two-step process provides a significant advantage when dealing with peptides containing acid-sensitive modifications, such as glycosylations or phosphorylations, or when milder final deprotection conditions are desired to preserve the integrity of a complex peptide.
Step 1: Cleavage from the Resin
The first step is the standard cleavage of the peptide from the solid support using a TFA-based cocktail. It is crucial to understand that the purpose of this step is to release the peptide from the resin and remove other acid-labile protecting groups (e.g., Boc on Lys, Trt on Cys). The Arg(Z) group remains intact during this process. The choice of scavengers in the TFA cocktail is still important to protect other sensitive residues in the peptide sequence.
Step 2: Catalytic Hydrogenolysis for Arg(Z) Deprotection
After the peptide has been cleaved from the resin, precipitated, and dried, the Z group is removed by catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere.
The mechanism involves the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis, which cleaves the bond and releases toluene and carbon dioxide as byproducts, leaving the deprotected guanidinium group.
Key Considerations for Hydrogenolysis:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds.[5] If the peptide contains cysteine or methionine, these residues must be in their protected form during hydrogenolysis, or a very high catalyst load may be required. Thioanisole and EDT from the cleavage cocktail must be thoroughly removed before this step.
-
Solvent Choice: The reaction is typically performed in solvents like acetic acid, methanol, or a mixture thereof. The choice of solvent can influence the reaction rate and efficiency.
-
Reaction Monitoring: The progress of the deprotection can be monitored by RP-HPLC or mass spectrometry to ensure complete removal of the Z group.
Visualizing the Arg(Z) Cleavage & Deprotection Workflow
Caption: Workflow for the two-step cleavage and deprotection of Arg(Z)-containing peptides.
Head-to-Head Comparison: Arg(Pbf) vs. Arg(Z)
To provide a clear comparison, let's consider a hypothetical 10-amino acid peptide containing one arginine residue, synthesized using standard Fmoc-SPPS.
| Parameter | Arg(Pbf) Strategy | Arg(Z) Strategy | Rationale & Insights |
| Cleavage/Deprotection Time | 2 - 4 hours | 14 - 28 hours (2-4 hrs for cleavage + 12-24 hrs for hydrogenolysis) | The Arg(Z) strategy is significantly more time-consuming due to the additional hydrogenolysis step. |
| Reagents & Equipment | TFA, Scavengers, Standard lab glassware | TFA, Scavengers, Palladium catalyst, Hydrogen source (balloon or hydrogenator) , Standard lab glassware | The Arg(Z) strategy requires specialized reagents and equipment for catalytic hydrogenation, which may not be available in all labs. |
| Typical Crude Purity | 80-90% | 85-95% | The milder final deprotection step for Arg(Z) can lead to a cleaner crude product with fewer side products, especially for sensitive peptides. |
| Expected Yield (Crude) | > 90% | > 85% | The additional handling and transfer steps in the two-step Arg(Z) process can lead to slightly lower overall yields. |
| Common Side Reactions | Tryptophan alkylation, Methionine oxidation, Incomplete deprotection of multiple Arg residues. | Catalyst poisoning by sulfur, Incomplete hydrogenolysis due to steric hindrance, Ornithine formation under harsh conditions.[5] | Both strategies have potential pitfalls. The choice depends on which side reactions are more problematic for the specific peptide sequence. |
| Compatibility with Sensitive Residues | Can be problematic for acid-sensitive groups (e.g., glycosylations, phosphorylations). | Advantageous. The final deprotection is mild and preserves acid-sensitive modifications. | This is the primary reason for choosing the Arg(Z) strategy. |
Experimental Protocols
Protocol 1: Single-Step Cleavage of Arg(Pbf)-Containing Peptide
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (freshly prepared): 95% TFA, 2.5% TIS, 2.5% H₂O (v/v/v). For peptides with Cys or Met, consider Reagent R: 90% TFA, 5% thioanisole, 3% EDT, 2% anisole.[2]
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. For peptides with multiple arginines, the time may need to be extended.
-
Filter the resin and collect the filtrate.
-
Wash the resin twice with a small volume of TFA.
-
Combine the filtrates and add to a 50 mL centrifuge tube.
-
Precipitate the crude peptide by adding 10 volumes of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Two-Step Cleavage and Deprotection of Arg(Z)-Containing Peptide
Part A: Cleavage from the Resin
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (freshly prepared): 95% TFA, 2.5% TIS, 2.5% H₂O (v/v/v)
-
Cold diethyl ether
Procedure:
-
Follow steps 1-10 from Protocol 1 to obtain the crude, Z-protected peptide.
Part B: Hydrogenolysis of the Z-Group
Materials:
-
Crude Z-protected peptide
-
10% Palladium on Carbon (Pd/C) catalyst
-
Solvent: Acetic acid or a mixture of methanol and acetic acid
-
Hydrogen gas source (e.g., balloon)
Procedure:
-
Dissolve the crude Z-protected peptide in the chosen solvent.
-
Carefully add the 10% Pd/C catalyst to the solution (typically 10-20 mol% relative to the peptide).
-
Purge the reaction vessel with nitrogen, then introduce hydrogen gas (e.g., via a balloon).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by taking small aliquots, filtering off the catalyst, and analyzing by RP-HPLC or mass spectrometry.
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude deprotected peptide can be precipitated in cold diethyl ether and then purified by RP-HPLC.
Conclusion: Making the Right Choice
The selection of an arginine protecting group and the corresponding cleavage strategy is not a one-size-fits-all decision.
-
Choose the Arg(Pbf) strategy for:
-
Routine peptide synthesis.
-
Sequences without acid-sensitive modifications.
-
When speed and simplicity are paramount.
-
-
Choose the Arg(Z) strategy for:
-
Peptides with acid-labile post-translational modifications.
-
Complex or sensitive sequences where milder final deprotection is beneficial.
-
When the additional time and resources for the two-step process are justified by the need for a higher quality final product.
-
By understanding the chemical principles, potential pitfalls, and experimental workflows of each strategy, researchers can navigate the challenges of arginine-containing peptide synthesis with greater confidence and success.
References
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. 2024. [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
- Cleavage Cocktails; Reagent B. AAPPTec. [Link]
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed. 2024. [Link]
- Convergent Palladium-Catalyzed Stereospecific Arginine Glycosyl
- Methods and protocols of modern solid phase peptide synthesis. Springer. 2014. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. [Link]
- Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances. 2019. [Link]
- Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Boc-Arg(Z)-OH
Authored for Researchers, Scientists, and Drug Development Professionals
The integrity of our research and the safety of our laboratory environment are paramount. As scientists, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we use, including their proper disposal. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of Boc-Arg(Z)-OH (Nα-Boc-Nω-Z-L-arginine), a common protected amino acid in peptide synthesis. Adherence to these procedures is critical for regulatory compliance and environmental stewardship.
Hazard Profile and Chemical Properties of this compound
Before handling any chemical, a thorough understanding of its properties and associated hazards is essential. This compound is a combustible solid, and while extensive ecological data is not always available, it must be handled as a hazardous substance based on its GHS classification and potential for environmental harm if improperly discarded.[1][2]
Table 1: Key Properties and Hazard Information for this compound
| Property | Value | Source |
| CAS Number | 51219-18-2 | [3] |
| Molecular Formula | C₂₇H₃₄N₄O₈ | [4] |
| Molecular Weight | 542.58 g/mol | |
| Appearance | White to off-white powder/solid | [3] |
| Storage | Keep sealed in a dry, dark place at 2-8°C | [3] |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| Required PPE | Safety goggles with side-shields, chemical-resistant gloves, lab coat. Use a type N95 (US) dust mask if handling significant quantities of powder. | [1][2] |
The Regulatory Imperative: EPA and RCRA Compliance
In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] This framework mandates that laboratories, as waste generators, are responsible for the correct identification, segregation, labeling, and disposal of hazardous materials.[5][7] Failure to comply can result in significant penalties and compromise the safety of personnel and the environment.[5] Therefore, this compound must never be disposed of in standard trash or down the drain.
Core Disposal Protocol: A Step-by-Step Methodology
This protocol ensures that this compound and associated waste are managed safely and in compliance with regulatory standards.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the correct PPE as specified in Table 1. This is the first line of defense against accidental exposure.
Step 2: Waste Segregation at the Source
Proper segregation is crucial to prevent unintended chemical reactions and to ensure the waste is routed to the correct treatment facility.[5]
-
Solid Waste:
-
Unused/Expired Chemical: Place pure, unused, or expired this compound powder directly into a designated solid hazardous waste container. This container must be made of a compatible material (e.g., HDPE or glass), be in good condition, and have a secure, sealable lid.
-
Contaminated Labware: Disposable items grossly contaminated with this compound, such as weigh boats, contaminated gloves, and paper towels used for cleanup, must also be placed in this same solid hazardous waste container.
-
-
Liquid Waste:
-
Solutions: If this compound has been dissolved in a solvent, the resulting solution must be collected in a designated liquid hazardous waste container. This is typically a "Non-Halogenated Organic Waste" stream, unless halogenated solvents were used. Never mix incompatible waste streams.
-
Step 3: Correct Waste Container Labeling
Accurate labeling is a strict EPA requirement.[7][8] Your waste container label must include:
-
The words "Hazardous Waste" .[8]
-
The full chemical name: "this compound" .
-
An indication of the hazards (e.g., "Irritant"). The GHS pictogram for irritation is recommended.[7]
-
The accumulation start date (this is typically added when the container is full or moved to a Central Accumulation Area, per your institution's policy).[8]
Step 4: Safe Interim Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[7][8] This area must be at or near the point of waste generation and under the control of laboratory personnel. The SAA should be clearly marked, located away from drains, and used to segregate incompatible waste types.
Step 5: Final Disposal
Arrange for the disposal of the full waste container through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[5][6] They are equipped to transport and dispose of the chemical in accordance with all federal and local regulations.
Spill Management Protocol
Accidents can happen. A swift and correct response is critical to mitigating risk.
-
For Small Powder Spills:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing your full PPE (including an N95 mask to prevent inhalation), gently sweep the solid material into a dustpan or scoop it up. Avoid actions that create airborne dust.[1]
-
Use a damp paper towel to wipe the spill area, ensuring all residue is removed.
-
Place the collected powder and all cleanup materials (gloves, paper towels, etc.) into your designated solid hazardous waste container.
-
Wash the area with soap and water.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and colleagues.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without specific training and authorization.
-
This compound Waste Management Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from the use of this compound.
Sources
- 1. echemi.com [echemi.com]
- 2. Boc-Arg(Z)2-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound CAS#: 51219-18-2 [amp.chemicalbook.com]
- 4. Boc-Arg(Z) 2-OH | C27H34N4O8 | CID 11731272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. needle.tube [needle.tube]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-Arg(Z)-OH
As researchers dedicated to advancing drug development and scientific discovery, our work with specialized reagents like Nα-Boc-Nω-Z-L-arginine (Boc-Arg(Z)-OH) is fundamental. This amino acid derivative is crucial for peptide synthesis, offering a strategic advantage with its protected arginine side chain that enhances stability and solubility in various applications[1]. However, our pursuit of innovation must be anchored in an unwavering commitment to safety.
This guide provides an in-depth, procedural framework for the safe handling of this compound. We will move beyond a simple checklist of personal protective equipment (PPE) to explain the causality behind each safety measure. Given that comprehensive toxicological data for this compound is not fully available[2], we will adopt the foundational principle of prudent laboratory practice: treat all chemical substances as potentially hazardous until more information is known[3]. This approach ensures a culture of safety that protects you, your colleagues, and the integrity of your research.
Hazard Assessment: Understanding the "Why"
This compound is typically supplied as a crystalline solid[3]. While some safety data sheets (SDS) may not classify it as a hazardous substance, the primary physical risk arises from the potential for generating fine dust during handling (e.g., weighing, transferring). Inhalation of airborne particles or accidental contact with skin and eyes are the main exposure routes to mitigate.
Potential, though not fully characterized, risks include:
-
Respiratory Tract Irritation: Inhaling dust may cause irritation[4].
-
Skin and Eye Irritation: Direct contact with the solid or solutions can lead to irritation[4][5].
-
Harmful if Swallowed or Absorbed: The possibility of systemic effects upon ingestion or skin absorption cannot be ruled out[4].
Therefore, our core directive is to prevent any direct contact with the substance by creating a consistent barrier through the correct selection and use of PPE.
Core Personal Protective Equipment (PPE) Protocol
Your standard laboratory attire (long pants, closed-toe shoes) is the baseline. The following PPE is mandatory when handling this compound in any form.
Eye and Face Protection
Direct contact of chemical dust or splash with the eyes can cause serious irritation or injury.
-
Mandatory Equipment: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards[2]. Standard safety glasses are insufficient as they do not provide a seal against dust.
-
Causality: The solid is a fine powder. Goggles provide a seal around the eyes to protect against airborne particulates that can easily bypass standard safety glasses.
Skin and Body Protection
Preventing dermal absorption is critical. Your skin is a primary route of exposure.
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately after use in accordance with applicable laws and good laboratory practices, and wash your hands thoroughly.
-
Lab Coat: A full-length laboratory coat must be worn and kept fastened. This protects your skin and personal clothing from contamination.
-
Advanced Protection: For large-scale operations or situations with a high risk of dust generation, consider impervious clothing[2].
Respiratory Protection
The primary inhalation hazard stems from airborne dust. Engineering controls, such as a chemical fume hood or a ventilated balance enclosure, are the first line of defense.
-
When to Use: If you are handling quantities that may generate dust and are outside of a primary engineering control, respiratory protection is necessary.
-
Recommended Equipment: Use a NIOSH-approved N95 dust mask or a respirator with a particulate filter[6][7]. If irritation is experienced or exposure limits are exceeded, a full-face respirator may be required[2].
-
Causality: The fine particulate nature of this compound means it can become airborne during transfer. A respirator prevents these particles from entering your respiratory system.
PPE Selection Matrix for Operational Scenarios
The level of PPE required can be adjusted based on the specific task and the potential for exposure.
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection | Rationale |
| Storage & Inspection | Safety Goggles | Lab Coat, Gloves | Not typically required | Low risk of dust generation; protection from incidental contact. |
| Weighing (Solid) | Safety Goggles | Lab Coat, Gloves | N95 Respirator (if not in a ventilated enclosure) | High potential for dust generation. Engineering controls (ventilated balance enclosure) are strongly preferred. |
| Dissolution & Transfer | Safety Goggles | Lab Coat, Gloves | Recommended if dust is visible | Protects against splashes and residual dust. Perform in a fume hood to minimize vapor/dust inhalation. |
| Reaction Work-up | Safety Goggles | Lab Coat, Gloves | Not required if in a fume hood | Primary risk is from splashes of the solution. |
| Spill Cleanup | Safety Goggles | Lab Coat, Double Gloves | N95 Respirator or higher | High risk of exposure to concentrated material and dust. |
Procedural Workflow: Weighing and Dissolving this compound
This step-by-step protocol integrates the PPE requirements into a common laboratory task.
-
Preparation: Before entering the lab, ensure you are wearing your base lab attire (long pants, closed-toe shoes).
-
Don PPE: Put on your lab coat and safety goggles.
-
Prepare Workspace: Designate a specific area for handling the chemical, preferably within a chemical fume hood or a ventilated enclosure.
-
Don Gloves: Put on your nitrile gloves, ensuring they are free of defects.
-
Don Respirator (if needed): If weighing outside a ventilated enclosure, properly fit your N95 respirator.
-
Handling: Carefully open the container. Use a spatula to transfer the desired amount of this compound to a tared weigh boat. Avoid creating dust clouds.
-
Dissolution: Transfer the solid to your reaction vessel inside the fume hood. Slowly add the solvent, directing the flow to the sides of the vessel to minimize dust.
-
Cleanup: Clean any residual powder from the spatula and work surface with a solvent-dampened wipe.
-
Doffing PPE: Remove gloves first, turning them inside out as you pull them off. If a respirator was used, remove it next, followed by your lab coat and goggles. Wash hands thoroughly with soap and water.
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Spill Response:
-
Evacuate personnel from the immediate area and ensure adequate ventilation[5].
-
Wear appropriate PPE as outlined in the table above (goggles, lab coat, double gloves, respirator)[4].
-
Avoid dust formation[5]. Gently cover the spill with an inert absorbent material.
-
Use appropriate tools to collect the material and place it into a suitable, closed container for disposal[4][5].
-
Clean the spill area thoroughly.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[5].
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water[5].
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[5].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[5].
-
Disposal Plan
Proper disposal prevents environmental contamination and ensures regulatory compliance.
-
Chemical Waste: Unused this compound and materials heavily contaminated with it should be collected in a clearly labeled, sealed container for chemical waste. Disposal should occur via a licensed chemical destruction facility or controlled incineration[2]. Do not discharge to sewer systems[2].
-
Contaminated PPE: Used gloves, wipes, and disposable masks should be placed in a sealed bag and disposed of as solid chemical waste.
-
Packaging: Empty containers can be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. The rinsed container can then be offered for recycling or disposed of according to institutional guidelines[2].
Visualizing the PPE Decision Workflow
The following diagram illustrates the logical flow for selecting the appropriate level of protection when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- Boc-Arg(Z)2-OH Product Page. Aapptec Peptides. [Link]
- Fmoc-Arg(Boc)
- N-tert-butoxycarbonyl-L-phenylalanine Synthesis Procedure. Organic Syntheses. [Link]
- Boc-Arg(Tos)-OH Product Page. Aapptec Peptides. [Link]
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Boc-Arg(Boc)₂-OH Product Page. Aapptec Peptides. [Link]
- Boc-Arg-OH HCl H2O Product Page. Aapptec Peptides. [Link]
- Boc-Arg(Pbf)-OH Product Page. Aapptec Peptides. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
